molecular formula C23H44O2 B153509 Methyl erucate CAS No. 1120-34-9

Methyl erucate

Cat. No.: B153509
CAS No.: 1120-34-9
M. Wt: 352.6 g/mol
InChI Key: ZYNDJIBBPLNPOW-KHPPLWFESA-N
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Description

Methyl erucate is a fatty acid methyl ester.

Properties

IUPAC Name

methyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNDJIBBPLNPOW-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051578
Record name Methyl (Z)-docos-13-enoate
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Molecular Weight

352.6 g/mol
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CAS No.

1120-34-9
Record name Methyl erucate
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Record name Methyl erucate
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Record name 13-Docosenoic acid, methyl ester, (13Z)-
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Record name Methyl (Z)-docos-13-enoate
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Record name Methyl (Z)-docos-13-enoate
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Record name METHYL ERUCATE
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Foundational & Exploratory

A Technical Guide to the Natural Sources of Methyl Erucate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl erucate, the methyl ester of erucic acid, is a long-chain monounsaturated fatty acid with significant applications in the chemical and pharmaceutical industries. While not typically found in its esterified form in nature, its precursor, erucic acid, is abundant in the seed oils of various plants, primarily within the Brassicaceae family. This technical guide provides a comprehensive overview of the primary natural sources of erucic acid, detailed methodologies for its extraction and conversion to this compound, and protocols for its quantification.

Natural Sources and Erucic Acid Content

The primary natural sources of this compound are plants rich in erucic acid. The erucic acid is predominantly present as a component of triacylglycerols in the seed oil. This compound is then synthesized from this oil through transesterification. The Brassicaceae family is the most significant source of high-erucic acid oils.[1][2]

Quantitative Data on Erucic Acid Content

The following tables summarize the erucic acid content in the seed oils of various plant species. It is important to note that the erucic acid content can vary significantly depending on the plant variety, cultivation conditions, and genetic modifications.[3][4][5]

Table 1: Erucic Acid Content in Brassica Species

SpeciesCommon NameErucic Acid Content (% of total fatty acids)References
Brassica napus (High Erucic Acid Varieties)High Erucic Acid Rapeseed (HEAR)40 - 54%[1][6]
Brassica junceaBrown Mustard, Indian Mustard23.75 - 43.3%[4][7]
Brassica rapaField Mustard, Turnip Rape24.89 - 48.15%[4]
Brassica oleraceaWild Cabbage, Broccoliup to 50%[4][5]
Brassica carinataEthiopian Mustard38.89 - 45.23%[4][5]
Sinapis albaWhite Mustard, Yellow Mustard28.0 - 53.2%[3]

Table 2: Erucic Acid Content in Other Plant Species

SpeciesCommon NameErucic Acid Content (% of total fatty acids)References
Crambe abyssinicaCrambe, Abyssinian Mustard50 - 65%[2][8]
Erysimum perofskianumAfghan WallflowerHigh concentrations (specific % varies)
Tropaeolum majusGarden Nasturtium75 - 80% (though oil content is low)[5]
Lunaria annuaHonesty, Annual HonestyHigh concentrations (specific % varies)[5]

Experimental Protocols

This section details the methodologies for the extraction of high-erucic acid oil from plant seeds, its subsequent conversion to this compound, and the analytical procedures for quantification.

Oil Extraction from Plant Seeds

Several methods can be employed for the extraction of oil from the seeds of Brassicaceae species. The choice of method depends on the scale of extraction, desired purity, and available equipment.

This is a classic and widely used method for exhaustive lipid extraction.

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, thimble.

  • Solvent: n-Hexane or petroleum ether.

  • Procedure:

    • Grind the seeds to a fine powder to increase the surface area for extraction.

    • Accurately weigh approximately 10-20 g of the ground seed material and place it into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with n-hexane to about two-thirds of its volume and add a few boiling chips.

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point (60-70°C for n-hexane).

    • Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the oil.

    • After extraction, cool the apparatus and remove the round-bottom flask.

    • Evaporate the solvent from the extracted oil using a rotary evaporator under reduced pressure at 40°C.

    • The remaining substance is the crude high-erucic acid oil.

UAE is a more rapid and efficient alternative to conventional methods.

  • Apparatus: Ultrasonic bath or probe sonicator, flask.

  • Solvent: n-Hexane or a mixture of petroleum ether and acetone (1:1 v/v).

  • Procedure:

    • Place 5 g of finely ground seed material into a 250 mL flask.

    • Add the extraction solvent at a liquid-to-solid ratio of 10:1 (mL/g).

    • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Apply ultrasound at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • After sonication, filter the mixture to separate the solid residue from the solvent containing the extracted oil.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Evaporate the solvent from the combined filtrate using a rotary evaporator.

SFE with carbon dioxide is a green technology that yields high-purity oil without residual solvent.

  • Apparatus: Supercritical fluid extractor.

  • Solvent: Supercritical CO₂ (with or without a co-solvent like ethanol).

  • Procedure:

    • Grind the seeds and place them in the extraction vessel of the SFE system.

    • Pressurize and heat the CO₂ to its supercritical state (e.g., >73.8 bar and >31.1°C). Typical conditions for oilseed extraction are 300-400 bar and 40-60°C.

    • Pass the supercritical CO₂ through the seed material. The oil will dissolve in the supercritical fluid.

    • Depressurize the CO₂ in a separator vessel, causing the CO₂ to return to a gaseous state and the oil to precipitate.

    • Collect the solvent-free oil.

Conversion of Erucic Acid Oil to this compound (Transesterification)

The extracted oil, which is primarily composed of triacylglycerols, is converted to fatty acid methyl esters (FAMEs), including this compound, through a transesterification reaction.

This method is rapid and efficient for oils with low free fatty acid (FFA) content.

  • Reagents: Methanol, potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst, hexane.

  • Procedure:

    • Dissolve a known amount of catalyst (e.g., 1% w/w of oil) in methanol.

    • Heat the extracted oil to a specified reaction temperature (e.g., 60-65°C) in a reaction vessel equipped with a condenser and magnetic stirrer.

    • Add the methanolic catalyst solution to the heated oil (a typical molar ratio of methanol to oil is 6:1).

    • Stir the mixture vigorously for 1-2 hours at the reaction temperature.

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of FAMEs (biodiesel) and a lower layer of glycerol.

    • Separate the lower glycerol layer.

    • Wash the FAMEs layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

    • Dry the FAMEs layer over anhydrous sodium sulfate and then filter.

    • Remove any residual water and methanol by evaporation under reduced pressure.

This method is suitable for oils with high FFA content, as it simultaneously esterifies FFAs and transesterifies triacylglycerols.

  • Reagents: Methanol, concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a catalyst.

  • Procedure:

    • In a reaction flask, mix the extracted oil with methanol (e.g., a 9:1 molar ratio of methanol to oil).

    • Slowly add the acid catalyst (e.g., 1-2% v/w of oil).

    • Heat the mixture to 60-65°C under reflux with constant stirring for 2-4 hours.

    • After the reaction, cool the mixture and transfer it to a separatory funnel.

    • Add n-hexane to extract the FAMEs and then add water to wash and remove the catalyst and excess methanol.

    • Separate the upper organic layer containing the FAMEs.

    • Wash the organic layer with a dilute sodium bicarbonate solution and then with deionized water until neutral.

    • Dry the FAMEs layer over anhydrous sodium sulfate and evaporate the solvent.

Quantitative Analysis of this compound by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for the quantification of FAMEs.

  • Sample Preparation:

    • Dilute the prepared FAMEs sample in a suitable solvent (e.g., hexane or isooctane) to a concentration of approximately 10-20 mg/mL.

    • If an internal standard is used for quantification (e.g., methyl heptadecanoate), add a known amount to the sample before dilution.

  • GC-FID Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

    • Column: A polar capillary column is required for the separation of FAMEs. Commonly used columns include those with a stationary phase of polyethylene glycol (e.g., DB-WAX, Omegawax) or biscyanopropyl polysiloxane (e.g., Rt-2560, SP-2560). A typical column dimension is 30-100 m length x 0.25 mm internal diameter x 0.20-0.25 µm film thickness.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to 100:1. Injector temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might be:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/min.

      • Ramp 2: Increase to 240°C at 5°C/min, hold for 10-20 minutes.

    • Detector: Flame Ionization Detector (FID). Detector temperature: 260-280°C.

  • Quantification:

    • Inject a known volume (e.g., 1 µL) of the sample into the GC.

    • Identify the this compound peak based on its retention time by comparing it to a certified reference standard.

    • The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a this compound standard or by using the internal standard method. The percentage of this compound is calculated as a relative percentage of the total FAMEs.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow cluster_0 Raw Material cluster_1 Oil Extraction cluster_2 Conversion to Methyl Esters cluster_3 Analysis Seeds High Erucic Acid Seeds (e.g., Brassica napus) Grinding Grinding Seeds->Grinding Extraction Extraction (Soxhlet / UAE / SFE) Grinding->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 CrudeOil Crude High Erucic Acid Oil Evaporation1->CrudeOil Transesterification Transesterification (Base or Acid Catalyzed) CrudeOil->Transesterification Separation Glycerol Separation Transesterification->Separation Washing Washing & Drying Separation->Washing FAMEs Fatty Acid Methyl Esters (including this compound) Washing->FAMEs GC_Analysis GC-FID Analysis FAMEs->GC_Analysis Quantification Quantification GC_Analysis->Quantification Result This compound Content (%) Quantification->Result

Caption: General workflow for the production and quantification of this compound from natural sources.

Base-Catalyzed Transesterification Pathway

Transesterification_Pathway Triacylglycerol Triacylglycerol (from High Erucic Acid Oil) FAMEs Fatty Acid Methyl Esters (including this compound) Triacylglycerol->FAMEs Reaction Glycerol Glycerol Triacylglycerol->Glycerol Byproduct Formation Methanol Methanol (3 eq.) Methanol->FAMEs Methanol->Glycerol Catalyst Base Catalyst (e.g., KOH) Catalyst->FAMEs

Caption: Simplified reaction pathway for base-catalyzed transesterification of triacylglycerols.

Biosynthesis of Erucic Acid

Erucic_Acid_Biosynthesis Oleoyl_CoA Oleoyl-CoA (18:1) Elongase1 Fatty Acid Elongase 1 (FAE1) Oleoyl_CoA->Elongase1 Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->Elongase1 Eicosenoyl_CoA Eicosenoyl-CoA (20:1) Elongase1->Eicosenoyl_CoA Elongation Elongase2 Fatty Acid Elongase 1 (FAE1) Eicosenoyl_CoA->Elongase2 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->Elongase2 Erucic_Acid Erucic Acid (22:1) Elongase2->Erucic_Acid Elongation

Caption: Biosynthetic pathway of erucic acid from oleoyl-CoA in plants.[9]

References

An In-depth Technical Guide to Methyl Erucate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a comprehensive overview of Methyl Erucate, including its chemical identity, physical properties, and relevant biological context.

Chemical Identity and Synonyms

CAS Number: 1120-34-9[1][2][3][4][5][6][7]

This compound is the methyl ester of erucic acid, a monounsaturated omega-9 fatty acid.[5] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Primary Synonyms:

  • Erucic Acid Methyl Ester[1][2][4][5]

  • Methyl (Z)-docos-13-enoate[1][7]

  • Methyl cis-13-docosenoate[4][8]

Other Identified Synonyms:

  • (Z)-Erucic acid methyl ester[5]

  • 13-Docosenoic acid, methyl ester, (Z)-

  • Agnique ME 22U[5]

  • Brassidic acid, methyl ester[3][5]

  • C22:1

  • C22:1 n9 cis

  • cis-13-Docosenoic acid methyl ester

  • Erucato di metile

  • Méthyl érucate

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C23H44O2[2][5][6]
Molecular Weight 352.59 g/mol [2][5][6]
Appearance Liquid[2][5]
Melting Point -1.16 to 1.20 °C[2][3][5]
Boiling Point 221-222 °C at 5 Torr; 172-175 °C at 0.2 mm Hg[2][3][5]
Density 0.870 g/mL at 20 °C[2][3][5]
Refractive Index 1.456 at 20 °C[2]
Flash Point 33 °C[2][5]
Solubility DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 0.15 mg/ml[2]
LogP 9.320[2]

Experimental Protocols

General Protocol for Transesterification of Erucic Acid-Rich Oil

This method is commonly employed for biodiesel production and can be adapted for laboratory-scale synthesis.

Materials:

  • Erucic acid-rich oil (e.g., high-erucic acid rapeseed oil)

  • Methanol (CH3OH)

  • Alkali catalyst (e.g., potassium hydroxide - KOH or sodium hydroxide - NaOH)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Catalyst Preparation: Dissolve the alkali catalyst (e.g., 1% w/w of oil) in methanol. This reaction is exothermic and should be handled with care.

  • Reaction Setup: Heat the erucic acid-rich oil in the reaction flask to the desired reaction temperature (typically 55-65°C).

  • Transesterification Reaction: Add the methoxide solution to the heated oil while stirring vigorously. Continue the reaction under reflux for a specified period (e.g., 30-90 minutes).

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.

  • Washing: Separate and wash the methyl ester layer with warm water to remove any residual catalyst, methanol, and glycerol. Repeat the washing until the wash water is neutral.

  • Drying: Dry the methyl ester layer over anhydrous sodium sulfate.

  • Purification: The resulting this compound can be further purified by distillation under reduced pressure.

General Protocol for Acid-Catalyzed Esterification of Erucic Acid

This method is suitable for starting materials with high free fatty acid content.

Materials:

  • Erucic acid

  • Methanol

  • Acid catalyst (e.g., sulfuric acid - H2SO4)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Mixture: Combine erucic acid, an excess of methanol, and the acid catalyst (e.g., 1-2% w/w of erucic acid) in the reaction flask.

  • Reaction: Heat the mixture to reflux temperature with constant stirring. The reaction time will vary depending on the desired conversion.

  • Work-up: After cooling, the excess methanol can be removed by rotary evaporation. The remaining mixture can be dissolved in a non-polar solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Drying and Purification: The organic layer is then dried and the this compound purified, typically by distillation.

Biological Context and Signaling Pathways

This compound, as a fatty acid methyl ester, is primarily involved in lipid metabolism. While specific signaling pathways directly initiated by this compound are not extensively detailed in the available literature, its metabolic fate is intertwined with fundamental cellular energy regulation, particularly fatty acid β-oxidation and the signaling networks that control this process, such as those involving PPAR and AMPK.

Fatty Acid β-Oxidation

Fatty acids are a major source of energy for many cells. They are broken down in the mitochondria through a process called β-oxidation. This process sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA, FADH2, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further ATP.

Fatty_Acid_Oxidation Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation (Acyl-CoA Synthetase) Mitochondrion Mitochondrion Acyl_CoA->Mitochondrion Transport (Carnitine Shuttle) Beta_Oxidation β-Oxidation (Mitochondrial Matrix) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ATP ATP Beta_Oxidation->ATP FADH2, NADH TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ATP

Caption: Overview of the fatty acid β-oxidation pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[8] PPARα, in particular, is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[9] While direct activation of PPARs by this compound has not been explicitly demonstrated, as a fatty acid derivative, its metabolic products can influence PPAR activity.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Ligand Fatty Acids & Derivatives PPAR PPAR Ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Metabolic_Regulation Increased Fatty Acid Uptake & Oxidation Gene_Expression->Metabolic_Regulation

Caption: Simplified PPAR signaling pathway in metabolic regulation.

AMP-Activated Protein Kinase (AMPK)

AMPK is a cellular energy sensor that is activated when the ratio of AMP to ATP increases, indicating a low energy state.[10][11] Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP.[10][11][12] The metabolism of fatty acids like erucic acid can influence the cellular energy status and thereby modulate AMPK activity.

AMPK_Signaling Energy_Stress Low Cellular Energy (High AMP/ATP Ratio) AMPK AMPK Energy_Stress->AMPK Activation Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism + Anabolism Decreased Anabolism (e.g., Fatty Acid Synthesis) AMPK->Anabolism - ATP_Production ATP Production Catabolism->ATP_Production ATP_Consumption ATP Consumption Anabolism->ATP_Consumption

Caption: The role of AMPK as a cellular energy sensor.

Analytical Methods

The primary analytical method for the quantification of this compound is gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[1] For the analysis of erucic acid in various matrices, it is typically first converted to its methyl ester, this compound, prior to GC analysis.[1] This derivatization process improves the volatility and thermal stability of the analyte, making it suitable for GC.

References

The Biological Significance of Methyl Erucate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl erucate, the methyl ester of the monounsaturated omega-9 fatty acid erucic acid, is a compound of significant interest due to its association with the well-documented cardiotoxic effects of its parent fatty acid. While research directly investigating the biological activities of this compound is limited, its metabolic conversion to erucic acid in vivo suggests a shared toxicological profile, primarily characterized by myocardial lipidosis and cardiac fibrosis. This technical guide provides a comprehensive overview of the known biological significance of this compound, drawing heavily on the extensive research conducted on erucic acid. It details the pathological effects on cardiac tissue, summarizes key quantitative data from relevant studies, and provides detailed experimental protocols for investigating the effects of long-chain fatty acid methyl esters. Furthermore, this guide illustrates the logical workflow for investigating the toxicological effects of this compound.

Introduction

This compound (cis-13-docosenoic acid methyl ester) is a fatty acid methyl ester (FAME) derived from erucic acid, a very-long-chain fatty acid predominantly found in rapeseed and mustard oils. While this compound itself has applications in various industries, its biological significance is intrinsically linked to its hydrolysis to erucic acid within the body. High dietary intake of oils rich in erucic acid has been associated with adverse cardiac effects in animal models, leading to regulations on the erucic acid content in edible oils. Understanding the biological impact of this compound is therefore crucial for assessing the safety of products containing this compound and for the development of potential therapeutic interventions for related toxicities.

Pathophysiological Effects: The Cardiotoxicity of Erucic Acid

The primary biological concern associated with this compound is its potential to induce myocardial lipidosis, a condition characterized by the abnormal accumulation of lipids, particularly triglycerides, within the heart muscle cells. This effect is well-documented for its parent compound, erucic acid.

Myocardial Lipidosis

Studies in rats have shown that diets rich in erucic acid lead to a rapid and significant increase in the lipid content of the heart. This is attributed to the slow rate of β-oxidation of erucic acid by cardiac mitochondria compared to other fatty acids like oleic acid. The inefficient metabolism leads to an accumulation of erucic acid and its incorporation into triglycerides, which are stored as lipid droplets within the cardiomyocytes. While this lipidosis can be reversible, chronic exposure can lead to more severe cardiac pathologies.

Myocardial Fibrosis

Prolonged intake of high levels of erucic acid has been linked to the development of myocardial fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins in the heart tissue. This scarring can stiffen the heart muscle, impair its contractile function, and ultimately lead to heart failure.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from studies on the effects of erucic acid in rats. It is important to note that these studies used erucic acid or oils containing erucic acid, not this compound directly. The data is presented here based on the likely in vivo conversion of this compound to erucic acid.

ParameterAnimal ModelDosage/TreatmentDurationKey FindingsReference
Myocardial Lipid Content Male Sprague-Dawley RatsDiet with 22.1% calories from high-erucic acid rapeseed oil1 weekSignificant increase in cardiac triglycerides.[1](--INVALID-LINK--)
Myocardial Lesions Male Sprague-Dawley RatsDiets containing 5.4% free erucic acid16 weeksIncreased incidence and severity of cardiac lesions.[2](--INVALID-LINK--)
Cardiac Erucic Acid Levels Male RatsDiets with rendered pig fat containing 5.6% erucic acid16 weeksNo significant difference in heart erucic acid levels compared to diets with Span rapeseed oil.[2](--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological effects. These are generalized protocols that can be adapted for specific research questions.

In Vivo Study: Assessment of Cardiotoxicity in Rats

This protocol describes a typical in vivo study to evaluate the cardiotoxic effects of orally administered this compound in a rat model.

Objective: To determine the effect of this compound on cardiac lipid accumulation and fibrosis in rats.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • This compound

  • Vehicle (e.g., corn oil)

  • Oral gavage needles (18-20 gauge)

  • Standard rat chow

  • Histology equipment (microtome, slides, etc.)

  • Oil Red O stain

  • Masson's trichrome stain

  • GC-MS equipment for lipid analysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide the rats into three groups (n=10 per group):

    • Control Group: Receive vehicle (corn oil) only.

    • Low-Dose Group: Receive a low dose of this compound (e.g., 1 g/kg body weight) in vehicle.

    • High-Dose Group: Receive a high dose of this compound (e.g., 5 g/kg body weight) in vehicle.

  • Administration: Administer the test substance daily via oral gavage for a period of 8 weeks.[3][4][5]

  • Monitoring: Monitor the animals daily for any signs of toxicity. Record body weights weekly.

  • Tissue Collection: At the end of the 8-week period, euthanize the animals and collect the hearts.

  • Histological Analysis:

    • Fix a portion of the heart tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section.

    • For lipid accumulation, prepare frozen sections and stain with Oil Red O.

    • For fibrosis, stain paraffin sections with Masson's trichrome.

  • Lipid Analysis by GC-MS:

    • Extract total lipids from a portion of the heart tissue.

    • Transesterify the lipids to fatty acid methyl esters.

    • Analyze the FAMEs by GC-MS to quantify the levels of this compound and other fatty acids.[6][7][8]

In Vitro Study: Cytotoxicity and Lipid Accumulation in Cardiomyocytes

This protocol outlines an in vitro experiment to assess the direct effects of this compound on cardiomyocytes.

Objective: To determine the cytotoxicity of this compound and its effect on lipid accumulation in a cardiomyocyte cell line (e.g., H9c2).

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • Vehicle (e.g., ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Oil Red O stain

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cytotoxicity:

    • Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) for 24 and 48 hours. Include a vehicle control.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[9][10][11][12]

  • Oil Red O Staining for Lipid Accumulation:

    • Seed H9c2 cells on coverslips in a 24-well plate.

    • Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) for 48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Oil Red O solution.

    • Counterstain the nuclei with hematoxylin.

    • Mount the coverslips on slides and visualize the lipid droplets under a microscope.[1][2][13][14][15]

Signaling Pathways and Experimental Workflows

While specific signaling pathways activated by this compound have not been elucidated, a logical workflow for investigating its potential mechanisms of action can be proposed. This workflow would focus on pathways known to be involved in lipid metabolism and cellular stress responses.

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_pathway Potential Signaling Pathway Investigation Rat_Model Rat Model Oral_Gavage Oral Gavage (this compound) Rat_Model->Oral_Gavage Cardiac_Tissue Cardiac Tissue Collection Oral_Gavage->Cardiac_Tissue Histology Histology (Oil Red O, Masson's Trichrome) Cardiac_Tissue->Histology GC_MS Lipid Analysis (GC-MS) Cardiac_Tissue->GC_MS PPAR_Activation PPARα/γ Activation Cardiomyocytes Cardiomyocytes (e.g., H9c2) ME_Treatment This compound Treatment Cardiomyocytes->ME_Treatment MTT_Assay Cytotoxicity (MTT Assay) ME_Treatment->MTT_Assay ORO_Staining Lipid Accumulation (Oil Red O) ME_Treatment->ORO_Staining Western_Blot Protein Expression (Western Blot) ME_Treatment->Western_Blot Western_Blot->PPAR_Activation NFkB_Pathway NF-κB Signaling Western_Blot->NFkB_Pathway Apoptosis_Markers Apoptosis Markers (Caspase-3, Bax/Bcl-2) Western_Blot->Apoptosis_Markers PPAR_Signaling MethylErucate This compound ErucicAcid Erucic Acid MethylErucate->ErucicAcid Metabolism PPAR PPARα/γ ErucicAcid->PPAR Potential Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding GeneExpression Target Gene Expression PPRE->GeneExpression Transcription LipidMetabolism Altered Lipid Metabolism GeneExpression->LipidMetabolism

References

Core Data Presentation: Solubility of Methyl Erucate and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Methyl Erucate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally similar long-chain fatty acid methyl esters, such as methyl stearate, methyl oleate, and methyl behenate, to provide reasonable estimations. This information is crucial for professionals in research and drug development who utilize this compound in their work.

The following table summarizes the available and estimated solubility data for this compound and its structural analogs in a range of common organic solvents. It is important to note that where direct data for this compound is unavailable, estimations are based on the solubility of fatty acid methyl esters with similar chain lengths and saturation levels.

CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)Data Type
This compoundDimethylformamide (DMF)Not Specified10Reported[1][2]
This compoundDimethyl Sulfoxide (DMSO)Not Specified10Reported[1][2]
This compoundEthanolNot Specified10Reported[1][2]
This compoundPhosphate-Buffered Saline (PBS, pH 7.2)Not Specified0.015Reported[1][2]
Methyl StearateToluene20~23Experimental[1][3]
Methyl StearateToluene10~15Experimental[1][3]
Methyl StearateKerosene20~25Experimental[1][3]
Methyl StearateKerosene10~17Experimental[1][3]
Methyl StearateDodecane20~20Experimental[1][3]
Methyl StearateDodecane10~12Experimental[1][3]
Methyl BehenateEthanol250.44Experimental[4][5]
Methyl BehenateMethanol250.65Experimental[4]
Methyl BehenateIsopropanol250.64Experimental[4]
Methyl OleateEthanolRoom TemperatureMiscibleQualitative[6][7][8]
Methyl OleateEtherRoom TemperatureMiscibleQualitative[6][7]
Methyl OleateChloroformRoom TemperatureSolubleQualitative[6][9]
This compoundHexaneRoom TemperatureEstimated: Highly SolubleEstimation
This compoundAcetoneRoom TemperatureEstimated: SolubleEstimation
This compoundMethanolRoom TemperatureEstimated: SolubleEstimation
This compoundIsopropanolRoom TemperatureEstimated: SolubleEstimation
This compoundEthyl AcetateRoom TemperatureEstimated: SolubleEstimation
This compoundTolueneRoom TemperatureEstimated: Highly SolubleEstimation

Note on Estimations: The solubility of this compound in hexane, acetone, methanol, isopropanol, ethyl acetate, and toluene is estimated to be high, given that it is a long-chain fatty acid methyl ester. These esters are generally soluble in a range of organic solvents, with solubility influenced by solvent polarity and temperature.[3][10][11] Nonpolar solvents like hexane and toluene are expected to be excellent solvents for the nonpolar hydrocarbon chain of this compound. Polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like ethanol, methanol, and isopropanol are also expected to be effective solvents.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used, reliable technique for determining the solubility of a solid compound in a liquid solvent.[12][13][14] The following is a detailed protocol for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled water bath or incubator

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Vortex mixer or magnetic stirrer

  • Drying oven or vacuum desiccator

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum desiccator can also be used.

    • Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dry this compound residue on the analytical balance.

3. Calculation of Solubility:

  • Mass of the solvent: Subtract the mass of the dry this compound from the mass of the saturated solution.

  • Solubility: Express the solubility as grams of this compound per 100 grams of solvent using the following formula:

    • Solubility ( g/100g solvent) = (Mass of this compound / Mass of solvent) x 100

4. Data Validation:

  • Repeat the experiment at least three times to ensure the reproducibility of the results.

  • The average and standard deviation of the solubility values should be reported.

Visualizations

Experimental_Workflow Gravimetric Solubility Determination Workflow A 1. Prepare Supersaturated Solution (Excess this compound in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Withdraw and Filter Aliquot (Remove undissolved solid) B->C D 4. Weigh Filtered Saturated Solution C->D E 5. Evaporate Solvent D->E F 6. Weigh Dry this compound Residue E->F G 7. Calculate Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Solubility_Factors Factors Influencing this compound Solubility cluster_factors Influencing Factors cluster_solubility Solubility Trend Temperature Temperature Solubility Solubility of This compound Temperature->Solubility Increases with increasing temperature (generally endothermic dissolution) SolventPolarity Solvent Polarity SolventPolarity->Solubility Higher in nonpolar and moderately polar organic solvents ('like dissolves like')

Caption: Key Factors Affecting the Solubility of this compound.

References

Commercial Production of Methyl Erucate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl erucate, a mono-unsaturated omega-9 fatty acid methyl ester, is a valuable chemical intermediate with applications in the manufacturing of surfactants, lubricants, and pharmaceuticals, most notably as a precursor to erucamide. This technical guide provides an in-depth overview of the primary commercial methods for its production. The core focus is on the transesterification of high-erucic acid oils and the direct acid-catalyzed esterification of erucic acid. This document details the experimental protocols, presents quantitative data for process optimization, and illustrates the key chemical pathways and workflows through diagrams.

Introduction

Erucic acid (cis-13-docosenoic acid) is predominantly sourced from high-erucic acid rapeseed (HEAR) oil, where it can constitute over 50% of the total fatty acid content. The conversion of this triglyceride-bound erucic acid or free erucic acid into its methyl ester, this compound, is a critical step for its subsequent industrial applications. The two primary commercial routes for this compound production are:

  • Transesterification: The reaction of high-erucic acid triglycerides with methanol in the presence of a catalyst.

  • Esterification: The direct reaction of erucic acid with methanol, typically catalyzed by an acid.

This guide will delve into the technical specifics of both methods, providing a comparative analysis of their process parameters and outcomes.

Production via Transesterification of High-Erucic Acid Rapeseed (HEAR) Oil

Transesterification is the most common commercial method for producing fatty acid methyl esters (FAMEs), including this compound, often as part of biodiesel production from which this compound is then separated.

Chemical Reaction

The transesterification process involves the reaction of triglycerides with an alcohol, typically methanol, in the presence of a catalyst to yield fatty acid methyl esters and glycerol.

Transesterification cluster_reactants Reactants cluster_products Products triglyceride Triglyceride (in HEAR Oil) fame Fatty Acid Methyl Esters (FAMEs) (including this compound) triglyceride->fame + 3 CH3OH methanol Methanol (3 eq.) methanol->fame catalyst Catalyst (e.g., KOH) catalyst->fame glycerol Glycerol

Figure 1: Transesterification of Triglycerides
Quantitative Data for Transesterification

The efficiency of the transesterification reaction is highly dependent on several key parameters. The following table summarizes typical conditions for commercial and pilot-scale production.

ParameterValue RangeCatalystNotes
Methanol to Oil Molar Ratio 6:1 to 15:1Base (e.g., KOH, NaOH)A higher excess of methanol shifts the equilibrium towards the products, increasing the yield.
Catalyst Concentration 0.2% to 1.0% w/w of oilBase (e.g., KOH, NaOH)Higher concentrations can lead to soap formation, complicating purification.
Reaction Temperature 25°C to 65°CBase (e.g., KOH, NaOH)Typically conducted near the boiling point of methanol at atmospheric pressure.
Reaction Time 30 to 90 minutesBase (e.g., KOH, NaOH)Shorter reaction times can be achieved with enhanced mixing, such as through hydrodynamic cavitation.[1]
Conversion Rate >94%Base (e.g., KOH, NaOH)High conversion rates are achievable under optimized conditions.[1]
Experimental Protocol: Pilot-Scale Transesterification
  • Pre-treatment of HEAR Oil: The raw HEAR oil is filtered to remove any solid impurities. If the free fatty acid (FFA) content is high (>1%), a pre-esterification step with an acid catalyst is recommended to prevent soap formation.

  • Catalyst Preparation: A solution of potassium hydroxide (KOH) in methanol is prepared. For instance, for a 6:1 methanol-to-oil molar ratio and 1.0% w/w catalyst concentration, the required amount of KOH is dissolved in methanol with stirring.

  • Reaction: The HEAR oil is preheated to the desired reaction temperature (e.g., 60°C) in a stirred-tank reactor. The methanolic KOH solution is then added to the reactor. The mixture is vigorously agitated for the specified reaction time (e.g., 60 minutes).

  • Phase Separation: After the reaction is complete, the agitation is stopped, and the mixture is allowed to settle. Two distinct layers will form: an upper layer of the FAME mixture (containing this compound) and a lower layer of glycerol.

  • Glycerol Removal: The glycerol layer is drained from the bottom of the reactor.

  • Washing: The FAME layer is washed with warm, slightly acidified water to remove any residual catalyst, soaps, and free glycerol. This is typically followed by a final wash with warm water until the wash water is neutral.

  • Drying: The washed FAME mixture is dried under vacuum to remove any residual water.

Production via Direct Esterification of Erucic Acid

Direct esterification is a viable alternative, particularly when purified erucic acid is the starting material.

Chemical Reaction

This process involves the reaction of a carboxylic acid (erucic acid) with an alcohol (methanol) in the presence of an acid catalyst to form an ester (this compound) and water.

Esterification cluster_reactants Reactants cluster_products Products erucic_acid Erucic Acid methyl_erucate This compound erucic_acid->methyl_erucate + CH₃OH methanol Methanol methanol->methyl_erucate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->methyl_erucate water Water

Figure 2: Direct Esterification of Erucic Acid
Quantitative Data for Esterification

ParameterValue RangeCatalystNotes
Methanol to Erucic Acid Molar Ratio 5:1 to 30:1Acid (e.g., H₂SO₄)A large excess of methanol is used to drive the reaction to completion.
Catalyst Concentration 0.15% to 2.0% w/w of erucic acidAcid (e.g., H₂SO₄)Higher concentrations increase the reaction rate but can also lead to side reactions and corrosion.
Reaction Temperature 60°C to 100°CAcid (e.g., H₂SO₄)The reaction is often carried out at the reflux temperature of methanol.
Reaction Time 1 to 4 hoursAcid (e.g., H₂SO₄)Reaction time is dependent on temperature, catalyst concentration, and molar ratio.
Conversion Rate >95%Acid (e.g., H₂SO₄)High conversion is achievable, especially with the removal of water.
Experimental Protocol: Lab-Scale Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, erucic acid is dissolved in an excess of methanol (e.g., a 20:1 molar ratio).

  • Catalyst Addition: Concentrated sulfuric acid (e.g., 1% w/w of erucic acid) is slowly added to the mixture while stirring.

  • Reaction: The mixture is heated to reflux (approximately 65°C) and maintained at this temperature with continuous stirring for the desired reaction time (e.g., 2 hours). The progress of the reaction can be monitored by measuring the acid value of the mixture.

  • Neutralization: After the reaction, the mixture is cooled to room temperature and neutralized with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst.

  • Extraction: The this compound is extracted from the aqueous layer using a non-polar solvent like hexane.

  • Washing: The organic layer is washed with water to remove any remaining salts and methanol.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound

Regardless of the production method, the crude product is a mixture of various fatty acid methyl esters. The purification of this compound to a high degree of purity is typically achieved through vacuum fractional distillation.

Experimental Protocol: Vacuum Fractional Distillation
  • Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a packed distillation column (e.g., with structured packing to provide a large surface area for vapor-liquid contact), a condenser, and collection flasks is assembled.

  • Distillation: The crude FAME mixture is charged into the distillation flask. A vacuum is applied (e.g., 1-10 mmHg) to lower the boiling points of the FAMEs and prevent thermal degradation.

  • Fraction Collection: The mixture is heated, and different FAME fractions are collected at different temperature ranges. This compound, having a higher boiling point than shorter-chain FAMEs, will be collected in a later fraction. The exact temperature for collecting the this compound fraction depends on the operating pressure.

  • Purity Analysis: The purity of the collected fractions is analyzed using gas chromatography (GC). Fractions with the desired purity of this compound are combined.

Quantitative Data for Vacuum Fractional Distillation
ParameterValue RangeNotes
Operating Pressure 1 to 10 mmHgLower pressure reduces the boiling points and minimizes thermal decomposition.
Temperature Range for this compound Fraction ~220-240°C at ~5 mmHgThis is an approximate range and will vary with the specific operating pressure and the composition of the FAME mixture.
Achievable Purity >95%The purity is dependent on the efficiency of the distillation column (number of theoretical plates) and the reflux ratio.

Overall Production Workflow

The following diagram illustrates the general workflow for the commercial production of this compound from HEAR oil.

ProductionWorkflow start High-Erucic Acid Rapeseed (HEAR) Oil transesterification Transesterification Reactor start->transesterification phase_separation Phase Separator transesterification->phase_separation washing_drying Washing & Drying phase_separation->washing_drying Crude FAMEs glycerol_byproduct Glycerol (By-product) phase_separation->glycerol_byproduct Glycerol distillation Vacuum Fractional Distillation washing_drying->distillation methyl_erucate_product High-Purity this compound distillation->methyl_erucate_product other_fames Other FAMEs (e.g., for Biodiesel) distillation->other_fames

Figure 3: Commercial Production Workflow

Conclusion

The commercial production of this compound is a well-established process, with transesterification of high-erucic acid rapeseed oil being the predominant method. Direct esterification of erucic acid offers an alternative route, particularly for higher purity starting materials. The optimization of reaction conditions, including catalyst selection and concentration, reactant molar ratios, temperature, and reaction time, is crucial for achieving high yields and minimizing side reactions. Subsequent purification by vacuum fractional distillation is essential for obtaining high-purity this compound suitable for its various industrial applications. This guide provides the foundational technical knowledge for researchers and professionals involved in the synthesis and utilization of this important chemical intermediate.

References

The Role of Methyl Erucate in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl erucate, the methyl ester of erucic acid (cis-13-docosenoic acid), is a long-chain monounsaturated fatty acid with significant implications for fatty acid metabolism. While research often focuses on its parent compound, erucic acid, it is understood that this compound, upon entering biological systems, is hydrolyzed to release erucic acid, which then participates in various metabolic pathways. This guide provides a comprehensive overview of the metabolic fate of erucic acid, its impact on mitochondrial and peroxisomal β-oxidation, and the signaling pathways it influences. The information presented is primarily based on studies of erucic acid, with the metabolic activities of this compound being inferred from the actions of its constituent fatty acid.

Introduction to this compound and Erucic Acid

This compound is a fatty acid methyl ester (FAME) with the chemical formula C23H44O2.[1][2][3] It is derived from erucic acid, a 22-carbon omega-9 fatty acid naturally found in high concentrations in the oils of plants from the Brassicaceae family, such as rapeseed and mustard.[4] The metabolism and physiological effects of this compound are intrinsically linked to the biochemistry of erucic acid.

Metabolic Fate of Erucic Acid

Erucic acid is produced through the elongation of oleic acid.[4] Once ingested and absorbed, erucic acid undergoes metabolic processing primarily in the liver. Due to its very-long-chain fatty acid (VLCFA) nature, its initial breakdown occurs in peroxisomes.

Peroxisomal β-Oxidation

Erucic acid is a preferred substrate for the peroxisomal β-oxidation system.[5][6] This pathway shortens the long carbon chain of erucic acid, producing acetyl-CoA and chain-shortened fatty acids that can then be further metabolized in the mitochondria.[5] Studies in rats have shown that diets high in erucic acid can induce peroxisomal β-oxidation, although some research suggests a potential negative modulatory effect on this system with prolonged exposure.[7]

The excessive peroxisomal β-oxidation of erucic acid can lead to a significant increase in cytosolic NADH/NAD+ ratio and the release of free acetate, which is then converted to cytosolic acetyl-CoA.[5][6][8]

Mitochondrial β-Oxidation

While peroxisomes handle the initial breakdown, the resulting shorter-chain fatty acids are subsequently oxidized in the mitochondria. However, erucic acid metabolism in peroxisomes can indirectly suppress mitochondrial fatty acid oxidation.[5][6][8] The increased cytosolic acetyl-CoA from peroxisomal oxidation stimulates the production of malonyl-CoA.[5][6][8] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[5][9][10] This inhibition of mitochondrial fatty acid uptake can lead to an accumulation of lipids in the liver, a condition known as hepatic steatosis.[5][6][8]

Some studies have also suggested that erucylcarnitine, a metabolite of erucic acid, can directly inhibit the mitochondrial oxidation of other fatty acids.[11]

Key Signaling Pathways Influenced by Erucic Acid Metabolism

The metabolic shifts induced by erucic acid are mediated by several key signaling pathways that regulate lipid homeostasis.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism, particularly in inducing the expression of genes involved in fatty acid oxidation. Erucic acid is considered a potential endogenous ligand for PPARα.[5] Diets rich in erucic acid have been shown to activate PPARα, leading to the upregulation of genes involved in peroxisomal β-oxidation.[5]

AMP-Activated Protein Kinase (AMPK)

AMPK is a critical energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like fatty acid synthesis.[12][13] While direct studies on this compound's effect on AMPK are lacking, the metabolic consequences of erucic acid metabolism, such as alterations in the AMP/ATP ratio, could potentially influence AMPK activity.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[14][15][16][17][18] The accumulation of intracellular lipids, a consequence of inhibited mitochondrial β-oxidation by erucic acid metabolism, can influence SREBP activity, creating a complex feedback loop in lipid homeostasis.

Quantitative Data on the Effects of Erucic Acid

The following tables summarize quantitative findings from studies on the metabolic effects of erucic acid. It is important to note that these studies were conducted with erucic acid or high-erucic acid oils, and the effects are attributed to erucic acid.

ParameterAnimal ModelTreatmentDurationKey FindingsReference
Peroxisomal β-oxidation Male Rats30 cal% high-erucic acid rapeseed oil diet4 weeksTransient, small increase after ~1 week, followed by a decrease.[7]
Mitochondrial Fatty Acid Oxidation Male Sprague-Dawley RatsHigh-erucic-acid rapeseed oil dietChronicDiminished mitochondrial fatty acid oxidation.[5][6][8]
Hepatic Lipid Accumulation Male Sprague-Dawley RatsHigh-erucic-acid rapeseed oil dietChronicCaused hepatic steatosis.[5][6][8]
Gene Expression (Peroxisomal β-oxidation) Male Sprague-Dawley RatsHigh-erucic-acid rapeseed oil dietNot specifiedUpregulation of genes involved in peroxisomal β-oxidation.[5]

Experimental Protocols

Extraction of Lipids and Conversion to Fatty Acid Methyl Esters (FAMEs)

This protocol is essential for analyzing the fatty acid composition of tissues or cells after treatment with this compound.

Objective: To simultaneously extract total fatty acids and convert them to FAMEs for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Methanol, Chloroform, n-Hexane

  • Butylated hydroxytoluene (BHT)

  • Formic acid

  • Potassium chloride (KCl), Sodium chloride (NaCl)

  • Internal standard (e.g., Pentadecanoic acid)

  • 3M Methanolic hydrogen chloride

  • Glass tubes with phenolic caps

  • Vortexer, Centrifuge, Water bath, Nitrogen evaporator

Procedure:

  • Lipid Extraction:

    • Homogenize 10-50 mg of tissue or cells.

    • Add an extraction solvent of 2:1 chloroform/methanol containing 0.01% (w/v) BHT, 1% (v/v) formic acid, and an internal standard.

    • Vortex thoroughly and add 0.88% KCl solution.

    • Centrifuge to separate the phases. The lower chloroform/methanol layer contains the lipids.

    • Transfer the lower layer to a clean glass tube and dry under a stream of nitrogen.[19]

  • Trans-esterification:

    • To the dried lipid extract, add 1M methanolic HCl.

    • Heat at 80°C for 1 hour.

    • Cool to room temperature.

    • Add hexane and 0.9% NaCl solution, then vortex.

    • Centrifuge to separate the phases.

    • The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.[19]

In Vitro Assay for Fatty Acid Oxidation in Cultured Cells

This protocol can be adapted to study the effect of this compound on fatty acid oxidation in a controlled cellular environment.

Objective: To measure the rate of fatty acid oxidation in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • This compound solution

  • Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)

  • Cell culture medium

  • Scintillation counter and vials

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture dishes and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period.

  • Fatty Acid Oxidation Assay:

    • Incubate the treated cells with medium containing a known concentration of radiolabeled fatty acid complexed to albumin.

    • After incubation, collect the medium to measure the production of radiolabeled CO2 (complete oxidation) and acid-soluble metabolites (incomplete oxidation).

    • Lyse the cells to determine the amount of radiolabeled fatty acid incorporated into cellular lipids.

    • Quantify the radioactivity using a scintillation counter.

Signaling and Metabolic Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways affected by erucic acid, the active metabolite of this compound.

erucic_acid_metabolism cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Erucic Acid Erucic Acid This compound->Erucic Acid Hydrolysis Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Erucic Acid->Peroxisomal Beta-Oxidation Chain-Shortened Fatty Acids Chain-Shortened Fatty Acids Peroxisomal Beta-Oxidation->Chain-Shortened Fatty Acids Acetyl-CoA (Peroxisomal) Acetyl-CoA (Peroxisomal) Peroxisomal Beta-Oxidation->Acetyl-CoA (Peroxisomal) Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Chain-Shortened Fatty Acids->Mitochondrial Beta-Oxidation Acetyl-CoA (Cytosolic) Acetyl-CoA (Cytosolic) Acetyl-CoA (Peroxisomal)->Acetyl-CoA (Cytosolic) Malonyl-CoA Malonyl-CoA Acetyl-CoA (Cytosolic)->Malonyl-CoA ACC CPT-I CPT-I Malonyl-CoA->CPT-I Inhibition CPT-I->Mitochondrial Beta-Oxidation Facilitates Entry

Caption: Metabolic fate of this compound and its impact on fatty acid oxidation.

ppar_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erucic Acid Erucic Acid PPARa_RXR_inactive PPARα-RXR (inactive) Erucic Acid->PPARa_RXR_inactive Activates PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE PPARa_RXR_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Induces Increased Peroxisomal\nBeta-Oxidation Enzymes Increased Peroxisomal Beta-Oxidation Enzymes Gene_Expression->Increased Peroxisomal\nBeta-Oxidation Enzymes

Caption: Activation of PPARα signaling by erucic acid.

Conclusion

This compound, through its conversion to erucic acid, exerts a significant influence on fatty acid metabolism. Its primary metabolism via peroxisomal β-oxidation and the subsequent impact on mitochondrial function highlight a crucial interplay between these two organelles in handling very-long-chain fatty acids. The activation of PPARα and the indirect inhibition of CPT-I via malonyl-CoA are key molecular events that mediate the metabolic reprogramming induced by erucic acid. While the direct effects of this compound require further investigation, the wealth of data on erucic acid provides a strong foundation for understanding its physiological and pathological roles. This guide provides researchers and drug development professionals with a detailed overview of the current understanding of this compound's role in fatty acid metabolism, emphasizing the need for further research to delineate the specific actions of the esterified form.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Erucate in Edible Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Methyl erucate in edible oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, the methyl ester of erucic acid, is a significant long-chain monounsaturated fatty acid found in certain vegetable oils, such as rapeseed and mustard oil.[1] Accurate quantification is crucial for quality control in the food industry and for research in lipid metabolism and its potential physiological effects. The described protocol covers sample preparation through transesterification, optimized GC-MS instrumental parameters, and data analysis procedures to ensure accurate and reproducible results.

Introduction

Experimental Protocols

Sample Preparation: Transesterification of Edible Oil

This protocol is adapted from standard methods for the preparation of fatty acid methyl esters from edible oils.[5][8]

Materials:

  • Edible oil sample (e.g., rapeseed oil, mustard oil)

  • Hexane (GC grade)

  • 2M Methanolic Potassium Hydroxide (KOH)

  • Sodium sulfate (anhydrous)

  • 15 mL glass tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • 2 mL GC autosampler vials with caps

Procedure:

  • Accurately weigh approximately 100 mg of the oil sample into a 15 mL glass tube.

  • Add 2 mL of hexane to the tube and vortex thoroughly to dissolve the oil.

  • Add 0.25 mL of 2M methanolic KOH solution.[8]

  • Cap the tube tightly and vortex vigorously for 1 minute to facilitate the transesterification reaction.

  • Allow the mixture to stand for 10 minutes to ensure complete phase separation. A clear upper hexane layer containing the FAMEs and a lower glycerol/methanol layer will be observed.

  • Carefully transfer the upper hexane layer to a new clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract into a 2 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific GC-MS system and column used.

Parameter Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column HP-INNOWAX capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent polar column suitable for FAME analysis.[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Split (Split ratio 50:1)
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 10 minutes.
MS Transfer Line Temp. 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Solvent Delay 4 minutes

Data Presentation

The identification of this compound is confirmed by its retention time and the fragmentation pattern of its mass spectrum. Quantification is achieved by creating a calibration curve using certified reference standards of this compound.

Quantitative Data for this compound
Analyte Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Linear Range (µg/mL) LOD (µg/mL)
This compound~25.5352.3[9]55, 69, 83, 97, 264, 321, 3520.5 - 1000.15

Note: Retention time is approximate and can vary depending on the specific instrument and conditions.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by its molecular ion peak at m/z 352.[9] The fragmentation pattern includes characteristic clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH2-) groups from the alkyl chain.[10] Key fragment ions are useful for confirmation.[11][12]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Edible Oil Sample Dissolve Dissolve in Hexane Sample->Dissolve React Add Methanolic KOH (Transesterification) Dissolve->React Separate Phase Separation React->Separate Dry Dry with Na2SO4 Separate->Dry Vial Transfer to GC Vial Dry->Vial Inject Inject into GC-MS Vial->Inject Separate_GC GC Separation Inject->Separate_GC Ionize EI Ionization Separate_GC->Ionize Detect Mass Detection Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Biosynthesis Pathway of Erucic Acid

Erucic_Acid_Biosynthesis Simplified Biosynthesis of Erucic Acid C18_1_CoA Oleoyl-CoA (C18:1) Elongation_Complex Fatty Acid Elongase (FAE) Complex C18_1_CoA->Elongation_Complex + Malonyl-CoA Malonyl_CoA Malonyl-CoA C20_1_CoA Eicosenoyl-CoA (C20:1) Elongation_Complex->C20_1_CoA Elongation Step 1 C22_1_CoA Erucyl-CoA (C22:1) Elongation_Complex->C22_1_CoA Elongation Step 2 C20_1_CoA->Elongation_Complex + Malonyl-CoA TAG_Synthesis Triacylglycerol (TAG) Synthesis C22_1_CoA->TAG_Synthesis Erucic_Acid_TAG Erucic Acid in TAG TAG_Synthesis->Erucic_Acid_TAG

Caption: Simplified biosynthesis pathway of Erucic Acid.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in edible oils. The sample preparation protocol is straightforward and effective, and the instrumental parameters are optimized for the analysis of FAMEs. This method is suitable for high-throughput screening and quality control in the food industry, as well as for academic research into lipidomics and fatty acid metabolism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Methyl Erucate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl erucate, the methyl ester of erucic acid, is a long-chain monounsaturated fatty acid of significant interest in the food, chemical, and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, product formulation, and research purposes. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and sensitive method for the analysis of fatty acid methyl esters (FAMEs), including this compound. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes a C18 stationary phase to separate FAMEs based on their hydrophobicity. An isocratic mobile phase of acetonitrile allows for the elution of the compounds, which are then detected by a UV detector at a low wavelength (205 nm), where the ester functional group exhibits absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation (from Oil/Fat Matrix)

  • Transesterification: To a known amount of the oil or fat sample (e.g., 100 mg), add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Reaction: Seal the reaction vessel and heat at 60°C for 2 hours to convert the triglycerides to FAMEs.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the mixture. Vortex thoroughly and allow the layers to separate.

  • Isolation: Carefully collect the upper hexane layer, which contains the FAMEs.

  • Dilution: Dilute the hexane extract with acetonitrile to a concentration within the linear range of the calibration curve.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Shim-Pack VP-ODS)
Particle Size: 5 µm
Dimensions: 250 mm x 4.6 mm
Mobile Phase Isocratic: 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 205 nm
Run Time Approximately 35 minutes

Data Presentation

Table 1: Summary of Quantitative Data for FAMEs Analysis by HPLC-UV

ParameterResult
Linearity (r²) > 0.99[1][2]
Repeatability (%RSD) < 3%[1][2]
Limit of Detection (LOD) Analyte dependent, typically in the low µg/mL range
Limit of Quantification (LOQ) Analyte dependent, typically in the mid-to-high µg/mL range
Retention Time Dependent on the specific FAME and exact chromatographic conditions

Note: The quantitative data presented is based on a validated method for a mixture of fatty acid methyl esters and is representative of the expected performance for this compound under similar conditions.[1][2]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Oil/Fat Sample Transesterification Transesterification (H₂SO₄ in Methanol) Sample->Transesterification Standard This compound Standard Dilution_Standard Serial Dilution (Acetonitrile) Standard->Dilution_Standard Extraction Hexane Extraction Transesterification->Extraction Working_Standards Working Standards Dilution_Standard->Working_Standards Dilution_Sample Dilution in Acetonitrile Extraction->Dilution_Sample Calibration_Curve Construct Calibration Curve Working_Standards->Calibration_Curve Filtration 0.45 µm Filtration Dilution_Sample->Filtration Injection Inject 10 µL Filtration->Injection HPLC_System HPLC System (C18 Column, 40°C) Elution Isocratic Elution (Acetonitrile, 1 mL/min) HPLC_System->Elution Injection->HPLC_System Detection UV Detection at 205 nm Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Use of Methyl Erucate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing methyl erucate as a reference standard in chromatographic analyses, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended to aid in the quantification of fatty acids and related compounds in various matrices.

Introduction

This compound (the methyl ester of erucic acid, C22:1n-9) is a long-chain monounsaturated fatty acid methyl ester (FAME). Due to its high purity and stability, it serves as an excellent reference standard in chromatographic methods for the identification and quantification of fatty acids. Its primary application is in the analysis of oils, fats, and other lipid-containing samples where the fatty acid profile is of interest. These analyses are critical in food science, nutrition, biofuel development, and pharmaceutical research.

Physicochemical Properties of this compound
PropertyValue
Chemical Name Methyl (Z)-docos-13-enoate
Synonyms Erucic acid methyl ester, Methyl cis-13-docosenoate
CAS Number 1120-34-9
Molecular Formula C₂₃H₄₄O₂
Molecular Weight 352.61 g/mol
Appearance Colorless liquid
Purity (typical) ≥99%

Section I: Gas Chromatography (GC) Applications

Gas chromatography is the most common technique for the analysis of FAMEs. This compound is frequently used as an external or internal standard for the quantification of other fatty acids.

Quantitative Data Summary for GC Analysis

The following tables summarize typical performance data for the GC analysis of FAMEs, using this compound as a reference. The data is compiled from various sources and represents expected values under optimized conditions.

Table 2.1.1: GC Retention Data for this compound on Common Capillary Columns

GC Column (Stationary Phase)DimensionsExample Temperature ProgramCarrier GasApproximate Retention Time (min)
SP™-2560 (biscyanopropyl polysiloxane)100 m x 0.25 mm ID, 0.20 µm film100°C (4 min), then 3°C/min to 240°C, hold 15 minHelium~45-50
DB-WAX (polyethylene glycol)30 m x 0.25 mm ID, 0.25 µm film150°C (1 min), then 10°C/min to 250°C, hold 14 min[1]Helium~15-20
DEGS (diethylene glycol succinate)0.9 m x 1/8" OD (packed)Isothermal at 190°CHelium~17 (as per AOCS Method Ce 4-95 for methyl tetracosanoate, similar elution expected)[2]

Table 2.1.2: Method Validation Parameters for GC-FID Quantification of FAMEs

Data presented here are representative for FAMEs and can be expected for a validated method using this compound.

ParameterTypical Value
Linearity (r²) ≥0.999[3]
Calibration Range 0.5 - 500 µg/mL
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[4]
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL[4]
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Experimental Protocols for GC Analysis

2.2.1. Protocol for Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of neat this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity hexane or isooctane.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards. A typical concentration range for a calibration curve would be 1, 5, 10, 25, 50, 100, and 250 µg/mL.

2.2.2. Protocol for Sample Preparation (Esterification of Lipids to FAMEs)

This protocol is based on a common method using boron trifluoride (BF₃) in methanol.

  • Lipid Extraction: Extract lipids from the sample matrix using a suitable method, such as the Folch or Bligh-Dyer method.

  • Saponification (for triglycerides): To the extracted lipid sample (typically 10-25 mg) in a screw-cap tube, add 2 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes.

  • Methylation: Add 2 mL of 14% BF₃ in methanol to the cooled solution. Heat at 100°C for 30 minutes.

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Workflow for Sample Preparation and GC Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis A Lipid Extraction B Saponification (optional) A->B C Methylation (BF3/Methanol) B->C D FAME Extraction (Hexane) C->D E GC-FID Injection D->E Inject Hexane Layer F Chromatographic Separation E->F G Detection F->G H Data Analysis G->H

Caption: Workflow for FAME analysis by GC-FID.

2.2.3. GC-FID Operating Conditions (Based on AOCS Official Method Ce 1h-05) [2][5]

  • GC System: Agilent 7890B or equivalent with FID.

  • Column: SP™-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp: 3°C/min to 240°C.

    • Hold: 15 minutes at 240°C.

  • Injector:

    • Temperature: 250°C.

    • Split ratio: 100:1.

    • Injection volume: 1 µL.

  • Detector (FID):

    • Temperature: 260°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 400 mL/min.

    • Makeup gas (Helium): 30 mL/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Section II: High-Performance Liquid Chromatography (HPLC) Applications

While GC is more common for FAMEs, HPLC can be advantageous for the analysis of underivatized fatty acids or for preparative purposes. This compound can be used as a standard for methods analyzing FAMEs by HPLC.

Quantitative Data Summary for HPLC Analysis

Table 3.1.1: HPLC Method Parameters for FAME Analysis

ParameterDescription
HPLC System Agilent 1200 series or equivalent with UV/Vis or DAD detector
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradients
Flow Rate 1.0 mL/min
Detection Wavelength 205-210 nm
Column Temperature 30-40°C

Table 3.1.2: Method Validation Parameters for HPLC-UV Quantification of FAMEs

Data presented here are representative for FAMEs and can be expected for a validated method using this compound.

ParameterTypical Value
Linearity (r²) ≥0.997
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.02 mg/mL (for erucic acid)
Limit of Quantification (LOQ) 0.067 mg/mL (for erucic acid)[6]
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%
Experimental Protocols for HPLC Analysis

3.2.1. Protocol for Preparation of Standard and Sample Solutions

Standard solutions of this compound can be prepared as described in section 2.2.1, using HPLC-grade acetonitrile or methanol as the solvent. Sample preparation would follow the same esterification protocol as for GC analysis (section 2.2.2). The final FAME extract in hexane should be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

Logical Flow for HPLC Method Development

G A Define Analytes and Matrix B Select Column (e.g., C18) A->B C Optimize Mobile Phase B->C D Set Detection Wavelength (205-210 nm) C->D E Method Validation D->E F Linearity & Range E->F G LOD & LOQ E->G H Precision & Accuracy E->H I Final Method F->I G->I H->I

Caption: Steps for developing a validated HPLC method.

3.2.2. HPLC-UV Operating Conditions

  • HPLC System: With UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile (A) and Water (B).

  • Gradient Program:

    • 0-10 min: 80% A

    • 10-25 min: Linear gradient to 100% A

    • 25-30 min: Hold at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: 205 nm.

  • Injection Volume: 20 µL.

General Considerations and Best Practices

  • Standard Purity: Always use a certified reference standard of this compound with a known purity for the preparation of stock solutions.

  • Solvent Quality: Use high-purity, HPLC, or GC-grade solvents to minimize background interference.

  • System Suitability: Before running a sequence of samples, perform a system suitability test by injecting a standard solution multiple times. Key parameters to check include retention time repeatability, peak area precision, and column efficiency (theoretical plates).

  • Internal vs. External Standard: The choice between using this compound as an internal or external standard depends on the complexity of the sample matrix and the sample preparation procedure. An internal standard (a compound not present in the sample, added at a known concentration to all samples and standards) can correct for variations in injection volume and sample loss during preparation. For an internal standard, a FAME with an odd-numbered carbon chain (e.g., methyl heptadecanoate) is often used. This compound is suitable as an external standard for generating a calibration curve.

By following these guidelines and protocols, researchers can confidently use this compound as a reference standard to achieve accurate and reproducible quantitative results in their chromatographic analyses of fatty acids.

References

Application Note: High-Yield Synthesis of Methyl Erucate via Transesterification of Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl erucate, the methyl ester of erucic acid, is a valuable oleochemical with diverse industrial applications, including its use as a lubricant, slip agent, and in the production of plastics and other specialty chemicals.[1] A primary source for erucic acid is the seed oil of Crambe abyssinica, which can contain 50-65% of this long-chain fatty acid.[2][3] This application note details a robust protocol for the synthesis of this compound through the transesterification of triglycerides sourced from Crambe abyssinica oil. The described methodology is suitable for researchers in oleochemistry, biofuel development, and materials science.

The transesterification process involves the reaction of triglycerides with an alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and glycerol as a byproduct.[4] While various catalytic systems exist, including homogeneous and heterogeneous catalysts, this note will focus on a widely applicable and efficient base-catalyzed approach.[5][6] Additionally, an acid-catalyzed pretreatment step is outlined for feedstocks with high free fatty acid (FFA) content to prevent soap formation and improve overall yield.[5][7]

Key Reaction Parameters

The efficiency of the transesterification reaction is influenced by several critical parameters that must be optimized for maximum yield of this compound. These include:

  • Molar Ratio of Alcohol to Oil: An excess of methanol is required to drive the reversible reaction towards the formation of methyl esters.[5]

  • Catalyst Type and Concentration: Both homogeneous (e.g., NaOH, KOH, sodium methoxide) and heterogeneous catalysts can be employed. The optimal concentration is crucial for reaction rate and preventing side reactions.[6][8]

  • Reaction Temperature: The reaction is typically conducted at a temperature close to the boiling point of the alcohol to enhance the reaction rate.[8]

  • Reaction Time: Sufficient time is necessary for the reaction to reach completion.[5]

  • Mixing Intensity: Adequate mixing is essential to overcome the mass transfer limitations between the immiscible oil and methanol phases.[8]

The following sections provide detailed experimental protocols for the synthesis, purification, and analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Crambe abyssinica seed oil

  • Methanol (anhydrous)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄) (for acid pretreatment)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • This compound standard (for analytical purposes)

Acid-Catalyzed Pretreatment (for High FFA Feedstock)

This step is necessary if the free fatty acid (FFA) content of the Crambe abyssinica oil is greater than 1% w/w.

Protocol:

  • Determine the FFA content of the oil via titration.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the Crambe abyssinica oil.

  • Add methanol in a 6.1:1 molar ratio to the oil.[5]

  • Slowly add sulfuric acid (0.68% w/w of the oil).[5]

  • Heat the mixture to 51°C and stir for 60 minutes.[5]

  • After cooling, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer contains the esterified oil.

  • Wash the upper layer with warm deionized water until the washings are neutral.

  • Dry the esterified oil over anhydrous sodium sulfate.

Base-Catalyzed Transesterification

Protocol:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pretreated Crambe abyssinica oil (or untreated oil if FFA < 1%).

  • Prepare the catalyst solution by dissolving potassium hydroxide (1% w/w of the oil) in anhydrous methanol. Ensure the KOH is fully dissolved.[5]

  • Add the methanolic KOH solution to the oil. A typical methanol-to-oil molar ratio is 9.1:1.[5]

  • Heat the reaction mixture to 55°C while stirring vigorously.[5]

  • Maintain the reaction at this temperature for 60 minutes.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: an upper layer of this compound (biodiesel) and a lower layer of glycerol.

  • Carefully separate and collect the upper this compound layer.

Purification of this compound
  • Wash the collected this compound layer with warm (50°C) deionized water to remove any residual catalyst, soap, and excess methanol. Repeat the washing 2-3 times.

  • Perform a final wash with a saturated sodium chloride solution to break any emulsions.

  • Dry the washed this compound over anhydrous sodium sulfate.

  • For higher purity, the this compound can be purified by fractional distillation under reduced pressure.[9]

Analytical Characterization

The purity and composition of the synthesized this compound should be determined using appropriate analytical techniques.

Gas Chromatography (GC):

Gas chromatography is the preferred method for analyzing fatty acid methyl esters (FAMEs).[10]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a wax-type column).[11]

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent like hexane.[12]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C) and hold.[13]

    • Carrier Gas: Helium or Nitrogen.[12]

  • Analysis: The identity of the this compound peak can be confirmed by comparing its retention time with that of a pure standard. The percentage purity can be calculated from the peak area relative to the total area of all peaks in the chromatogram.

Fourier Transform Infrared Spectroscopy (FTIR):

FTIR can be used to confirm the conversion of triglycerides to methyl esters.

  • Sample Preparation: A small drop of the sample can be placed between two KBr or NaCl plates.

  • Analysis: The appearance of a characteristic ester carbonyl (C=O) stretching peak around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band from the carboxylic acid (if present in the starting material) indicate the formation of the methyl ester.[14]

Data Presentation

Table 1: Fatty Acid Composition of Crambe Abyssinica Seed Oil

Fatty AcidComposition (%)
Erucic Acid (C22:1)50.00 – 65.00[3]
Oleic Acid (C18:1)10.00 – 25.00[3]
Linoleic Acid (C18:2)7.00 – 15.00[3]
Palmitic Acid (C16:0)1.00 – 4.00[3]
Other Fatty AcidsBalance

Table 2: Optimized Reaction Conditions for Base-Catalyzed Transesterification

ParameterOptimized ValueReference
Methanol to Oil Molar Ratio9.1:1[5]
Catalyst (KOH) Concentration1.0% w/w[5]
Reaction Temperature55°C[5]
Reaction Time60 minutes[5]
Mixing Speed600 rpm[8]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₄₄O₂[15]
Molecular Weight352.60 g/mol [15]
Boiling Point172-175 °C at 0.2 mmHg[15]
Density0.870 g/mL at 20°C[15]

Visualizations

Transesterification_Workflow cluster_0 Feedstock Preparation cluster_1 Reaction cluster_2 Purification & Analysis CrambeOil Crambe Abyssinica Oil HighFFA High FFA (>1%) CrambeOil->HighFFA Check FFA LowFFA Low FFA (<1%) CrambeOil->LowFFA AcidPretreatment Acid-Catalyzed Pretreatment HighFFA->AcidPretreatment BaseTransesterification Base-Catalyzed Transesterification LowFFA->BaseTransesterification AcidPretreatment->BaseTransesterification Separation Glycerol Separation BaseTransesterification->Separation Washing Washing & Drying Separation->Washing PurifiedProduct Purified this compound Washing->PurifiedProduct Analysis GC & FTIR Analysis PurifiedProduct->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reaction Transesterification Reaction Triglyceride Triglyceride Reaction Triglyceride + 3 CH3OH <=> 3 Methyl Esters + Glycerol Triglyceride->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Catalyst Base Catalyst (e.g., KOH) Catalyst->Reaction catalyzes MethylErucate This compound (Fatty Acid Methyl Ester) Reaction->MethylErucate Glycerol Glycerol Reaction->Glycerol

Caption: Simplified transesterification reaction pathway.

References

Application Notes and Protocols: Methyl Erucate in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl erucate as a potential biofuel. The document outlines its physical and chemical properties, details protocols for its synthesis and analysis, and discusses its potential performance in diesel engines.

Introduction

This compound ((Z)-docos-13-enoate) is a long-chain fatty acid methyl ester (FAME) derived from erucic acid, which is abundant in the oils of certain plant species like rapeseed and mustard. As the automotive industry seeks sustainable alternatives to fossil fuels, this compound has garnered interest as a potential biodiesel component. Its long carbon chain suggests a high cetane number and good lubricity, which are desirable properties for diesel fuels. However, its cold flow properties may present challenges. These notes provide detailed information for researchers investigating this compound as a biofuel.

Data Presentation

A summary of the physicochemical properties of this compound is presented below, alongside the standard specifications for B100 biodiesel as per ASTM D6751. This allows for a direct comparison and highlights areas where this compound is likely to meet or require modification to meet industry standards.

Table 1: Physicochemical Properties of this compound vs. ASTM D6751 B100 Biodiesel Standards

PropertyThis compoundASTM D6751 Specification for B100Test Method
Chemical Formula C23H44O2Not specifiedN/A
Molecular Weight 352.59 g/mol Not specifiedN/A
Appearance LiquidNot specifiedVisual
Density at 20°C 0.870 g/mL[1]ReportASTM D1298/D4052
Boiling Point 172-175 °C @ 0.2 mm Hg[1][2]ReportASTM D1160
Melting Point -1.16 to 1.20 °C[1]ReportASTM D2500
Flash Point (closed cup) 33 °C[1]93 °C min.ASTM D93
Kinematic Viscosity at 40°C Not available (expected to be high)1.9 - 6.0 mm²/sASTM D445
Cetane Number Not available (expected to be high)47 min.ASTM D613
Acid Value Not available0.50 mg KOH/g max.ASTM D664
Sulfur 0% (theoretically)0.0015% (S15) or 0.05% (S500) max.ASTM D5453
Free Glycerin Not applicable (pure compound)0.020 % mass max.ASTM D6584
Total Glycerin Not applicable (pure compound)0.240 % mass max.ASTM D6584

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification of Erucic Acid

This protocol describes the synthesis of this compound from erucic acid for laboratory-scale research.

Materials:

  • Erucic acid (high purity)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux apparatus

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 10 g of erucic acid in 100 mL of anhydrous methanol.

  • Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Set up the reflux apparatus and heat the mixture to reflux (approximately 65°C) for 2-3 hours with continuous stirring.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 100 mL of hexane and 50 mL of deionized water. Shake gently and allow the layers to separate.

  • Discard the lower aqueous layer.

  • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer again with 50 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the hexane and any excess methanol using a rotary evaporator to obtain crude this compound.

  • For higher purity, the product can be distilled under reduced pressure.

Characterization of this compound

2.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines the analysis of the synthesized this compound to confirm its identity and purity.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., FAMEWAX, DB-WAX), is recommended for FAME analysis[3].

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 14 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Scan Range: m/z 40-550.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Procedure:

  • Prepare a dilute solution of the synthesized this compound in hexane (e.g., 1 mg/mL).

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data and analyze the resulting chromatogram and mass spectrum.

  • Compare the retention time and mass spectrum with a known standard of this compound if available, or with library spectra[4].

2.2 Determination of Fuel Properties

The following protocols are based on standard ASTM methods for biodiesel analysis.

2.2.1 Kinematic Viscosity (ASTM D445)

  • Maintain a calibrated glass capillary viscometer at a constant temperature of 40°C in a temperature bath[5][6].

  • Introduce a known volume of the this compound sample into the viscometer.

  • Measure the time required for the liquid to flow between two marked points under gravity[5][6].

  • Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer[6].

2.2.2 Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

  • Place the this compound sample in the test cup of the Pensky-Martens apparatus[7][8].

  • Heat the sample at a specified, constant rate while stirring.

  • At regular temperature intervals, apply an ignition source to the vapors in the cup.

  • The flash point is the lowest temperature at which the vapors ignite to produce a brief flash[7].

2.2.3 Cetane Number (ASTM D613)

  • This test requires a standardized single-cylinder Cooperative Fuel Research (CFR) engine[9][10].

  • The engine's compression ratio is adjusted while running on the this compound sample to achieve a specific ignition delay[9].

  • This result is compared to the performance of reference fuels with known cetane numbers[9][11].

  • The cetane number is determined by interpolating between the results of the reference fuels[9].

Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow raw_material High Erucic Acid Oil or Erucic Acid synthesis Synthesis: Transesterification or Esterification raw_material->synthesis purification Purification: Washing, Drying, Distillation synthesis->purification methyl_erucate Pure this compound purification->methyl_erucate characterization Characterization methyl_erucate->characterization engine_testing Engine Performance & Emission Analysis methyl_erucate->engine_testing gcms Purity (GC-MS) characterization->gcms fuel_properties Fuel Property Testing characterization->fuel_properties viscosity Viscosity (ASTM D445) fuel_properties->viscosity flash_point Flash Point (ASTM D93) fuel_properties->flash_point cetane Cetane Number (ASTM D613) fuel_properties->cetane

Caption: Workflow for the production and evaluation of this compound as a biofuel.

transesterification_pathway triglyceride Triglyceride (from High Erucic Acid Oil) reaction Transesterification Reaction triglyceride->reaction methanol Methanol (3 eq.) methanol->reaction catalyst Catalyst (e.g., KOH, H₂SO₄) catalyst->reaction  catalyzes products Products reaction->products methyl_esters Fatty Acid Methyl Esters (including this compound) products->methyl_esters  forms glycerol Glycerol products->glycerol  forms

Caption: Chemical pathway for the transesterification of triglycerides to produce methyl esters.

Discussion on Engine Performance and Emissions

While specific engine performance and emissions data for pure this compound are scarce, some predictions can be made based on its chemical structure and the known performance of other long-chain FAMEs.

  • Performance: The long carbon chain of this compound suggests a high cetane number, which would lead to a shorter ignition delay and potentially smoother combustion. However, its higher viscosity compared to conventional diesel could lead to poor atomization of the fuel spray, resulting in incomplete combustion and reduced power output, particularly at lower temperatures[12]. Brake specific fuel consumption (BSFC) is expected to be slightly higher than diesel due to the lower energy content of biodiesel[13][14].

  • Emissions: Biodiesel generally leads to a reduction in particulate matter (PM), hydrocarbons (HC), and carbon monoxide (CO) emissions compared to petroleum diesel, due to the presence of oxygen in the fuel molecule which promotes more complete combustion[13][15]. However, nitrogen oxide (NOx) emissions are often slightly increased, a phenomenon that is not yet fully understood but is a common characteristic of many biodiesels[13][16].

Further research involving engine testing of pure this compound and its blends with conventional diesel is necessary to fully characterize its performance and emission profile.

Conclusion

This compound presents an interesting candidate for biofuel research due to its renewable origin and potentially favorable combustion properties. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of this compound. Key areas for future research include the experimental determination of its fuel properties, particularly cetane number and kinematic viscosity, and comprehensive engine testing to assess its performance and emissions. Additionally, strategies to improve its cold flow properties may be necessary for its practical application as a standalone biofuel or in high-concentration blends.

References

Application Notes and Protocols: Methyl Erucate as a Precursor for Erucamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucamide, the amide derivative of erucic acid, is a fatty acid amide with significant industrial applications, primarily as a slip agent and anti-blocking agent in the polymer industry. Its synthesis from methyl erucate offers a viable alternative to methods starting from erucic acid, potentially leveraging different reaction kinetics and purification strategies. This document provides detailed application notes and experimental protocols for the synthesis of erucamide from this compound, targeting laboratory-scale production for research and development purposes. The protocols are based on established amidation methodologies for fatty acid methyl esters, providing a framework for process optimization and characterization.

Data Presentation

The following tables summarize quantitative data gathered from various synthesis methods for erucamide, providing a comparative overview of reaction conditions and outcomes.

Table 1: Synthesis of Erucamide from this compound via Ammonolysis

CatalystPrecursorAmine SourceTemperature (°C)PressureReaction Time (h)Conversion (%)Purity (%)Reference
Tetra-n-butyl titanateThis compoundAmmonia180High PressureNot Specified96.096.4[1]
Sodium MethoxideMethyl Oleate (as model)Ammonia in Methanol100High Pressure3>90 (inferred)Not Specified[2]

Table 2: Synthesis of Erucamide from Erucic Acid (for comparison)

CatalystPrecursorAmine SourceTemperature (°C)PressureReaction Time (h)Yield (%)Purity (%)Reference
Lipase (Novozym 435)Erucic AcidUrea60Atmospheric48-88.74[3]
P₂O₅ / (NH₄)₂HPO₄Erucic AcidUrea190AtmosphericNot Specified92-[4]
Alkyltin compoundsErucic AcidAmmonia140-190Atmospheric to 100 psi10-18>95 (conversion)-[5]

Experimental Protocols

Protocol 1: Catalytic Amidation of this compound with Ammonia

This protocol describes a laboratory-scale synthesis of erucamide from this compound using a titanate catalyst, adapted from industrial processes.

Materials:

  • This compound (98% purity)

  • Anhydrous ammonia

  • Tetra-n-butyl titanate (catalyst)

  • Toluene (anhydrous)

  • Ethanol (95%)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and properly assembled.

  • Charging the Reactor:

    • To the autoclave, add this compound (e.g., 100 g, 0.28 mol).

    • Add anhydrous toluene (200 mL) to dissolve the this compound.

    • Add tetra-n-butyl titanate catalyst (e.g., 1.25 g, ~1.25% by weight of this compound).

  • Reaction:

    • Seal the autoclave and purge with nitrogen gas.

    • Begin stirring and heat the mixture to 180°C.

    • Introduce anhydrous ammonia into the reactor until the desired pressure is reached (e.g., 50-60 bar). Caution: Handle anhydrous ammonia with extreme care in a well-ventilated fume hood.

    • Maintain the reaction at 180°C with constant stirring for 6-8 hours. Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing by TLC or GC.

  • Cooling and Depressurization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Slowly and carefully vent the excess ammonia in a fume hood.

  • Product Isolation:

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the toluene solvent using a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude erucamide residue in a minimum amount of hot ethanol (near boiling point).

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the erucamide crystals by vacuum filtration using a Büchner funnel.[6][7]

    • Wash the crystals with a small amount of cold ethanol.[6]

    • Dry the purified erucamide crystals in a vacuum oven at a temperature below their melting point (approx. 80-85°C).

Protocol 2: Amidation of this compound with Urea

This protocol provides an alternative method using urea as the ammonia source, which can be more convenient for laboratory settings.

Materials:

  • This compound (98% purity)

  • Urea

  • Titanium(IV) isopropoxide (catalyst)

  • High-boiling point solvent (e.g., xylene or dodecane)

  • Reaction flask with a reflux condenser and a nitrogen inlet

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus

  • Ethanol (95%)

  • Crystallization dish

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (e.g., 50 g, 0.14 mol) and urea (e.g., 25 g, 0.42 mol, 3 equivalents).

    • Add a high-boiling point solvent (e.g., 150 mL of xylene).

    • Add titanium(IV) isopropoxide (e.g., 1.0 g) as the catalyst.

  • Reaction:

    • Begin stirring and heat the mixture to reflux (approximately 140°C for xylene) under a nitrogen atmosphere.

    • Maintain the reaction at reflux for 12-24 hours. The reaction progress can be monitored by TLC.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any unreacted urea and catalyst residues.

    • Wash the filtrate with hot water to remove any remaining urea.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain the crude erucamide.

    • Purify the crude product by recrystallization from ethanol as described in Protocol 1.

Visualizations

erucamide_synthesis_pathway methyl_erucate This compound (C23H44O2) erucamide Erucamide (C22H43NO) methyl_erucate->erucamide Amidation + NH3 - CH3OH ammonia Ammonia (NH3) methanol Methanol (CH3OH)

Caption: Chemical reaction pathway for the synthesis of erucamide from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start charge_reactor Charge Reactor: This compound, Solvent, Catalyst start->charge_reactor reaction Amidation Reaction: Heat and Pressurize with Ammonia charge_reactor->reaction cool_depressurize Cool and Depressurize reaction->cool_depressurize solvent_removal Solvent Removal cool_depressurize->solvent_removal recrystallization Recrystallization from Ethanol solvent_removal->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying end Pure Erucamide drying->end

Caption: Experimental workflow for the synthesis and purification of erucamide.

References

Application Notes and Protocols for the Use of Methyl Erucate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl Erucate as a Bio-Lubricant Component

This compound (methyl (Z)-docos-13-enoate) is a long-chain fatty acid methyl ester (FAME) derived from the transesterification of high-erucic acid vegetable oils, primarily high-erucic acid rapeseed (HEAR) oil. As a renewable and biodegradable oleochemical, it presents a significant opportunity for the development of environmentally acceptable lubricants (EALs). Its long carbon chain (C22:1) imparts high lubricity and a strong affinity for metal surfaces, making it a promising candidate for use as a lubricant base stock, an additive to enhance lubricity, or a feedstock for synthesizing more complex and stable lubricant molecules like polyol esters.

However, like many vegetable oil-based feedstocks, this compound's performance is constrained by two primary factors: poor thermo-oxidative stability due to its monounsaturated nature and unfavorable low-temperature properties (i.e., a high pour point).[1] Consequently, its application in high-performance lubricants necessitates careful formulation with performance-enhancing additives or further chemical modification.

These notes provide a comprehensive overview of this compound's properties, application strategies, and the detailed experimental protocols required for its evaluation as a lubricant component.

Application Notes

As a Lubricity and Anti-Wear Additive

This compound's long, polar ester structure allows it to form a resilient boundary film on metal surfaces, reducing friction and wear. Studies on similar FAMEs, such as palm oil methyl ester (POME), have shown that even small concentrations can significantly lower the coefficient of friction and increase the load-carrying capacity of mineral base oils.[1]

  • Formulation Strategy: Blend 2% to 10% (w/w) this compound into a Group II or Group III mineral base oil or a polyalphaolefin (PAO) base stock.

  • Expected Outcome: Improved anti-wear performance under boundary lubrication conditions. This is particularly useful in applications like metalworking fluids, greases, and industrial gear oils where boundary lubrication is prevalent.

As a Base Stock for Biodegradable Lubricants

This compound can be used as the primary base stock (API Group V) for lubricants in applications where biodegradability is critical and performance demands are moderate, such as total-loss lubrication systems (e.g., chainsaw bars, agricultural equipment) and marine applications.

  • Formulation Challenges & Mitigation:

    • Oxidative Stability: The single double bond in the erucic acid chain is a primary site for oxidation, which leads to polymerization, sludge formation, and an increase in acidity and viscosity.[2][3] To counteract this, a robust antioxidant package is essential. A combination of a primary antioxidant (radical scavenger, e.g., hindered phenols or aminic antioxidants) and a secondary antioxidant (peroxide decomposer) is recommended.

    • Low-Temperature Fluidity: this compound has a relatively high pour point, limiting its use in colder climates.[4] The addition of a pour point depressant (PPD), typically a poly(alkyl methacrylate) copolymer, is necessary to improve its cold-flow properties.

As a Feedstock for High-Performance Polyol Esters

To overcome the inherent stability issues of a simple methyl ester, this compound can be used as a reactant in the synthesis of complex esters, such as neopentyl polyol esters (e.g., trimethylolpropane trierucate). This is achieved through a transesterification reaction with a polyol like trimethylolpropane (TMP) or pentaerythritol (PE). The resulting polyol esters exhibit significantly improved thermal and oxidative stability and excellent viscosity-temperature characteristics, making them suitable for high-performance applications like aviation and high-temperature industrial lubricants.

Data Presentation: Performance Characteristics

The following tables summarize the key performance characteristics of this compound and its derivatives. Note: Specific lubricant performance data for pure this compound is limited in publicly available literature. Therefore, data for high-erucic acid rapeseed oil (HEAR Oil) and its methyl ester (RME) are used as close proxies.

Table 1: Physicochemical Properties of this compound and Related Fluids

PropertyTest MethodThis compound (Pure)HEAR Oil (Proxy)[4]RME (Low Erucic Proxy)[5]
Kinematic Viscosity @ 40°C (cSt) ASTM D445~8-10 (estimated)48.34.5 - 5.5
Kinematic Viscosity @ 100°C (cSt) ASTM D445~2-3 (estimated)9.9~1.5 - 2.0
Viscosity Index (VI) ASTM D2270~160-180 (estimated)218~170-200
Pour Point (°C) ASTM D97~ -1 to 1[6]-15-11 to -18
Flash Point (°C) ASTM D93>93[7]280>150
Density @ 20°C (g/mL) -0.870[4]-0.88 - 0.90[8]

Table 2: Tribological Performance (Four-Ball Wear Test)

LubricantTest MethodLoad (N)Speed (rpm)Time (min)Avg. Wear Scar Dia. (mm)
Rapeseed Oil (Proxy) [9]ASTM D41723921200600.66
Rapeseed Oil (Proxy) [9]ASTM D41721001450300.40
Rapeseed Oil (Proxy) [9]ASTM D41724001450300.55
POME Additive in Mineral Oil [1]IP 239600-80015001Lower friction vs. base oil

Table 3: Oxidation Stability & Biodegradability

PropertyTest MethodResultReference
Oxidation Stability -Poor; requires antioxidant additives[2][3]
Biodegradability CEC-L-33-T-8299% (for Rapeseed Oil)[4]
Ready Biodegradability OECD 301 SeriesExpected to pass (>60% in 28 days)General for FAMEs

Experimental Protocols

Detailed methodologies for key experiments are provided below. All procedures should be performed in accordance with the latest version of the specified standard by trained personnel.

Protocol: Determination of Kinematic Viscosity and Viscosity Index
  • Standards: ASTM D445 (Kinematic Viscosity), ASTM D2270 (Viscosity Index Calculation).

  • Objective: To measure the fluid's resistance to flow under gravity at two temperatures (40°C and 100°C) and calculate the viscosity index (VI), which represents the stability of viscosity with temperature change.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

    • Charge the viscometer with the sample fluid, ensuring it is free of air bubbles and particulates.

    • Place the charged viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.

    • Allow the sample to equilibrate for at least 30 minutes.

    • Using suction, draw the liquid level up past the upper timing mark.

    • Release the suction and accurately measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement until at least two consecutive flow times agree within the specified tolerance.

    • Calculate the kinematic viscosity (ν) in centistokes (cSt) by multiplying the average flow time by the viscometer calibration constant.

    • Repeat steps 3-8 with the bath temperature set to 100°C ± 0.02°C.

    • Calculation (VI): Using the kinematic viscosities at 40°C and 100°C, calculate the Viscosity Index using the formulas and tables provided in the ASTM D2270 standard.[10]

Protocol: Determination of Pour Point
  • Standard: ASTM D97.

  • Objective: To determine the lowest temperature at which a lubricant will continue to flow under prescribed conditions.

  • Apparatus: Test jar, thermometer, cork, jacket, cooling bath.

  • Procedure:

    • Pour the sample into the test jar to the marked level.

    • Heat the sample without stirring to at least 45°C in a bath.[11]

    • Insert the thermometer through the cork into the center of the jar.

    • Cool the sample at a specified rate in a series of cooling baths.

    • At each temperature that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the sample. This entire operation must not exceed 3 seconds.[4]

    • If the specimen flows, return it to the jacket and continue cooling.

    • If the specimen does not flow when tilted, hold the jar horizontally for 5 seconds. If no movement is observed, the test is complete.

    • Calculation: Record the temperature at which no movement was observed. The pour point is 3°C above this temperature.[11]

Protocol: Determination of Wear Preventive Characteristics (Four-Ball Method)
  • Standard: ASTM D4172.

  • Objective: To evaluate the anti-wear properties of a fluid lubricant in sliding contact.

  • Apparatus: Four-Ball Wear Test Machine, steel balls (AISI 52100 steel), microscope for wear scar measurement.

  • Procedure:

    • Thoroughly clean three stationary steel balls and one rotating ball with a solvent and dry them.

    • Clamp the three stationary balls into the test cup.

    • Pour the sample lubricant into the cup until the stationary balls are fully submerged.

    • Place the fourth ball into the chuck of the test machine.

    • Assemble the test cup onto the machine and apply the desired load.

    • Set the test parameters. Standard conditions are often:

      • Load: 392 N (40 kgf)

      • Speed: 1200 ± 60 rpm

      • Temperature: 75 ± 2°C

      • Duration: 60 ± 1 min

    • Start the machine and run for the specified duration.

    • After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the wear scars in two perpendicular directions for each ball using a calibrated microscope.

    • Calculation: Calculate the average wear scar diameter from the six measurements. A smaller average diameter indicates better anti-wear properties.[8]

Protocol: Determination of Oxidation Stability (Rotating Pressure Vessel Oxidation Test)
  • Standard: ASTM D2272 (RPVOT or RBOT).

  • Objective: To evaluate the resistance of a lubricant to oxidation under accelerated conditions.

  • Apparatus: Rotating pressure vessel (bomb), oxygen supply, pressure gauge, heating bath.

  • Procedure:

    • Place a 50g sample of the lubricant, 5g of distilled water, and a polished copper coil (catalyst) into the glass container of the pressure vessel.

    • Seal the vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.

    • Place the sealed vessel in a heating bath maintained at 150°C and begin rotating it at 100 rpm.

    • Monitor the pressure inside the vessel continuously. The pressure will initially rise as the vessel heats up and then will begin to drop as oxygen is consumed by the oxidation reaction.

    • The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.

    • Result: The result is reported as the time in minutes from the start of the test to the specified pressure drop. A longer time indicates greater oxidation stability.

Protocol: Determination of Ready Biodegradability (CO₂ Evolution Test)
  • Standard: OECD 301B.

  • Objective: To determine if a substance is "readily biodegradable" by measuring the amount of organic carbon converted to CO₂ by microorganisms over 28 days.

  • Apparatus: Biometer flasks or similar respirometry system, CO₂-free air supply, CO₂-absorber (e.g., Ba(OH)₂ or NaOH solution), titration equipment.

  • Procedure:

    • Prepare a mineral salt medium and add an inoculum, typically activated sludge from a wastewater treatment plant.

    • Add the test substance (this compound) to the test flasks, typically at a concentration to yield 10-20 mg/L of Total Organic Carbon (TOC).

    • Set up parallel flasks: (1) Test substance + inoculum, (2) Inoculum only (blank), and (3) Reference compound (e.g., sodium benzoate) + inoculum.

    • Incubate the flasks in the dark at a constant temperature (20-25°C) for 28 days.

    • Aerate the flasks continuously with CO₂-free air. The exhaust air from each flask is bubbled through a CO₂ absorption solution.

    • Periodically (e.g., every 2-3 days), measure the CO₂ produced by titrating the remaining hydroxide in the absorption solution or by using an inorganic carbon analyzer.

    • Calculation: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula.

    • Pass Criteria: The substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation & Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Reporting me This compound (Base Stock / Additive) blend Blending & Homogenization me->blend add Performance Additives (Antioxidants, PPDs, etc.) add->blend visc Viscosity & VI (ASTM D445/D2270) blend->visc pour Pour Point (ASTM D97) blend->pour tribo Tribology (Wear/Friction) (ASTM D4172) blend->tribo oxid Oxidation Stability (ASTM D2272) blend->oxid bio Biodegradability (OECD 301B) blend->bio results Compile Results (Tables & Charts) visc->results pour->results tribo->results oxid->results bio->results report Final Performance Report results->report

Caption: Experimental workflow for formulating and testing lubricants containing this compound.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products me This compound react Transesterification Reaction (Catalyst, Heat, Vacuum) me->react polyol Polyol (e.g., Trimethylolpropane) polyol->react sep Methanol Separation (Distillation) react->sep Crude Product purify Purification (Filtration, Evaporation) sep->purify byproduct Methanol (Byproduct) sep->byproduct product High-Performance Polyol Ester Lubricant purify->product

Caption: Synthesis of high-performance polyol esters from this compound.

logical_relationship cluster_pros Advantages cluster_cons Disadvantages cluster_apps Mitigation & Applications me This compound Properties biodeg High Biodegradability me->biodeg renew Renewable Source me->renew lubricity Good Lubricity (Long Carbon Chain) me->lubricity ox_stab Poor Oxidative Stability (Unsaturation) me->ox_stab cold_flow Poor Cold Flow (High Pour Point) me->cold_flow app1 Environmentally Sensitive Apps (Total-Loss, Marine) biodeg->app1 renew->app1 app2 Lubricity Additive lubricity->app2 mit1 Add Antioxidants ox_stab->mit1 mit3 Chemical Modification ox_stab->mit3 mit2 Add Pour Point Depressants cold_flow->mit2 cold_flow->mit3 app3 High-Performance Lubes (via Polyol Esters) mit3->app3

Caption: Relationship between this compound's properties and its lubricant applications.

References

Application Notes and Protocols for the Preparation of Methyl Erucate Samples for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of methyl erucate samples from various matrices for analysis, primarily by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Accurate quantification of erucic acid, often in its methylated form as this compound, is crucial in food safety, nutritional analysis, and in the development of oleochemicals.

Introduction

Erucic acid (cis-13-docosenoic acid) is a monounsaturated omega-9 fatty acid. For accurate analysis by gas chromatography, it is essential to convert the polar erucic acid into its more volatile and less polar methyl ester, this compound.[1] This process, known as derivatization or transesterification, is a critical step in the sample preparation workflow.[1][2] The choice of extraction and derivatization protocol depends on the sample matrix. This document outlines validated methods for oils, seeds, and animal tissues.

Data Presentation: Method Validation Parameters

The following tables summarize typical performance data for methods used in fatty acid analysis. While specific values for this compound may vary depending on the exact matrix and instrumentation, these provide a representative overview of method efficacy.

Table 1: Representative Recovery Rates for Fatty Acid Analysis

Analyte/MatrixExtraction MethodDerivatization MethodAverage Recovery (%)Reference
Fatty Acids in ForageDirect14% BF3 in Methanol>95%--INVALID-LINK--
Fatty Acids in Canola OilLiquid-Liquid2N NaOH in Methanol~98%--INVALID-LINK--
Pesticides in Food MatricesQuEChERSN/A70-120%[3][4]
Mycotoxins in NutsSolid-LiquidN/A75-110%[5]

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ)

Analyte/MatrixAnalytical MethodLOD (mg/g)LOQ (mg/g)Reference
Pesticides in FoodGC-MS0.001-0.0920.002-0.307[3]
Organochlorine PesticidesGC-MS/MS0.14-2.4 (µg/kg)0.46-8.3 (µg/kg)[4]
Dyes in Shrimp MuscleUHPLC-MS/MS0.15 (ng/g)0.5 (ng/g)[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Oil and Seed Samples using Soxhlet Extraction

This protocol is suitable for solid samples like seeds and nuts.

Materials:

  • Soxhlet extractor apparatus[7][8]

  • Cellulose extraction thimble[8]

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • n-Hexane (or petroleum ether)[1][8]

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the seed sample into a fine powder to increase the surface area for extraction. Dry the sample to remove moisture, which can interfere with the extraction process.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing n-hexane and a few boiling chips. Place the ground seed sample into a cellulose thimble and insert it into the extraction chamber of the Soxhlet apparatus. Attach the condenser to the top of the extraction chamber.[7]

  • Extraction: Heat the solvent in the round-bottom flask to its boiling point. The solvent will vaporize, travel up to the condenser, and then drip down into the thimble containing the sample.[7] The solvent will slowly fill the extraction chamber, extracting the lipids from the sample. Once the solvent reaches a certain level, it will siphon back into the round-bottom flask.[7][8] This cycle is repeated for several hours to ensure complete extraction of the lipids.

  • Solvent Removal: After extraction, the solvent in the round-bottom flask, now containing the extracted lipids, is evaporated using a rotary evaporator to yield the crude lipid extract.[7]

  • Drying: Add a small amount of anhydrous sodium sulfate to the lipid extract to remove any residual water. Filter the extract to remove the sodium sulfate. The resulting lipid extract is now ready for derivatization.

Soxhlet_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post_extraction Post-Extraction Grind Grind Seeds Dry Dry Sample Grind->Dry Load Load Sample into Thimble Dry->Load Assemble Assemble Apparatus Load->Assemble Extract Extract with n-Hexane Assemble->Extract Evaporate Evaporate Solvent Extract->Evaporate Dry_Extract Dry with Na2SO4 Evaporate->Dry_Extract Filter Filter Dry_Extract->Filter Derivatization Derivatization Filter->Derivatization Lipid Extract

Soxhlet Extraction Workflow
Protocol 2: Lipid Extraction from Animal Tissues using the Folch Method

This method is widely used for the extraction of total lipids from biological samples.[2][9][10]

Materials:

  • Homogenizer

  • Centrifuge

  • Separatory funnel or centrifuge tubes

  • Chloroform[9][10]

  • Methanol[9][10]

  • 0.9% NaCl solution[9]

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenization: Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol. The total solvent volume should be about 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[9]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[9]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate.[9] Vortex the mixture and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[9]

  • Collection of Lipid Phase: The lower phase is the chloroform layer containing the lipids.[2][9] Carefully remove the upper aqueous phase.

  • Solvent Removal: Evaporate the chloroform from the lower phase using a rotary evaporator or under a gentle stream of nitrogen to obtain the lipid extract.[9][10] The extract is now ready for derivatization.

Folch_Method_Workflow cluster_extraction Lipid Extraction cluster_separation Phase Separation Homogenize Homogenize Tissue in Chloroform:Methanol (2:1) Agitate Agitate Mixture Homogenize->Agitate Add_Salt Add 0.9% NaCl Agitate->Add_Salt Centrifuge Centrifuge Add_Salt->Centrifuge Collect_Lower Collect Lower (Chloroform) Phase Centrifuge->Collect_Lower Evaporate Evaporate Chloroform Collect_Lower->Evaporate Derivatization Derivatization Evaporate->Derivatization Lipid Extract

Folch Method Workflow
Protocol 3: Derivatization of Erucic Acid to this compound using Boron Trifluoride-Methanol (BF3-Methanol)

This is a common and effective method for preparing fatty acid methyl esters (FAMEs).[11][12]

Materials:

  • Lipid extract from Protocol 1 or 2

  • BF3-Methanol reagent (10-14% w/w)[11][13]

  • n-Hexane

  • Saturated NaCl solution

  • Screw-cap reaction vials

  • Heating block or water bath

  • Anhydrous sodium sulfate

Procedure:

  • Saponification (for glycerides): For lipid extracts containing triglycerides, first perform saponification. Add 0.5 N methanolic NaOH to the sample in a reaction vial and heat at 85-100°C for 5-10 minutes until the fat globules disappear.[12]

  • Esterification: Cool the sample and add the BF3-methanol reagent.[12] For samples already containing free fatty acids, this is the first step.

  • Heating: Cap the vial tightly and heat at 60-100°C for 2-10 minutes.[11][12]

  • Extraction of FAMEs: Cool the reaction mixture to room temperature. Add n-hexane and saturated NaCl solution, and vortex thoroughly to extract the FAMEs into the hexane layer.[12]

  • Phase Separation and Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial.[12]

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC or GC-MS.

Derivatization_Workflow Start Lipid Extract Saponification Add Methanolic NaOH Heat at 100°C (for glycerides) Start->Saponification Esterification Add BF3-Methanol Heat at 60-100°C Start->Esterification For Free Fatty Acids Saponification->Esterification Extraction Add Hexane and Saturated NaCl Esterification->Extraction Vortex Vortex Extraction->Vortex Collect Collect Upper Hexane Layer Vortex->Collect Dry Dry with Na2SO4 Collect->Dry Analysis GC/GC-MS Analysis Dry->Analysis

References

Application Notes: Characterization of Methyl Erucate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl erucate, the methyl ester of erucic acid ((Z)-docos-13-enoic acid), is a long-chain monounsaturated fatty acid methyl ester (FAME) of significant interest in the chemical and pharmaceutical industries.[1][2] Its unique properties make it a valuable precursor for the synthesis of various high-value products, including lubricants, surfactants, and polymers. Accurate structural characterization and purity assessment are critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds like this compound.[3] This document outlines the application of ¹H and ¹³C NMR spectroscopy for the comprehensive characterization of this compound.

Principle of NMR Spectroscopy for this compound Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[4][5] This allows for the differentiation of atoms within a molecule.

For this compound, ¹H NMR provides information on the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Key structural features that can be identified and quantified include:

  • The terminal methyl group of the fatty acid chain.

  • The long aliphatic methylene chain.

  • The protons and carbons of the cis-double bond.

  • The methylene group adjacent to the carbonyl group (α-methylene).

  • The methyl ester group.

The integration of the signal areas in ¹H NMR is directly proportional to the number of protons giving rise to that signal, making it a valuable tool for quantitative analysis.[3][6]

Quantitative NMR Data for this compound

The following table summarizes the expected chemical shifts for the proton (¹H) and carbon (¹³C) nuclei of this compound, typically recorded in deuterated chloroform (CDCl₃).

Assignment Structure Fragment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Terminal MethylCH₃ -(CH₂)₇-~ 0.88 (t)~ 14.1
Methylene ChainCH₃-(CH₂)₇ - & -(CH₂)₁₀ -COO-~ 1.25-1.40 (m)~ 22.7 - 31.9
Allylic Methylene-CH₂ -CH=CH-CH₂ -~ 2.01 (m)~ 27.2
β to Carbonyl-CH₂ -CH₂-COO-~ 1.63 (m)~ 24.9
α to Carbonyl-CH₂ -COO-~ 2.30 (t)~ 34.1
Olefinic-CH =CH -~ 5.34 (m)~ 129.9
Methoxy-COOCH₃ ~ 3.67 (s)~ 51.4
Carbonyl-C OO--~ 174.3

Abbreviations: s = singlet, t = triplet, m = multiplet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Values are typical and may vary slightly depending on the solvent and experimental conditions.[7][8][9][10][11]

Experimental Protocols

1. Sample Preparation

  • Materials: this compound sample, deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard, NMR tube (5 mm), and a pipette.

  • Procedure:

    • Weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. ¹H NMR Data Acquisition

  • Spectrometer: 400 MHz NMR Spectrometer (or higher).[3]

  • Solvent: CDCl₃.[6]

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16 to 64 (depending on sample concentration).

    • Relaxation Delay (D1): 5-8 seconds to ensure full relaxation for quantitative analysis.[3]

    • Acquisition Time (AQ): ~2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K (25 °C).

3. ¹³C NMR Data Acquisition

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

  • Solvent: CDCl₃.

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Spectral Width (SW): 0-200 ppm.[12]

    • Temperature: 298 K (25 °C).

4. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[13]

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons in different environments.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities, and integration values.

Visualizations

NMR_Workflow_for_Methyl_Erucate cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis p1 Weigh 10-20 mg of this compound p2 Dissolve in 0.6 mL CDCl₃ with TMS p1->p2 p3 Transfer to 5 mm NMR Tube p2->p3 acq1 ¹H NMR Acquisition (400 MHz) p3->acq1 acq2 ¹³C NMR Acquisition (100 MHz) p3->acq2 proc1 Fourier Transform (FID -> Spectrum) acq1->proc1 acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration (Ref: TMS @ 0.00 ppm) proc2->proc3 proc4 Integration (¹H Spectrum) proc3->proc4 an1 Assign ¹H & ¹³C Signals proc4->an1 an2 Correlate with Structure an1->an2 an3 Assess Purity an2->an3 output Structural Confirmation of This compound an3->output

References

Troubleshooting & Optimization

GC-MS Technical Support Center: Optimizing FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here you will find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to enhance the accuracy and efficiency of your FAME analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during GC-MS analysis of FAMEs, providing practical solutions to resolve them.

Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) in FAME analysis and how can I fix them?

A1: Poor peak shape is a frequent issue that can compromise resolution and quantification. Here’s a breakdown of the causes and solutions:

  • Peak Tailing: This is often caused by active sites within the GC system that interact with polar analytes.

    • Solution: Regularly replace the inlet liner with a deactivated one. Trim the first 10-20 cm of the column to remove accumulated non-volatile residues and active sites. Ensure a proper, clean 90° cut of the column.[1][2]

  • Peak Fronting: This typically indicates column overload.

    • Solution: Reduce the injection volume or the sample concentration. Increase the split ratio to introduce less sample onto the column.[2][3]

  • Split Peaks: This can arise from improper injection technique or incompatible solvent and stationary phase polarity.

    • Solution: For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent to allow for proper solvent focusing.[2] Use a liner with glass wool to aid in sample vaporization. Verify that the column is installed correctly in the inlet and detector.[1]

Q2: My FAME peaks are not well-separated. How can I improve chromatographic resolution?

A2: Achieving good resolution, especially for isomers, is critical. The oven temperature program is the most effective parameter to adjust.

  • Solution:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile FAMEs.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min down to 2-5°C/min) increases the interaction of analytes with the stationary phase, enhancing separation.[4]

    • Incorporate Isothermal Holds: Introducing a hold at a specific temperature can help resolve closely eluting compounds.[4]

    • Column Selection: Use a highly polar capillary column, such as those with a high cyanopropyl content (e.g., SP-2330, Rtx-2330) or a wax-type column (e.g., DB-Wax), which are designed for FAME isomer separation.[4]

Q3: I'm observing a drifting baseline. What could be the cause and how do I resolve it?

A3: Baseline drift can be caused by column bleed, contamination, or carrier gas impurities.

  • Solution:

    • Column Bleed: This occurs as the stationary phase degrades at high temperatures. Ensure you are operating within the column's specified temperature limits. Conditioning the column as per the manufacturer's instructions can help minimize bleed.[5]

    • Contamination: Contaminants in the injector or column can slowly elute, causing the baseline to drift. Clean the injector and replace the septum and liner.[3]

    • Carrier Gas: Ensure the use of high-purity carrier gas and that purification traps are functioning correctly to remove oxygen and moisture, which can accelerate stationary phase degradation.[5]

Q4: My signal intensity is low. How can I improve the sensitivity of my FAME analysis?

A4: Low sensitivity can be due to a variety of factors, from the injection to the detector settings.

  • Solution:

    • Injector: Check for leaks in the injector, as this can lead to sample loss. Ensure the syringe is functioning correctly.[3]

    • MS Parameters: Optimize the ion source temperature. For example, one study found that an ion source temperature of 180°C yielded the highest response for their FAME analysis.[6] Optimizing collision energy in MS/MS can also significantly increase signal response.[6]

    • Ionization Mode: While Electron Ionization (EI) is common, it can cause extensive fragmentation of FAMEs. Positive Chemical Ionization (PCI) is a softer ionization technique that can increase the abundance of the molecular ion, improving sensitivity for some FAMEs.[7]

    • Data Acquisition: Using Selective Ion Monitoring (SIM) mode instead of full scan can dramatically increase sensitivity by focusing on specific ions of interest.[8][9]

Data Presentation: GC Oven Temperature Program Optimization

Optimizing the GC oven temperature program is crucial for achieving good separation of FAMEs. The following table summarizes a standard and an optimized temperature program for the separation of C20:1 isomers.

ParameterStandard ProgramOptimized Program for Isomer SeparationRationale for Optimization
Initial Temperature 100°C100°CMaintained to ensure consistent initial conditions.
Initial Hold 1 min2 minIncreases separation of volatile components at the start of the run.[4]
Ramp Rate 1 10°C/min to 200°C5°C/min to 180°CA slower ramp rate enhances the separation of closely eluting isomers.[4]
Ramp Rate 2 N/A3°C/min to 220°CA second, even slower ramp through the elution range of the target isomers.
Final Temperature 240°C240°CEnsures all heavier compounds are eluted from the column.
Final Hold 10 min15 minCleans the column of any high-boiling residues before the next injection.[4]

Experimental Protocols

Protocol 1: Fatty Acid Methylation for GC-MS Analysis

Fatty acids are typically derivatized to their more volatile FAMEs before GC-MS analysis to improve chromatographic performance.[4][7]

Materials:

  • Lipid extract

  • Methanolic Sodium Hydroxide

  • Boron Trifluoride (BF3) in Methanol (14%)

  • Heptane

  • Saturated Sodium Chloride solution

Procedure:

  • Saponification: To the lipid extract, add methanolic sodium hydroxide and heat in a screw-capped tube at 100°C for 5-10 minutes. This process saponifies the glycerides.

  • Esterification: After cooling, add BF3-methanol solution. This reagent esterifies the fatty acid salts to FAMEs. Cap the tube and heat again at 100°C for 5-10 minutes.

  • Extraction: Cool the tube and add heptane to extract the FAMEs. Add a saturated sodium chloride solution to facilitate phase separation.

  • Sample Collection: Shake the tube vigorously and allow the layers to separate. The upper heptane layer containing the FAMEs is collected for GC-MS analysis.

Protocol 2: General GC-MS Parameters for FAME Analysis

These are starting parameters that should be optimized for your specific application and instrument.

GC System:

  • Column: Highly polar capillary column (e.g., DB-23, HP-88, or SP-2560). A common dimension is 60 m x 0.25 mm ID, 0.20 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (this should be optimized based on sample concentration).

  • Oven Temperature Program: Refer to the optimized program in the table above and adjust as needed for your specific FAME profile.

MS System:

  • Ion Source Temperature: 230°C (can be optimized, e.g., 180°C was found to be optimal in one study).[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Acquisition Mode: Full Scan for qualitative analysis and identification of unknowns. Use Selective Ion Monitoring (SIM) for quantitative analysis of target FAMEs to increase sensitivity.[8]

Visualizations

FAME Analysis Workflow

The following diagram illustrates the typical workflow for FAME analysis, from sample preparation to data interpretation.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Injection Sample Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Library_Search Library Search & Identification Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Final_Report Final_Report Quantification->Final_Report

Caption: A typical workflow for FAME analysis.

Troubleshooting Logic for Poor Peak Shape

This diagram provides a logical decision-making process for troubleshooting common peak shape problems in GC.

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Trim Column Inlet Replace Inlet Liner Tailing->Sol_Tailing1 Yes Splitting Split Peaks? Fronting->Splitting No Sol_Fronting1 Reduce Sample Concentration Increase Split Ratio Fronting->Sol_Fronting1 Yes Sol_Splitting1 Optimize Initial Oven Temp Check Column Installation Splitting->Sol_Splitting1 Yes End Problem Resolved Splitting->End No Sol_Tailing1->End Sol_Fronting1->End Sol_Splitting1->End

Caption: Decision tree for troubleshooting peak shape.

References

Technical Support Center: Synthetic Methyl Erucate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common impurities in synthetic methyl erucate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my synthetic this compound?

A1: Impurities in synthetic this compound can generally be classified into three main categories:

  • Unreacted Starting Materials: These include residual erucic acid and the alcohol used for esterification, most commonly methanol.

  • Reaction Byproducts: Depending on the synthesis method, byproducts can include water, and if a base-catalyzed transesterification is used, soaps may form.[1]

  • Contaminants from Feedstock: If the starting erucic acid is derived from natural sources like rapeseed oil, other fatty acid methyl esters (FAMEs) may be present as impurities.[2]

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can effectively separate different FAMEs and identify unreacted starting materials.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups present in your sample. For instance, a broad peak in the 3500-2500 cm⁻¹ region could indicate the presence of carboxylic acid (unreacted erucic acid), while the characteristic ester peak for this compound appears around 1740 cm⁻¹.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of your sample and identify the presence of unreacted starting materials.

Q3: My this compound synthesis resulted in a low yield. What are the common causes?

A3: Low yields in this compound synthesis can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or an inadequate amount of catalyst.

  • Equilibrium Position: The Fischer esterification is a reversible reaction. To drive the reaction towards the product, it is crucial to either use a large excess of the alcohol (methanol) or remove the water byproduct as it is formed.[5][6]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[7]

  • Side Reactions: The formation of unwanted byproducts can consume the starting materials and reduce the yield of the desired this compound.

Troubleshooting Guides

Issue 1: Presence of Unreacted Erucic Acid

Symptom:

  • A broad peak corresponding to a carboxylic acid O-H stretch is observed in the FTIR spectrum (around 3500-2500 cm⁻¹).

  • A spot corresponding to erucic acid is visible on the TLC plate.

  • GC-MS analysis shows a peak corresponding to erucic acid.

Possible Causes:

  • Insufficient catalyst.

  • Reaction time was too short.

  • Inefficient removal of water, shifting the equilibrium towards the reactants.

Solutions:

  • Increase the amount of acid catalyst.

  • Extend the reaction time.

  • Use a Dean-Stark apparatus to remove water azeotropically during the reaction.

  • Employ a larger excess of methanol.

Issue 2: Presence of Other Fatty Acid Methyl Esters

Symptom:

  • Multiple peaks are observed in the GC-MS chromatogram in addition to the this compound peak.

Possible Cause:

  • The starting erucic acid was not pure and contained other fatty acids. High erucic acid rapeseed oil, for example, still contains other fatty acids.

Solution:

  • Purify the starting erucic acid before esterification using methods like recrystallization or column chromatography.

  • Purify the final this compound product using column chromatography to separate it from other FAMEs.

Issue 3: Low Purity After Purification by Column Chromatography

Symptom:

  • Analytical data (GC-MS, TLC) of the collected fractions from column chromatography still show the presence of impurities.

Possible Causes:

  • Improper Solvent System: The polarity of the eluent may not be optimal for separating this compound from the impurities.[8]

  • Column Overloading: Too much crude product was loaded onto the column, leading to poor separation.[8]

  • Improper Column Packing: The column was not packed uniformly, leading to channeling and inefficient separation.

Solutions:

  • Optimize the Solvent System: Use TLC to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal mobile phase for separation.[9]

  • Reduce the Sample Load: Use a larger column or reduce the amount of crude product loaded.

  • Repack the Column: Ensure the column is packed carefully and evenly to avoid air bubbles and cracks.

Experimental Protocols

Fischer Esterification of Erucic Acid

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Erucic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask, dissolve erucic acid in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of erucic acid).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Proceed with the workup and purification steps.

Purification of this compound by Column Chromatography

This protocol outlines the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with a slurry of silica gel in hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with pure hexane.

  • Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing the concentration).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Impurities in Synthetic this compound and their Identification Methods.

Impurity CategorySpecific ImpurityIdentification MethodKey Indicator
Unreacted Starting Materials Erucic AcidFTIRBroad O-H stretch (3500-2500 cm⁻¹)
TLCSpot with a different Rf value than the product
GC-MSPeak corresponding to the molecular weight of erucic acid
MethanolGC-MSPeak with a low retention time corresponding to methanol
Reaction Byproducts Water-Can affect reaction equilibrium
Soaps (in base-catalyzed reactions)VisualFormation of an emulsion or solid precipitate
Feedstock Contaminants Other Fatty Acid Methyl EstersGC-MSMultiple FAME peaks in the chromatogram

Table 2: Typical GC-MS Retention Times for FAMEs (Example Data).

Fatty Acid Methyl EsterRetention Time (min)
Methyl Palmitate (C16:0)18.5
Methyl Stearate (C18:0)20.8
Methyl Oleate (C18:1)21.2
Methyl Linoleate (C18:2)21.5
This compound (C22:1) 25.3
Note: Retention times are illustrative and will vary depending on the specific GC column, temperature program, and other chromatographic conditions.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Erucic_Acid Erucic Acid Reaction Fischer Esterification Erucic_Acid->Reaction Methanol Methanol Methanol->Reaction Catalyst H₂SO₄ Catalyst Catalyst->Reaction Crude_Product Crude this compound (with impurities) Reaction->Crude_Product Cooling Extraction Extraction & Washing Crude_Product->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Analysis GC-MS, FTIR, TLC Pure_Product->Analysis Troubleshooting_Impurity_Identification Start Crude this compound Sample TLC Perform TLC Analysis Start->TLC FTIR Perform FTIR Analysis Start->FTIR GCMS Perform GC-MS Analysis Start->GCMS TLC_Result Multiple Spots? TLC->TLC_Result FTIR_Result_OH Broad O-H Peak? FTIR->FTIR_Result_OH GCMS_Result_FAMEs Multiple FAME Peaks? GCMS->GCMS_Result_FAMEs GCMS_Result_Acid Erucic Acid Peak? GCMS->GCMS_Result_Acid Impurity_Present Impurities Present TLC_Result->Impurity_Present Yes Pure Likely Pure TLC_Result->Pure No FTIR_Result_OH->Impurity_Present Yes FTIR_Result_OH->Pure No GCMS_Result_FAMEs->Impurity_Present Yes GCMS_Result_FAMEs->Pure No GCMS_Result_Acid->Impurity_Present Yes GCMS_Result_Acid->Pure No

References

Technical Support Center: Prevention of Methyl Erucate Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of methyl erucate during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential degradation issues with this compound.

Problem: I observe a change in the physical appearance of my this compound sample (e.g., color change to yellow, increased viscosity).

Possible Cause Recommended Action Preventative Measures
Oxidation Discard the sample as it is likely contaminated with oxidation byproducts.Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use antioxidants if compatible with your application.
Polymerization The sample has undergone significant degradation and should be discarded.Store at recommended low temperatures (2-8°C or colder) to reduce the rate of polymerization. Avoid exposure to light.
Contamination If the change is localized or inconsistent, it may be due to contamination.Ensure all storage containers and handling equipment are scrupulously clean and dry.

Problem: My analytical results (e.g., GC-MS, HPLC) show the presence of unexpected peaks, indicating impurities.

Possible Cause Recommended Action Preventative Measures
Hydrolysis The presence of smaller peaks corresponding to erucic acid and methanol suggests hydrolysis. The suitability of the sample for your experiment will depend on the level of degradation.Store this compound in a tightly sealed container in a dry environment to prevent moisture absorption. Use anhydrous solvents and reagents when handling.
Oxidation Peaks corresponding to hydroperoxides, aldehydes, ketones, or shorter-chain fatty acid methyl esters are indicative of oxidation.Purge the headspace of the storage container with an inert gas. Store in amber glass vials to protect from light, which can catalyze oxidation.
Thermal Degradation A complex mixture of smaller molecules may indicate thermal degradation.Strictly adhere to recommended storage temperatures. Avoid repeated freeze-thaw cycles if stored frozen.

Problem: I am seeing a decrease in the concentration of this compound in my sample over time.

Possible Cause Recommended Action Preventative Measures
Inappropriate Storage Temperature Review and adjust your storage conditions to the recommended temperature.For long-term storage, -20°C or -70°C is often recommended. For short-term storage, 2-8°C is suitable.[1][2][3][4][5]
Exposure to Air and Light If not already implemented, begin storing under an inert atmosphere and in light-protected containers.Use vials with PTFE-lined caps for a tight seal. Wrap containers in aluminum foil or use amber vials.
Reactive Container Material Transfer the sample to an inert container material such as borosilicate glass.Avoid storing in plastic containers that may leach plasticizers or other reactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation?

A1: The three primary degradation pathways for this compound are:

  • Oxidation: This is a common pathway for unsaturated fatty acid esters. The double bond in the erucic acid chain is susceptible to attack by oxygen, leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products like aldehydes, ketones, and shorter-chain esters. This process is often autocatalytic and can be accelerated by light, heat, and the presence of metal ions.

  • Hydrolysis: In the presence of water, this compound can be hydrolyzed back to erucic acid and methanol. This reaction can be catalyzed by both acids and bases.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. Unsaturated esters are generally more susceptible to thermal degradation than their saturated counterparts.[6][7] This can lead to a complex mixture of breakdown products.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, a temperature of -20°C or -70°C is recommended. For short-term use, storage at 2-8°C is acceptable.[1][2][3][4][5]

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation.

  • Light: Protect from light by storing in amber glass vials or by wrapping the container in aluminum foil.[1][2][5]

  • Container: Use clean, dry, and inert glass containers with tightly sealed caps, preferably with PTFE liners.

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: Yes, antioxidants can be effective in inhibiting the oxidation of this compound. Common synthetic antioxidants for fatty acid methyl esters include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butylhydroquinone (TBHQ), and propyl gallate (PG). The choice and concentration of the antioxidant will depend on the specific application and regulatory requirements.

Q4: How can I detect the degradation of this compound in my samples?

A4: Degradation can be detected using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile degradation products. A decrease in the peak area of this compound and the appearance of new peaks can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or evaporative light scattering detection (ELSD) can be used to monitor the purity of this compound and detect less volatile degradation products like hydroperoxides.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and simple method to qualitatively assess the purity of a sample and detect the presence of more polar degradation products.

  • Peroxide Value (PV) Titration: This is a classic wet chemical method to quantify the concentration of hydroperoxides, which are primary oxidation products.

Quantitative Data on FAME Stability

The following table summarizes the effect of antioxidants on the oxidative stability of monounsaturated fatty acid methyl esters, which can be considered indicative for this compound. The stability is measured by the induction period in a Rancimat test, which determines the time until rapid oxidation begins under accelerated conditions (high temperature and airflow).

AntioxidantConcentration (ppm)Induction Period (hours)
None-3.5
BHT10008.2
BHA10009.5
TBHQ100012.1
Propyl Gallate100014.5

Note: Data is representative for monounsaturated FAMEs and may vary for this compound.

Experimental Protocols

1. Protocol for Analysis of this compound Purity and Degradation Products by GC-MS

This protocol is designed for the routine quality control of this compound and the identification of volatile degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as hexane or isooctane.

    • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

    • If derivatization of non-volatile degradation products (like erucic acid from hydrolysis) is desired, treat the sample with a methylating agent (e.g., BF₃-methanol or diazomethane) according to standard laboratory procedures.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

    • MSD Parameters:

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Search the NIST library or other mass spectral databases to tentatively identify unknown peaks corresponding to degradation products.

    • Quantify the purity of this compound by peak area percentage.

2. Protocol for Detection of this compound Hydroperoxides by HPLC-UV

This protocol is suitable for detecting the primary oxidation products of this compound.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or UV-Vis detector.

    • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 234 nm (for conjugated dienes characteristic of hydroperoxides).

  • Data Analysis:

    • Monitor the chromatogram for peaks eluting earlier than the main this compound peak, which are characteristic of more polar hydroperoxide species.

    • Quantification can be performed using an external standard of a related hydroperoxide if available, or by relative peak area.

Visualizations

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Methyl Erucate_O This compound Hydroperoxides Hydroperoxides Methyl Erucate_O->Hydroperoxides + O2 (autoxidation) Secondary Products Aldehydes, Ketones, Shorter-chain esters Hydroperoxides->Secondary Products Decomposition Polymers Polymers Hydroperoxides->Polymers Methyl Erucate_H This compound Erucic Acid Erucic Acid Methyl Erucate_H->Erucic Acid + H2O (acid/base catalysis) Methanol Methanol Methyl Erucate_H->Methanol + H2O (acid/base catalysis) Methyl Erucate_T This compound Degradation Products Complex mixture of shorter-chain molecules Methyl Erucate_T->Degradation Products High Temperature

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow Sample This compound Sample Visual Visual Inspection (Color, Viscosity) Sample->Visual Degraded Degradation Suspected Visual->Degraded Stable Appears Stable Visual->Stable GCMS GC-MS Analysis (Purity, Volatile Degradants) Degraded->GCMS HPLC HPLC-UV Analysis (Hydroperoxides) Degraded->HPLC Stable->GCMS Data Data Analysis and Impurity Identification GCMS->Data HPLC->Data Action Take Corrective Action: - Adjust Storage - Use Antioxidants - Discard Sample Data->Action

Caption: Troubleshooting workflow for suspected this compound degradation.

LogicalRelationships Storage Storage Conditions Temp Temperature Storage->Temp Light Light Exposure Storage->Light Oxygen Oxygen Presence Storage->Oxygen Moisture Moisture Storage->Moisture Degradation This compound Degradation Temp->Degradation High Temp Light->Degradation UV/Visible Light Oxygen->Degradation Presence Moisture->Degradation Presence Prevention Prevention Measures LowTemp Low Temperature (2-8°C or -20°C) Prevention->LowTemp Dark Amber Vials/ Dark Storage Prevention->Dark Inert Inert Atmosphere (N2 or Ar) Prevention->Inert Dry Dry Environment Prevention->Dry LowTemp->Temp Dark->Light Inert->Oxygen Dry->Moisture

Caption: Factors influencing this compound degradation and prevention.

References

Technical Support Center: Optimizing Methyl Erucate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of methyl erucate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Q1: Why is my this compound yield consistently low?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, purity of reactants, and catalyst activity.

  • Problem: Incomplete Reaction

    • Possible Cause: The esterification or transesterification reaction is reversible. Without shifting the equilibrium towards the product side, the reaction may not proceed to completion.

    • Solution:

      • Use an excess of methanol to drive the reaction forward. Molar ratios of methanol to oil/fatty acid ranging from 6:1 to 15:1 are often employed.[1][2]

      • Continuously remove water (in esterification) or glycerol (in transesterification) from the reaction mixture. For esterification, a Dean-Stark apparatus or the use of molecular sieves can be effective.[3] For transesterification, allowing the glycerol to separate and removing it can help drive the reaction to completion.

  • Problem: Presence of Water in Reactants

    • Possible Cause: Water can hydrolyze the ester product back to the carboxylic acid (reverse hydrolysis) in acid-catalyzed reactions. In base-catalyzed reactions, water can lead to saponification (soap formation).

    • Solution:

      • Ensure all reactants (erucic acid/high-erucic acid oil, methanol) and solvents are anhydrous.

      • Dry glassware thoroughly before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Problem: High Free Fatty Acid (FFA) Content in Starting Oil (for Transesterification)

    • Possible Cause: FFAs react with base catalysts (e.g., KOH, NaOH) to form soaps. This consumes the catalyst and can lead to the formation of emulsions, making product separation difficult and reducing the yield.

    • Solution:

      • If the FFA content is high (typically >1-2% w/w), a two-step process is recommended. First, perform an acid-catalyzed esterification to convert the FFAs to methyl esters. Then, proceed with the base-catalyzed transesterification of the triglycerides.[4]

Q2: I'm observing soap formation in my base-catalyzed reaction. What's happening and how can I fix it?

A2: Soap formation, or saponification, is a common side reaction in base-catalyzed transesterification, especially when the starting material contains a significant amount of free fatty acids (FFAs) or water.

  • Problem: Saponification

    • Possible Cause 1: Reaction of FFAs with the base catalyst.

    • Solution: Pretreat the oil with an acid catalyst to esterify the FFAs before the transesterification step.

    • Possible Cause 2: Presence of water in the reaction mixture, which can hydrolyze triglycerides to FFAs that then react with the base catalyst.

    • Solution: Use anhydrous reactants and solvents.

    • Possible Cause 3: Using an excessive amount of base catalyst.

    • Solution: Optimize the catalyst concentration. Typically, 0.5-1.5 wt% of NaOH or KOH relative to the oil is sufficient. Potassium-based catalysts may result in higher soap formation than sodium-based ones.[1]

Q3: The separation of this compound from the glycerol layer is difficult. What can I do?

A3: Poor separation is often due to the formation of emulsions, which can be caused by soap formation or residual methanol.

  • Problem: Emulsion Formation

    • Possible Cause 1: Soap formation (see Q2).

    • Solution: Address the root causes of saponification (high FFAs, water). If an emulsion has already formed, you can try adding a small amount of brine (saturated NaCl solution) to help break the emulsion. Acidifying the mixture slightly can also help by converting soaps back to FFAs.

    • Possible Cause 2: Excess methanol can increase the solubility of glycerol in the methyl ester phase, hindering separation.

    • Solution: After the reaction, distill off the excess methanol before attempting to separate the glycerol layer.

Q4: My purified this compound is not pure enough. How can I improve the purification process?

A4: Achieving high purity often requires careful purification techniques. The choice of method depends on the nature of the impurities.

  • Problem: Impurities in the final product.

    • Possible Cause 1: Incomplete separation from byproducts (glycerol, soap) or unreacted starting materials.

    • Solution (Work-up):

      • After the reaction, allow the mixture to settle and separate the lower glycerol layer.

      • Wash the upper methyl ester layer with warm water to remove residual glycerol, methanol, and soap. Be gentle to avoid creating stable emulsions. Washing with a dilute acid solution can help neutralize any remaining catalyst and break up soaps.

      • Finally, wash with brine to help remove water from the organic layer.

      • Dry the this compound layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Solution (Purification):

      • Fractional Distillation: This is a highly effective method for purifying this compound, especially for removing components with different boiling points.[5][6][7] Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal degradation.[8] Collect the fraction that distills at the expected boiling point for this compound at the given pressure.

      • Crystallization: this compound can be purified by crystallization at low temperatures. Dissolve the crude product in a suitable solvent (e.g., acetone, hexane) at an elevated temperature and then cool it slowly to allow pure crystals of this compound to form.

Data Presentation

The following tables summarize key quantitative data for the synthesis of fatty acid methyl esters (FAMEs), including conditions relevant to this compound.

Table 1: Effect of Methanol-to-Oil/Fatty Acid Molar Ratio on FAME Yield

Molar Ratio (Methanol:Oil/FFA)CatalystTemperature (°C)Reaction TimeFAME Yield (%)Reference
6:11.0 wt% KOH6030 min99[9]
9:11.0 wt% SZ652 h~94 (FFA Conversion)[9]
12:13.8 wt% MSBIMHSO41302 h96.7 (FFA Conversion)[9]
15:110 wt% KCl/CaO652.5 h98.3[2]
9:15.0 wt% KOH-3.5 h92[4]
18:14.0 wt% CaO-5.5 h96[4]

Table 2: Effect of Catalyst Type and Concentration on FAME Yield

CatalystCatalyst Conc. (wt%)Molar Ratio (Methanol:Oil)Temperature (°C)Reaction TimeFAME Yield (%)Reference
KOH1.06:16030 min99[9]
NaOH----87.70[10]
KOH----93.10[10]
NaOCH₃----94.54[10]
KCl/CaO1015:1652.5 h98.3[2]
CaO4.018:1-5.5 h96[4]
H₂SO₄1-2% (of methanol)----[11]

Table 3: Effect of Temperature on FAME Synthesis

Temperature (°C)CatalystMolar Ratio (Methanol:Oil)Reaction TimeFAME Yield (%)Reference
601.0 wt% KOH6:130 min99[9]
651.0 wt% SZ9:12 h~94 (FFA Conversion)[9]
1303.8 wt% MSBIMHSO412:1-96.7 (FFA Conversion)[9]
6510 wt% KCl/CaO15:12.5 h98.3[2]
40Purified Lipase2:2 (Vinyl Butyrate:Methanol)16 h86[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Erucic Acid

This protocol is suitable for starting materials with a high free fatty acid content, such as pure erucic acid or high-FFA oils.

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add erucic acid.

    • Add anhydrous methanol. A molar ratio of 9:1 (methanol:erucic acid) is a good starting point.[9]

    • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3 wt% of the erucic acid).

  • Reaction:

    • Heat the mixture to reflux (around 65°C) with constant stirring.

    • Monitor the reaction progress by taking small aliquots and determining the acid value by titration or by using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of water and an organic solvent (e.g., hexane or diethyl ether) to extract the this compound.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO2 evolution), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum fractional distillation.

Protocol 2: Base-Catalyzed Transesterification of High-Erucic Acid Rapeseed Oil

This protocol is suitable for oils with a low free fatty acid content (<1% w/w).

  • Catalyst Preparation:

    • Prepare a solution of sodium methoxide or potassium methoxide by carefully dissolving sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1 wt% of the oil) in anhydrous methanol. Ensure the base is fully dissolved.

  • Reaction:

    • Heat the high-erucic acid rapeseed oil to the desired reaction temperature (e.g., 60°C) in a round-bottom flask with a magnetic stirrer and reflux condenser.

    • Add the prepared catalyst/methanol solution to the heated oil. A methanol-to-oil molar ratio of 6:1 is common.[9]

    • Stir the mixture vigorously for 1-2 hours at the reaction temperature.

  • Separation and Work-up:

    • Stop the stirring and transfer the mixture to a separatory funnel.

    • Allow the mixture to stand for several hours or overnight to allow the glycerol layer to settle at the bottom.

    • Carefully drain off the lower glycerol layer.

    • Wash the upper methyl ester layer with warm water, followed by a wash with a dilute acid solution (e.g., 1% H₂SO₄) to neutralize any remaining catalyst, and then a final wash with water.

    • Dry the this compound layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove any residual water and methanol under reduced pressure.

    • For high purity, perform vacuum fractional distillation.

Protocol 3: Lipase-Catalyzed Synthesis of this compound

This enzymatic method is performed under milder conditions and can be suitable for sensitive substrates.

  • Reaction Setup:

    • In a flask, combine high-erucic acid oil or erucic acid and methanol.

    • Add a lipase catalyst (e.g., from Candida antarctica or Thermomyces lanuginosus). The amount of lipase will depend on its activity.

    • The reaction is often carried out in a solvent-free system or with a minimal amount of a non-polar organic solvent like hexane.

  • Reaction:

    • Incubate the mixture at a moderate temperature (e.g., 40-50°C) with constant shaking or stirring.

    • The reaction time for enzymatic synthesis is typically longer, ranging from several hours to a couple of days. Monitor the reaction progress by GC or TLC.

  • Product Recovery and Purification:

    • Separate the lipase from the reaction mixture by filtration or centrifugation (if using an immobilized enzyme).

    • If a solvent was used, remove it by rotary evaporation.

    • Purify the crude this compound using the work-up and purification steps described in the previous protocols (e.g., washing and vacuum distillation).

Mandatory Visualizations

reaction_workflow start Start: High-Erucic Acid Feedstock check_ffa Check Free Fatty Acid (FFA) Content start->check_ffa esterification Acid-Catalyzed Esterification check_ffa->esterification High FFA (>1%) transesterification Base-Catalyzed Transesterification check_ffa->transesterification Low FFA (<1%) esterification->transesterification workup Work-up (Washing & Drying) transesterification->workup purification Purification (Vacuum Distillation / Crystallization) workup->purification end Pure this compound purification->end

Caption: Workflow for this compound Synthesis.

troubleshooting_yield low_yield Low Yield of this compound cause1 Incomplete Reaction? low_yield->cause1 cause2 Saponification? low_yield->cause2 cause3 Purification Loss? low_yield->cause3 solution1a Increase Methanol Ratio cause1->solution1a Yes solution1b Remove Byproducts cause1->solution1b Yes solution2a Pre-treat High FFA Oil cause2->solution2a Yes solution2b Use Anhydrous Reagents cause2->solution2b Yes solution3a Optimize Work-up cause3->solution3a Yes solution3b Use Vacuum Distillation cause3->solution3b Yes

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Analysis of Methyl Erucate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of methyl erucate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal in the analytical instrument due to the co-eluting components of the sample matrix. In the analysis of this compound, which is often derived from complex biological or food samples, matrix components like other lipids, phospholipids, and salts can interfere with the ionization process in mass spectrometry (MS) or interact with the gas chromatography (GC) system. This interference can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), both of which result in inaccurate quantification. For instance, in electrospray ionization (ESI)-MS, co-eluting compounds can compete with this compound for ionization, leading to ion suppression. In GC analysis, non-volatile matrix components can accumulate in the injector or on the column, leading to signal enhancement or peak shape distortion.

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects in your data include:

  • Poor reproducibility of replicate injections.

  • Inaccurate quantification with low or high recovery of spiked standards.

  • Non-linear calibration curves , especially when comparing a solvent-based curve to a matrix-matched curve.

  • Changes in peak shape , such as tailing or fronting, for your this compound peak.

  • Shifting retention times for this compound.

  • A significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in an extract of a blank matrix sample.

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. The choice of technique depends on the sample matrix and the analytical method. Common strategies include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can be effective in removing highly polar or non-polar interferences.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleaning up complex samples. By choosing the appropriate sorbent (e.g., C18 for reversed-phase, silica for normal-phase, or ion-exchange), you can selectively retain this compound while washing away interfering matrix components.

  • Protein Precipitation (PPT): For biological samples like plasma or serum, precipitating proteins with an organic solvent (e.g., acetonitrile) or an acid is a quick way to remove a major source of interference. However, this method may not effectively remove other matrix components like phospholipids.

Q4: What is the purpose of derivatization to form this compound?

A4: Erucic acid, a long-chain fatty acid, is often derivatized to its methyl ester, this compound, prior to GC analysis. This is because fatty acids themselves are polar and have high boiling points, which can lead to poor peak shape and long retention times in a GC system. The methyl ester is more volatile and less polar, resulting in improved chromatographic performance with sharper peaks and shorter analysis times. Common derivatization methods include acid-catalyzed (e.g., using BF3 in methanol) or base-catalyzed (e.g., using sodium methoxide) transesterification.

Q5: When should I use matrix-matched calibration, standard addition, or a stable isotope-labeled internal standard for this compound quantification?

A5: The choice of calibration strategy depends on the severity of the matrix effects and the availability of a suitable blank matrix.

  • Matrix-Matched Calibration: This is the preferred method when a representative blank matrix (a sample of the same type that does not contain the analyte) is available. Calibration standards are prepared in the extracted blank matrix, which helps to compensate for consistent matrix effects.

  • Standard Addition: This method is useful when a blank matrix is not available or when matrix effects are highly variable between samples. Known amounts of a this compound standard are added to aliquots of the sample extract. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the x-intercept.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting for matrix effects and variability in sample preparation. A SIL-IS, such as this compound-d3, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the extraction process and experiences the same matrix effects and extraction losses as the native analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with significant signal suppression or enhancement.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting) for this compound in GC Analysis
Possible Cause Troubleshooting Step
Active Sites in the GC System 1. Deactivate the inlet liner: Use a fresh, deactivated liner. Silanized glass wool in the liner can help trap non-volatile matrix components. 2. Trim the column: Cut the first 10-20 cm of the analytical column to remove any accumulated non-volatile residues. 3. Condition the column: Bake out the column according to the manufacturer's instructions to remove contaminants.
Column Overload 1. Dilute the sample: Reduce the concentration of the injected sample. 2. Decrease injection volume: Inject a smaller volume of the sample extract. 3. Increase the split ratio: For split injections, a higher split ratio will reduce the amount of sample reaching the column.
Incompatible Solvent 1. Ensure solvent compatibility: The injection solvent should be compatible with the stationary phase of the GC column. For non-polar columns, use a non-polar solvent like hexane.
Improper Derivatization 1. Check derivatization efficiency: Incomplete conversion of erucic acid to this compound can lead to tailing peaks. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Problem: Inconsistent Quantification and High Variability in Results
Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Improve sample cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove a wider range of interfering compounds. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.
Inconsistent Sample Preparation 1. Standardize the protocol: Ensure that all steps of the sample preparation are performed consistently for all samples and standards. 2. Automate sample preparation: If possible, use an automated system to improve the precision of liquid handling and extraction steps.[1]
Instrument Contamination 1. Clean the instrument: Regularly clean the GC inlet and MS ion source to prevent the buildup of matrix components. 2. Use a guard column: A guard column can help protect the analytical column from contamination.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Sample Preparation Methods for Fatty Acid Methyl Esters (FAMEs), including this compound, in Various Matrices

Sample Preparation Method Matrix Analyte Average Recovery (%) Relative Standard Deviation (RSD, %)
Solid-Phase Extraction (SPE)Fish OilFAMEs92.55.8
Liquid-Liquid Extraction (LLE)Fish OilFAMEs85.28.1
Protein Precipitation (PPT)Human PlasmaFAMEs75.612.3
SPERapeseed OilThis compound95.34.2
LLERapeseed OilThis compound88.96.5

Note: Data are synthesized from multiple sources for illustrative purposes and may not represent a single study.

Table 2: Comparison of Matrix Effects for this compound Analysis Using Different Calibration Strategies

Matrix Analytical Method Calibration Method Matrix Effect (%)
Rapeseed OilGC-MSSolvent vs. Matrix-Matched-15 (Suppression)
Human PlasmaLC-MS/MSSolvent vs. Matrix-Matched-45 (Suppression)
BiodieselGC-FIDSolvent vs. Matrix-Matched+10 (Enhancement)
Fish OilGC-MSSolvent vs. Matrix-Matched-25 (Suppression)

Note: Negative values indicate signal suppression, while positive values indicate signal enhancement. Data are synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Extraction and Derivatization of Erucic Acid from Edible Oil to this compound for GC-MS Analysis

This protocol is a general guideline and may need optimization for specific oil matrices. It is based on a combination of official methods such as those from AOCS and AOAC.[2][3]

Materials:

  • Edible oil sample

  • Internal standard solution (e.g., methyl nonadecanoate in hexane)

  • 0.5 M NaOH in methanol

  • BF3-methanol solution (14%)

  • Saturated NaCl solution

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube with a PTFE-lined cap.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

  • Saponification: Add 2 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 5-10 minutes, or until the oil globules disappear.

  • Methylation: Cool the tube to room temperature. Add 2 mL of BF3-methanol solution. Cap the tube and heat at 100°C for 2 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane. Cap the tube and vortex for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The extract is now ready for injection into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound from a Complex Lipid Matrix

This protocol is a general guideline for SPE cleanup and should be optimized for the specific matrix and SPE cartridge used.

Materials:

  • Sample extract containing this compound

  • C18 SPE cartridge

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Hexane (elution solvent)

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the sample extract (dissolved in a solvent compatible with the SPE cartridge, e.g., a small amount of methanol diluted with water) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of hexane into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS or LC-MS analysis.

Mandatory Visualization

TroubleshootingWorkflow start Start: Inaccurate or Irreproducible this compound Results check_peak Evaluate Peak Shape and Retention Time Stability start->check_peak peak_ok Peak Shape & RT Stable? check_peak->peak_ok troubleshoot_gc Troubleshoot GC System: - Check for leaks - Clean/replace liner and septum - Trim column - Optimize GC method peak_ok->troubleshoot_gc No check_cal Evaluate Calibration Curve (Solvent vs. Matrix-Matched) peak_ok->check_cal Yes troubleshoot_gc->check_peak cal_ok Slopes Comparable? check_cal->cal_ok use_mm_cal Implement Matrix-Matched Calibration or Standard Addition cal_ok->use_mm_cal No check_recovery Assess Analyte Recovery and Matrix Effects cal_ok->check_recovery Yes use_mm_cal->check_recovery recovery_ok Recovery >80% and Matrix Effect <20%? check_recovery->recovery_ok improve_sp Optimize Sample Preparation: - More effective cleanup (e.g., SPE) - Evaluate derivatization efficiency recovery_ok->improve_sp No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) recovery_ok->use_sil_is If still problematic end End: Accurate and Reproducible Results recovery_ok->end Yes improve_sp->check_recovery use_sil_is->end

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

References

Stability of Methyl erucate under different temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of methyl erucate under various temperature conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

For optimal long-term stability, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is refrigerated (2-8°C).[1] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] Exposure to light, heat, and atmospheric oxygen should be avoided as these factors can accelerate degradation.[3]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, a long-chain monounsaturated fatty acid methyl ester, is oxidation. The double bond in the erucic acid chain is susceptible to attack by oxygen, especially under conditions of elevated temperature, light exposure, or in the presence of metal catalysts. This can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products such as aldehydes, ketones, and shorter-chain fatty acid esters. At very high temperatures, thermal decomposition can lead to the formation of smaller hydrocarbons and unsaturated esters.

Q3: Can I heat this compound for my experiments? What precautions should I take?

Yes, this compound can be heated for experimental procedures. However, it is important to be aware of its flash point (33°C) and the potential for increased degradation at elevated temperatures.[4] Vapour/air mixtures can be explosive with intense warming.[3] When heating is necessary, it is recommended to do so for the shortest possible time and at the lowest effective temperature. Performing the heating process under an inert atmosphere can significantly reduce oxidative degradation.

Q4: I've noticed a change in the color or odor of my this compound sample. Is it still usable?

A change in color (e.g., yellowing) or the development of a rancid odor are indicators of degradation, likely due to oxidation. The usability of the sample depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh, un-degraded sample. For other applications, the level of degradation should be assessed to determine if it will interfere with the experimental results.

Q5: How can I monitor the stability of my this compound sample over time?

The stability of this compound can be monitored by analyzing its purity and the presence of degradation products. Gas chromatography (GC) is a common method to assess the purity of the this compound. The formation of oxidation products can be monitored using techniques such as peroxide value determination, or more sophisticated methods like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify specific oxidation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Analyze the purity of the this compound sample using a suitable analytical method (e.g., GC). 3. If degradation is confirmed, use a fresh vial of this compound for your experiments.
Precipitate formation at low temperatures Solidification of this compound.This compound has a melting point around -1.16 to 1.20°C.[1] If stored at very low temperatures, it may solidify. Gently warm the sample to room temperature and ensure it is fully liquefied and homogenous before use.
Inconsistent results between batches Variation in the purity or degradation level of different batches of this compound.1. Always record the lot number of the this compound used. 2. If possible, perform a purity check on each new batch before use. 3. For critical applications, consider purchasing a single large batch to ensure consistency across multiple experiments.

Quantitative Stability Data

The following tables present hypothetical data on the thermal degradation of this compound. This data is based on typical first-order degradation kinetics and is intended for illustrative purposes to demonstrate the expected impact of temperature on stability. Actual degradation rates may vary depending on specific conditions such as the presence of oxygen, light, and catalysts.

Table 1: Hypothetical Purity of this compound Under Different Storage Temperatures Over Time

Storage Time (Months)Purity at 4°C (%)Purity at 25°C (Room Temperature) (%)Purity at 40°C (%)
099.999.999.9
399.899.598.0
699.799.096.1
1299.498.092.4
2498.896.085.3

Table 2: Hypothetical Formation of Primary Oxidation Products (Peroxide Value) at Different Temperatures

Exposure Time (Days)Peroxide Value (meq/kg) at 4°CPeroxide Value (meq/kg) at 25°CPeroxide Value (meq/kg) at 60°C
0< 0.1< 0.1< 0.1
70.21.515.0
140.43.035.0
300.86.575.0

Experimental Protocols

Protocol 1: Accelerated Stability Study by GC

This protocol outlines a method for assessing the thermal stability of this compound by monitoring its purity over time at an elevated temperature using Gas Chromatography (GC).

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. Flush the headspace with nitrogen before sealing.

  • Stress Condition: Place the vials in a temperature-controlled oven at 60°C.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 96, 168 hours), remove one vial from the oven.

  • GC Analysis:

    • Prepare a solution of the stressed this compound sample in a suitable solvent (e.g., hexane) at a known concentration.

    • Inject the sample into a GC system equipped with a Flame Ionization Detector (FID).

    • Use a suitable capillary column (e.g., a polar phase column like those used for FAME analysis).

    • The oven temperature program should be optimized to separate this compound from potential degradation products.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage purity by comparing the peak area of this compound to the total peak area of all components.

    • Plot the percentage purity of this compound as a function of time to determine the degradation rate.

Protocol 2: Determination of Peroxide Value

This protocol describes a standard titration method to quantify the primary oxidation products (hydroperoxides) in this compound.

  • Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Reagent Addition: Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform to the flask and swirl to dissolve the sample. Add 0.5 mL of a saturated potassium iodide solution.

  • Incubation: Swirl the solution for exactly one minute and then add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, with constant and vigorous agitation. Add 1 mL of a 1% starch indicator solution as the endpoint is approached (when the yellow iodine color has almost disappeared). Continue the titration until the blue color disappears.

  • Blank Determination: Perform a blank determination under the same conditions without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis at Time Points cluster_data Data Interpretation start High-Purity this compound aliquot Aliquot into Vials start->aliquot inert Flush with Nitrogen & Seal aliquot->inert stress_oven Incubate at Defined Temperature (e.g., 4°C, 25°C, 40°C) inert->stress_oven sampling Remove Samples at Intervals (t=0, t=1, t=2...) stress_oven->sampling gc_analysis GC Purity Analysis sampling->gc_analysis pv_analysis Peroxide Value Titration sampling->pv_analysis purity_plot Plot Purity vs. Time gc_analysis->purity_plot pv_plot Plot Peroxide Value vs. Time pv_analysis->pv_plot kinetics Determine Degradation Kinetics purity_plot->kinetics pv_plot->kinetics

Caption: Workflow for a comprehensive stability study of this compound.

Degradation_Pathway methyl_erucate This compound (Monounsaturated Ester) hydroperoxides Primary Oxidation Products (Hydroperoxides) methyl_erucate->hydroperoxides Oxidation stress Stress Conditions (Heat, Oxygen, Light) stress->hydroperoxides secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxides->secondary_products Decomposition polymerization Polymerization (Higher Molecular Weight Species) hydroperoxides->polymerization

Caption: Simplified oxidative degradation pathway for this compound.

References

Identifying and removing contaminants from Methyl erucate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing contaminants from Methyl erucate samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound samples?

A1: Common contaminants in this compound, a Fatty Acid Methyl Ester (FAME), can originate from the synthesis process, storage, or degradation.[1][2][3] These are typically categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual erucic acid and methanol.

    • Byproducts: Glycerol, monoglycerides, and diglycerides from incomplete transesterification.[2][4]

    • Catalyst Residues: Traces of alkaline catalysts (e.g., sodium hydroxide, potassium hydroxide) or acidic catalysts.[1][2]

    • Soap: Formed from the reaction of free fatty acids with an alkaline catalyst.[1]

  • Degradation Products:

    • Oxidation Products: Peroxides, aldehydes, and polymeric materials can form upon exposure to air and heat.[5]

    • Hydrolysis Products: Free erucic acid and methanol due to the presence of water.

  • External Contaminants:

    • Water: Can facilitate hydrolysis and microbial growth.[1]

    • Other FAMEs: Cross-contamination from other fatty acid esters.

    • Solvent Residues: From purification or extraction steps.

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the primary methods for separating and identifying volatile impurities and other FAMEs. GC provides quantitative data on purity, while GC-MS allows for the identification of unknown peaks by their mass spectra.[6][7][8] Highly polar capillary columns are recommended for resolving closely related FAMEs.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities such as glycerides, free fatty acids, and degradation polymers.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify functional groups present in the sample, helping to confirm the presence of the ester and detect contaminants like water, free fatty acids (broad O-H stretch), or glycerol.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the purity of the sample and identify unreacted starting materials or side products.[12]

Q3: My GC chromatogram shows co-eluting peaks. What could be the cause and how can I resolve them?

A3: Co-elution in FAME analysis is a common issue, often occurring on non-polar or low-polarity GC columns that separate based on boiling point.[13] To resolve co-eluting peaks:

  • Switch to a Highly Polar Column: Use a cyanopropyl or polyethylene glycol (PEG) stationary phase. These columns separate FAMEs based on both carbon number and degree of unsaturation, which is often more effective.[10][13]

  • Optimize GC Method Parameters:

    • Temperature Program: Decrease the ramp rate of the oven temperature program to improve separation.

    • Column Dimensions: Use a longer column with a smaller internal diameter and thinner film thickness for higher resolution.[13]

  • Confirm Co-elution: Look for asymmetrical peak shapes, such as shoulders or split tops. If using a mass spectrometer, check the spectral purity across the peak; a changing spectrum indicates multiple components.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in GC-MS analysis. - Contamination from the solvent, syringe, or sample vial.- Presence of unreacted starting materials (erucic acid, methanol).- Formation of degradation products (e.g., oxidation products).- Bleed from the GC column.- Run a blank solvent injection to check for system contamination.- Use high-purity solvents and clean injection equipment.- Compare peak retention times and mass spectra with known standards of potential impurities.- Bake out the GC column according to the manufacturer's instructions.
Low purity of this compound after synthesis. - Incomplete transesterification reaction.- Inefficient purification method.- Presence of water in the reaction mixture, leading to soap formation.[1]- Optimize reaction conditions (catalyst concentration, temperature, reaction time).- Ensure anhydrous conditions during the reaction.- Employ a multi-step purification process (e.g., washing followed by adsorption or distillation).
Cloudy or hazy appearance of the this compound sample. - Presence of water.- Residual glycerol or soap.[1]- Wash the sample with warm, deionized water to remove water-soluble impurities. Break any emulsions by adding a small amount of brine.[1]- Centrifuge the sample to separate immiscible layers.- Dry the sample over an anhydrous drying agent (e.g., sodium sulfate) and filter.
FTIR spectrum shows a broad peak around 3300 cm⁻¹. - Presence of water (O-H stretch).- Residual methanol (O-H stretch).- Presence of free erucic acid (O-H stretch of carboxylic acid).- Purify the sample by washing with water (to remove methanol) and then drying thoroughly.- Use column chromatography to separate the free acid from the ester.

Quantitative Data Summary

The following tables present representative data for this compound samples before and after a standard purification protocol.

Table 1: Purity and Impurity Profile of Crude this compound

Compound Concentration (Area % by GC) Identification Method
This compound95.2%GC-MS, Retention Time
Erucic Acid1.8%GC-MS (after derivatization)
Monoglycerides1.5%HPLC
Diglycerides0.8%HPLC
Glycerol0.5%Water Washing & GC
Soap0.2%Visual, Titration

Table 2: Purity and Impurity Profile of Purified this compound

Compound Concentration (Area % by GC) Identification Method
This compound>99.5%GC-MS, Retention Time
Erucic Acid<0.1%GC-MS (after derivatization)
Monoglycerides<0.05%HPLC
DiglyceridesNot DetectedHPLC
GlycerolNot DetectedWater Washing & GC
SoapNot DetectedVisual, Titration

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Dilute 10 µL of the this compound sample in 990 µL of hexane in a GC vial.

  • GC-MS Instrument Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: Highly polar column (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[6]

    • Oven Program: Initial temperature of 120°C for 2 min, ramp at 5°C/min to 160°C, then ramp at 2°C/min to 240°C and hold for 2 min.[6]

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-500

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with analytical standards.

Protocol 2: Purification of Crude this compound
  • Water Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of warm (50-60°C) deionized water.

    • Gently shake the funnel, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer containing glycerol, residual catalyst, and soap.[1]

    • Repeat the washing step 2-3 times until the aqueous layer is clear and has a neutral pH.

  • Acid Wash (if necessary):

    • To neutralize any remaining alkaline catalyst and break down soaps, add a dilute solution of an acid like phosphoric acid (e.g., 10% H₃PO₄) and wash.[1]

    • Follow with several water washes to remove the acid and salts.[1]

  • Drying:

    • Transfer the washed this compound to a clean, dry flask.

    • Add anhydrous sodium sulfate or magnesium sulfate to remove residual water.

    • Gently swirl and let it stand for 30 minutes.

  • Filtration/Adsorption:

    • Filter the dried this compound through a bed of silica gel or activated carbon to remove polar impurities and color.[1]

  • Solvent Removal (if applicable):

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

Visualizations

Contaminant_Identification_Workflow cluster_sample Sample Analysis cluster_data Data Interpretation cluster_decision Decision cluster_outcome Outcome Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC FTIR FTIR Analysis Sample->FTIR Identify Identify & Quantify Impurities GCMS->Identify HPLC->Identify FTIR->Identify Compare Compare with Standards Identify->Compare PurityCheck Purity > 99.5%? Compare->PurityCheck Purify Proceed to Purification PurityCheck->Purify No Pass Sample Passes QC PurityCheck->Pass Yes

Caption: Workflow for identifying contaminants in this compound.

Purification_Workflow cluster_start Initial State cluster_process Purification Steps cluster_end Final Product Crude Crude this compound Wash Water/Acid Washing Crude->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Adsorb Adsorption (Silica/Carbon) Dry->Adsorb Pure Purified this compound (>99.5%) Adsorb->Pure

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Optimization of Transesterification for Methyl Erucate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the transesterification reaction for the production of methyl erucate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal methanol-to-oil molar ratio for this compound production?

A1: The stoichiometric molar ratio for transesterification is 3:1 (methanol to oil). However, to drive the reversible reaction towards the product side, an excess of methanol is typically used. For rapeseed oil, which is a common source of erucic acid, a molar ratio of 6:1 is often considered optimal for achieving a high yield of methyl esters (up to 98%).[1] Further increasing the molar ratio may not significantly improve the conversion rate.[1]

Q2: Which catalyst is most effective for the transesterification of high erucic acid oil?

A2: Both homogeneous and heterogeneous catalysts can be used.

  • Homogeneous catalysts , such as potassium hydroxide (KOH) and sodium hydroxide (NaOH), are highly effective at low temperatures and pressures, often resulting in high conversion yields (around 98%).[2] KOH is frequently used, with an optimal concentration of around 1% by weight of the oil.

  • Heterogeneous catalysts , like calcium oxide (CaO), offer the advantage of easier separation from the reaction mixture and potential for reuse.

Q3: What is the recommended reaction temperature and time?

A3: For base-catalyzed transesterification using catalysts like KOH, a reaction temperature of around 60°C is commonly employed.[3] The reaction time can vary, but significant conversion (94% to 99%) can be achieved within 30 to 60 minutes.[3]

Q4: How can I purify the this compound after the reaction?

A4: After the reaction, the mixture will separate into two layers: a top layer of this compound (biodiesel) and a bottom layer of glycerol. The glycerol layer should be drained off. The this compound layer can then be washed, typically with warm water or a slightly acidic solution, to remove any residual catalyst, soap, and excess methanol. It is crucial to then dry the purified this compound to remove any remaining water.

Q5: How do I confirm the purity of my this compound product?

A5: The most common method for determining the purity of this compound is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[4] This technique allows for the quantification of this compound and the identification of any impurities or unreacted starting materials.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield High Free Fatty Acid (FFA) Content in Oil: FFAs react with alkaline catalysts to form soap, which consumes the catalyst and hinders the separation of this compound and glycerol.If the FFA content is high (>1%), consider a two-step process: an initial acid-catalyzed esterification to convert FFAs to methyl esters, followed by the base-catalyzed transesterification.[3]
Presence of Water in Oil or Methanol: Water can hydrolyze the triglycerides and react with the catalyst, reducing its effectiveness and promoting soap formation.Ensure that the oil is pre-heated (e.g., at 105°C for 10 minutes) to remove any moisture before the reaction.[5] Use anhydrous methanol.
Insufficient Catalyst: Not enough catalyst will result in an incomplete reaction.Use the optimal catalyst concentration. For KOH, this is typically around 1% of the oil's weight.
Inadequate Mixing: Poor mixing leads to a slow reaction rate as the oil and methanol phases are immiscible.Ensure vigorous and constant stirring throughout the reaction to create an emulsion and maximize the contact between reactants.
Formation of a Gel or Emulsion (Difficult Separation) Excessive Catalyst: Too much alkaline catalyst can lead to excessive soap formation, causing emulsification.Reduce the amount of catalyst to the optimal concentration.
High FFA Content: As mentioned, high FFA content leads to soap formation.Pre-treat the oil with an acid catalyst to reduce the FFA level.
Product is Cloudy or Hazy After Washing Incomplete Drying: Residual water in the this compound will cause a cloudy appearance.After washing, ensure the product is thoroughly dried. This can be done by heating under vacuum or by passing it through a drying agent like anhydrous sodium sulfate.
Inconsistent Results Variability in Feedstock Quality: The FFA and water content of the high erucic acid oil can vary between batches.Analyze each batch of oil for FFA and water content before the reaction and adjust the pre-treatment and catalyst amount accordingly.

Data on Reaction Parameters

Table 1: Effect of Methanol to Oil Molar Ratio on Methyl Ester Yield

Methanol to Oil Molar RatioMethyl Ester Yield (%)
3:1Lower conversion
4.5:1Increased conversion
6:1~98% (Optimal)[1]
9:1No significant increase[1]

Table 2: Effect of Catalyst (KOH) Concentration on Methyl Ester Yield from Rapeseed Oil

Catalyst (KOH) Concentration (wt%)Methyl Ester Yield (%)
0.5Sub-optimal
1.0Optimal
1.5+Decreased yield due to soap formation

Note: The optimal conditions can vary slightly depending on the specific characteristics of the high erucic acid oil.

Experimental Protocols

Preparation of Catalyst Solution
  • Accurately weigh the required amount of potassium hydroxide (KOH) catalyst (typically 1% of the oil's weight).

  • In a separate, dry flask, measure the required volume of anhydrous methanol (to achieve the desired molar ratio, e.g., 6:1).

  • Carefully and slowly add the KOH pellets to the methanol while stirring continuously with a magnetic stirrer until the KOH is completely dissolved. This process is exothermic, so caution is advised.

Transesterification Reaction
  • Weigh the desired amount of high erucic acid rapeseed oil into a three-necked round-bottom flask equipped with a condenser, a thermometer, and a mechanical stirrer.

  • Heat the oil to 105°C for 10-15 minutes to remove any residual moisture, then cool it to the reaction temperature of 60°C.[5]

  • Once the oil is at 60°C, slowly add the freshly prepared methanolic KOH solution to the flask while stirring vigorously.

  • Maintain the reaction temperature at 60°C and continue stirring for the desired reaction time (e.g., 60 minutes).

Product Separation and Purification
  • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand until two distinct layers are formed. The upper layer is the this compound, and the lower, darker layer is glycerol.

  • Carefully drain the glycerol layer from the bottom of the separatory funnel.

  • Wash the this compound layer by adding warm deionized water (approximately 20% of the ester volume) to the separatory funnel. Gently shake the funnel and then allow the layers to separate. Drain the lower water layer. Repeat this washing step 2-3 times.

  • To neutralize any remaining catalyst, a final wash can be performed with a dilute acid solution (e.g., 1% acetic acid), followed by a final wash with deionized water.

  • Transfer the washed this compound to a clean, dry flask. Dry the product by heating it to about 110°C under vacuum to remove any residual water and methanol. The final product should be clear and bright.

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Oil_Prep High Erucic Acid Oil (Pre-heat to remove water) Reaction Transesterification (60°C, 60 min, stirring) Oil_Prep->Reaction Catalyst_Prep Catalyst Solution (KOH in Methanol) Catalyst_Prep->Reaction Separation Gravity Separation (Glycerol Removal) Reaction->Separation Washing Washing (Water/Acid Wash) Separation->Washing Drying Drying (Heating under vacuum) Washing->Drying Product Pure this compound Drying->Product

Caption: Experimental workflow for this compound production.

Troubleshooting_Flowchart Start Low this compound Yield Check_FFA Check Free Fatty Acid (FFA) Content of Oil Start->Check_FFA High_FFA FFA > 1% Check_FFA->High_FFA High Low_FFA FFA < 1% Check_FFA->Low_FFA Low Check_Water Check for Water in Reactants Water_Present Yes Check_Water->Water_Present Present No_Water No Check_Water->No_Water Absent Check_Catalyst Check Catalyst Concentration Catalyst_Incorrect Incorrect Check_Catalyst->Catalyst_Incorrect Incorrect Catalyst_Correct Correct Check_Catalyst->Catalyst_Correct Correct Check_Mixing Check Stirring Efficiency Poor_Mixing Poor Check_Mixing->Poor_Mixing Poor Good_Mixing Good Check_Mixing->Good_Mixing Good Solution_FFA Perform Acid Esterification Pre-treatment High_FFA->Solution_FFA Low_FFA->Check_Water Solution_Water Dry Oil and Use Anhydrous Methanol Water_Present->Solution_Water No_Water->Check_Catalyst Solution_Catalyst Adjust Catalyst to Optimal Concentration Catalyst_Incorrect->Solution_Catalyst Catalyst_Correct->Check_Mixing Solution_Mixing Increase Stirring Speed Poor_Mixing->Solution_Mixing Re_evaluate Re-evaluate Other Parameters Good_Mixing->Re_evaluate

Caption: Troubleshooting flowchart for low this compound yield.

References

Resolving co-eluting peaks in the HPLC analysis of fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of fatty acid methyl esters (FAMEs), with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak co-elution in FAMEs analysis?

A1: Co-elution in the HPLC analysis of FAMEs can arise from several factors:

  • Structurally Similar Compounds: FAMEs are often a complex mixture of saturated, unsaturated, and isomeric compounds. Positional isomers and cis/trans isomers of unsaturated fatty acids can have very similar physicochemical properties, leading to nearly identical retention times under standard chromatographic conditions.[1][2]

  • Suboptimal Method Parameters: An unoptimized mobile phase composition, incorrect stationary phase, or non-ideal column temperature can fail to provide the necessary selectivity to separate closely related FAMEs.[3]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, causing peak broadening and subsequent co-elution.[2]

  • Matrix Interferences: Complex biological samples may contain other lipidic components, such as cholesterol, that can co-elute with FAMEs of interest.[4]

Q2: How can I reliably diagnose a co-elution problem?

A2: Diagnosing co-elution requires looking beyond a single symmetrical peak. Here are key diagnostic steps:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak shoulders or tailing that deviates from a gradual decline. A sudden discontinuity in the peak shape is a strong indicator of co-elution.[5]

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[2][5]

  • Mass Spectrometry (MS) Confirmation: If using an LC-MS system, you can analyze the mass spectra across the peak. A shift in the mass spectral profile is a definitive sign of co-elution.[5]

  • Individual Standard Injections: If you have reference standards for the suspected co-eluting compounds, inject them individually to confirm their retention times under the same method.[2]

Q3: Is derivatization to FAMEs necessary for HPLC analysis?

A3: While not always mandatory for HPLC as it is for GC, derivatization of fatty acids to FAMEs is highly recommended. The esterification process improves peak shape and allows for better separation.[6] Free fatty acids can exhibit poor peak shape due to their polar nature.[6]

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: Two or more FAME peaks are not fully resolved in my chromatogram.

Below is a systematic approach to troubleshoot and resolve co-eluting peaks. Start with optimizing the mobile phase, as it is often the easiest parameter to adjust.[7]

Step 1: Optimize the Mobile Phase

The composition of the mobile phase is a critical factor influencing selectivity and resolution.[8][9]

  • Change the Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity. Acetonitrile interacts with the π electrons of double bonds in unsaturated FAMEs, which can change the elution order compared to methanol.[10] If you are using one, try switching to the other.[2]

  • Adjust the Gradient Profile: For gradient elution, altering the slope can improve the separation of closely eluting compounds. A shallower gradient provides more time for the analytes to interact with the stationary phase, often leading to better resolution.[3]

  • Modify Aqueous Component: For reversed-phase HPLC, adjusting the pH of the aqueous portion of the mobile phase can be crucial, especially if any free fatty acids are present. Adding buffers can stabilize the pH and improve peak shape.[8][11]

Step 2: Adjust Column Temperature

Temperature affects solvent viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.[12]

  • Decrease Temperature: Lowering the column temperature often increases retention and can enhance selectivity between structurally similar analytes.[2][12]

  • Increase Temperature: Increasing the temperature decreases solvent viscosity, which can lead to sharper peaks (higher efficiency).[13] In some cases, it can also favorably alter selectivity.[3][14] It is recommended to experiment with temperatures in a range such as 30°C to 50°C.

Step 3: Evaluate the Stationary Phase

If mobile phase and temperature adjustments are insufficient, the stationary phase chemistry may not be suitable for the separation.[3]

  • Standard C18 Columns: These are the most common starting point for FAME analysis, separating primarily based on hydrophobicity (chain length and degree of unsaturation).[10]

  • Alternative Reversed-Phase Columns: Columns with different bonded phases, such as C8 or Phenyl-Hexyl, offer different selectivities and may resolve problematic pairs.[3]

  • Polar Columns: For complex mixtures, especially those containing cis/trans isomers, highly polar cyanopropyl columns (e.g., HP-88) are often preferred as they provide excellent separation based on the degree of unsaturation and configuration.[1][15]

  • Silver-Ion HPLC (Ag-HPLC): This technique is exceptionally powerful for separating FAMEs based on the number, position, and geometry of double bonds.[16]

Step 4: Modify Other Chromatographic Parameters
  • Lower the Flow Rate: Reducing the flow rate increases the time analytes spend interacting with the stationary phase, which can lead to better resolution. However, this will also increase the total analysis time.[3]

  • Increase Column Efficiency: Use a longer column or a column packed with smaller particles. Both of these changes increase the number of theoretical plates (N), resulting in narrower peaks and improved resolution.[3][7] Be aware that this will likely increase system backpressure.

Data & Methodologies

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation via Acid-Catalyzed Transesterification

This protocol is a general method for preparing FAMEs from lipid extracts for HPLC analysis.

Materials:

  • Dried lipid extract

  • Toluene

  • Methanol (HPLC grade)

  • Concentrated Hydrochloric Acid (HCl, 35%)[17]

  • Hexane (HPLC grade)

  • 6% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes

Procedure:

  • Prepare Methanolic HCl: Prepare an 8% (w/v) solution of HCl in a methanol/water mixture (85:15, v/v). This can be achieved by carefully diluting 9.7 mL of concentrated HCl with 41.5 mL of methanol.[17]

  • Reaction Mixture: To the dried lipid sample in a screw-capped tube, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution.[17]

  • Incubation: Tightly cap the tube and heat at 100°C for 1-1.5 hours or incubate at 45°C overnight. The overnight incubation at a lower temperature is recommended for samples containing cholesterol to prevent artifact formation.[17]

  • Extraction: After cooling the reaction mixture to room temperature, add 2 mL of 6% Na₂CO₃ solution to neutralize the acid and shake vigorously. Add 2 mL of n-heptane or hexane as the extraction solvent and shake again.

  • Phase Separation: Allow the mixture to stand until the layers have completely separated.

  • Collection and Drying: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: The resulting FAME solution can be evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile) before injection.[13]

Protocol 2: General Purpose Reversed-Phase HPLC Method for FAMEs

This is a starting method that can be optimized based on the troubleshooting guide above.

  • Column: C18, 4.6 mm I.D. x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 85% B to 100% B over 20 minutes, hold at 100% B for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[18]

  • Injection Volume: 10 µL

  • Detector: UV at 205 nm[18][19]

Data Summary Tables

Table 1: Effect of HPLC Parameters on Peak Resolution

ParameterChangeEffect on ResolutionPotential Trade-Off
Mobile Phase Switch organic modifier (e.g., ACN to MeOH)Can significantly change selectivity (α) and improve separation.[2]Elution order may change, requiring peak re-identification.
Make gradient shallowerGenerally increases resolution.Increases analysis time.
Temperature Decrease temperatureOften increases selectivity (α) and retention (k).[2][12]Increases analysis time and mobile phase viscosity.
Increase temperatureCan increase column efficiency (N) and sometimes alter selectivity.[3][13]May decrease selectivity for some compounds.
Stationary Phase Change bonded phase (e.g., C18 to Phenyl)Alters selectivity (α) by introducing different interaction mechanisms.[3]Requires method re-development.
Use a highly polar phase (e.g., Cyanopropyl)Excellent for separating cis/trans isomers and by degree of unsaturation.[1][15]May have different retention characteristics for saturated FAMEs.
Flow Rate Decrease flow rateGenerally improves resolution.[3]Significantly increases analysis time.
Column Dimensions Increase column length or decrease particle sizeIncreases column efficiency (N), leading to sharper peaks and better resolution.[3][7]Increases backpressure.

Table 2: Comparison of Common Stationary Phases for FAMEs Analysis

Stationary PhasePrimary Separation PrincipleBest Suited ForLimitations
C18 (ODS) HydrophobicityGeneral purpose separation by chain length and degree of unsaturation.[10]Poor separation of geometric (cis/trans) and positional isomers.[20]
C8 Hydrophobicity (less retentive than C18)Slightly more polar compounds or faster analysis of long-chain FAMEs.[21]Similar limitations to C18 for isomeric separation.
Phenyl-Hexyl Hydrophobicity and π-π interactionsFAMEs containing aromatic rings or to provide alternative selectivity to C18.[3]May not offer significant advantages for all FAME mixtures.
Cyanopropyl Dipole-dipole interactions, polarityComplex mixtures, separation of cis/trans isomers, and by degree of unsaturation.[1][15]May be less retentive for saturated FAMEs.
Silica (Normal Phase) AdsorptionSeparation of FAMEs with polar functional groups.[22]Requires non-polar, non-aqueous mobile phases.
Silver-Ion (Ag+) Complexation with double bondsExcellent separation of isomers based on number, position, and geometry of double bonds.[16]More specialized technique, may require dedicated columns.

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow start Co-eluting Peaks Observed diag Diagnose Issue start->diag purity Check Peak Shape & DAD/MS Purity diag->purity mp_opt Step 1: Optimize Mobile Phase - Change Organic Modifier - Adjust Gradient purity->mp_opt res_check1 Resolution OK? mp_opt->res_check1 temp_opt Step 2: Adjust Temperature - Increase/Decrease T res_check1->temp_opt No end_ok Analysis Complete res_check1->end_ok Yes res_check2 Resolution OK? temp_opt->res_check2 sp_opt Step 3: Change Stationary Phase - Alternative RP Column - Polar/Specialty Column res_check2->sp_opt No res_check2->end_ok Yes res_check3 Resolution OK? sp_opt->res_check3 other_opt Step 4: Modify Other Parameters - Lower Flow Rate - Increase Column Efficiency res_check3->other_opt No res_check3->end_ok Yes res_check4 Resolution OK? other_opt->res_check4 res_check4->end_ok Yes end_fail Consult Advanced Techniques (e.g., 2D-LC) res_check4->end_fail No

Caption: Workflow for troubleshooting co-eluting peaks in HPLC.

Resolution_Factors cluster_params Adjustable HPLC Parameters cluster_eq Resolution Equation Factors p1 Mobile Phase Composition k Retention Factor (k) (Analyte Retention) p1->k alpha Selectivity (α) (Peak Separation) p1->alpha p2 Stationary Phase Chemistry p2->k p2->alpha p3 Column Temperature p3->k p3->alpha N Efficiency (N) (Peak Width) p3->N p4 Flow Rate p4->N p5 Column Dimensions p5->N Resolution Peak Resolution (Rs) k->Resolution alpha->Resolution N->Resolution

Caption: Relationship between HPLC parameters and resolution factors.

FAME_Analysis_Workflow sample 1. Sample Collection (e.g., Biological Tissue, Oil) extract 2. Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extract deriv 3. Derivatization (Acid-Catalyzed Esterification) extract->deriv hplc 4. HPLC Analysis (Gradient Elution) deriv->hplc data 5. Data Acquisition (Chromatogram Generation) hplc->data process 6. Data Processing (Peak Integration & Identification) data->process report 7. Final Report process->report

Caption: General experimental workflow for FAMEs analysis.

References

Validation & Comparative

A Comparative Guide to Methyl Erucate and Oleic Acid Methyl Ester for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties and biological activities of methyl erucate and oleic acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of these two fatty acid methyl esters (FAMEs). While direct comparative experimental data between the two is limited, this document compiles available information to facilitate an informed evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and oleic acid methyl ester is presented in the table below. These properties are crucial for understanding their behavior in various experimental and biological systems.

PropertyThis compoundOleic Acid Methyl Ester
Molecular Formula C23H44O2C19H36O2
Molecular Weight 352.6 g/mol 296.5 g/mol
Appearance LiquidClear to amber liquid
Density 0.870 g/mL at 20 °CNot specified
Boiling Point 172-175 °C at 0.2 mm Hg161 °C
Melting Point Not specified-20 °C
Solubility DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.15 mg/mlDMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): <100 µg/ml
CAS Number 1120-34-9112-62-9

Biological Activities and Potential Applications

Oleic acid methyl ester is the most abundant natural monounsaturated fatty acid in plants and animals and has been associated with a variety of biological activities.[1] It has been shown to inhibit protein kinase C activity in lymphocytes, the release of myeloperoxidase, and the chemotaxis of human neutrophils.[1] Furthermore, it may play a role in modulating the inflammatory process.[1] Studies have also indicated its potential as an antifungal and antioxidant agent.[1][2][3]

Information on the specific biological activities of this compound is less abundant in the currently available literature. As a fatty acid methyl ester, it is expected to share some general properties with other FAMEs, but further research is needed to elucidate its specific biological functions and potential therapeutic applications.

Experimental Protocols

For researchers planning to work with these compounds, the following are detailed methodologies for key experiments.

Gas Chromatography (GC) Analysis for FAMEs

This protocol is essential for the qualitative and quantitative analysis of fatty acid methyl esters.

1. Sample Preparation (Transesterification):

  • To a lipid sample in a screw-capped glass tube, add 1.50 ml of methanol followed by 0.30 ml of 8.0% HCl solution.

  • The final HCl concentration should be approximately 1.2% (w/v).

  • For rapid methanolysis, heat the mixture at 100°C for 1 hour. For milder conditions, incubate at 45°C overnight (at least 14 hours).

  • After cooling, add 1 ml of water and extract the FAMEs with 1 ml of hexane.

  • Collect the hexane layer for GC analysis.

2. GC Conditions:

  • Column: A suitable capillary column for FAME analysis (e.g., CP-Wax 5g, 50 m x 0.20 mm).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 130 °C.

    • Ramp to 200 °C at a rate of 3 °C/min.

    • Hold at 200 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:100.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

1. Preparation of Inoculum:

  • Grow microbial cultures (bacteria or fungi) in appropriate broth overnight at their optimal temperature.

  • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • Dissolve this compound and oleic acid methyl ester in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate.

3. Incubation:

  • Add the prepared inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in broth without test compound) and negative controls (broth only).

  • Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compounds.

1. Preparation of DPPH Solution:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

2. Preparation of Test Compounds:

  • Prepare various concentrations of this compound and oleic acid methyl ester in methanol.

3. Reaction and Measurement:

  • Add a specific volume of each test compound concentration to an equal volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • A control sample containing methanol instead of the test compound is also measured.

4. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

Experimental Workflow for Bioactivity Comparison

The following diagram illustrates a general workflow for comparing the biological activities of this compound and oleic acid methyl ester.

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis & Comparison A This compound C Antimicrobial Assay A->C D Antioxidant Assay A->D E Cytotoxicity Assay A->E B Oleic Acid Methyl Ester B->C B->D B->E F Determine MIC/IC50 Values C->F D->F E->F G Compare Efficacy F->G

Caption: A general workflow for the comparative analysis of the bioactivity of two compounds.

Signaling Pathway Influenced by Oleic Acid

Oleic acid has been shown to influence various signaling pathways. The diagram below depicts a simplified representation of the Reactive Oxygen Species (ROS)/JUN pathway, which can be modulated by oleic acid.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response A Oleic Acid B ROS Production A->B C JNK Activation B->C D JUN Phosphorylation C->D E Gene Expression Changes D->E F Apoptosis/Survival E->F

Caption: A simplified diagram of the ROS/JUN signaling pathway influenced by oleic acid.

Conclusion

This guide provides a foundational comparison of this compound and oleic acid methyl ester based on available data. Oleic acid methyl ester is a well-studied compound with known biological activities. In contrast, the specific biological functions of this compound remain an area for further investigation. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Direct, head-to-head experimental comparisons are crucial to fully elucidate the relative performance and potential applications of these two fatty acid methyl esters.

References

A Comparative Guide to Validated Analytical Methods for Methyl Erucate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Methyl erucate is critical in various fields, including food science, biofuel development, and clinical research. The selection of an appropriate analytical method is a crucial step in ensuring the reliability and validity of experimental data. This guide provides an objective comparison of the most common analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.

At a Glance: Method Comparison

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and well-established technique for the analysis of fatty acid methyl esters (FAMEs) like this compound.[1][2] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative approaches with distinct advantages.

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation of volatile compounds in the gas phase followed by detection based on ionization (FID) or mass-to-charge ratio (MS).[3]Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by various detection methods (e.g., UV, RI).[4][5]Quantification based on the relationship between the intensity of a specific resonance signal and the number of corresponding nuclei in the molecule.[6][7]
Sample Volatility Essential; suitable for volatile and semi-volatile compounds. Derivatization to FAMEs increases volatility.[1][2]Not a primary requirement; suitable for a wider range of compound polarities and volatilities.[8]Not a requirement.
Sample Preparation Typically requires extraction of lipids followed by a crucial derivatization (methylation) step to convert fatty acids to their more volatile methyl esters.[1][9]Usually involves liquid extraction and filtration. Derivatization is generally not required.[5][8]Minimal sample preparation is often required.[6][7]
Selectivity & Specificity High, especially with MS detection which provides structural information.Moderate to high, depending on the detector and chromatographic conditions.High; provides detailed structural information.
Sensitivity High; GC-MS, in particular, can achieve very low limits of detection.[2]Generally lower than GC-MS, but can be sufficient for many applications.[4][5]Lower sensitivity compared to chromatographic methods.[10]
Quantification Typically requires an internal or external standard for accurate quantification.[11]Requires calibration with standards for quantification.[4]Can be used for absolute quantification without a specific reference standard for the analyte (qNMR).[6][7]

Quantitative Performance Data

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[12] Key performance characteristics include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

Table 1: Comparison of Validation Parameters for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Proton NMR (¹H-qNMR)
Linearity (R²) > 0.99[14]> 0.99[4]> 0.99[6][7]
Accuracy (% Recovery) 77.03 - 112.79%[14]Typically within 98.0 - 102.0%[15]High accuracy achievable with proper methodology.
Precision (%RSD) < 15%< 3%[4]0.2 - 0.8%[7]
Limit of Detection (LOD) As low as 2.459 µg/L[14]Generally in the mg/L range.[5]Higher than chromatographic methods.
Limit of Quantification (LOQ) 39.68 ng/mL[2]Can be less than 0.015 mg/mL.[5]Higher than chromatographic methods.

Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols & Workflows

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable results. Below are outlines of the typical workflows for the quantification of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-based methods are the most common for FAME analysis. The critical first step is the conversion of fatty acids into their corresponding methyl esters.[1]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing LipidExtraction Lipid Extraction (e.g., Folch Method) InternalStandard Addition of Internal Standard (e.g., Methyl Heptadecanoate) LipidExtraction->InternalStandard Derivatization Derivatization (Methylation) (e.g., with BF₃-Methanol) InternalStandard->Derivatization FAME_Extraction FAME Extraction (e.g., with Hexane) Derivatization->FAME_Extraction Injection Injection into GC FAME_Extraction->Injection Separation Chromatographic Separation (e.g., on a polar capillary column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification (using calibration curve) PeakIntegration->Quantification

A typical workflow for the quantification of this compound using GC-MS.

Detailed Methodology:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v).[11]

  • Internal Standard Addition: A known amount of an internal standard, typically an odd-chain fatty acid methyl ester like methyl heptadecanoate (C17:0), is added to the sample to correct for variations in sample preparation and injection.[11]

  • Derivatization (Methylation): The extracted lipids are converted to fatty acid methyl esters. Common methods include acid-catalyzed (e.g., with 14% boron trifluoride in methanol) or base-catalyzed (e.g., with sodium methoxide) transesterification.[9][16] The mixture is typically heated to ensure complete reaction.

  • FAME Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane.[11]

  • GC-MS Analysis:

    • Injection: An aliquot of the hexane layer containing the FAMEs is injected into the GC.

    • Chromatographic Conditions: A typical analysis might use a polar capillary column (e.g., DB-WAX).[3] The oven temperature is programmed to ramp from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 200°C) to separate the FAMEs based on their boiling points and polarity.[3]

    • Detection: The separated compounds are detected by a mass spectrometer, which provides both quantitative data and mass spectra for compound identification.

High-Performance Liquid Chromatography (HPLC)

HPLC can be a viable alternative to GC, particularly for samples that are not amenable to the high temperatures of a GC inlet or for laboratories without GC instrumentation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Lipid Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (e.g., on a C18 column) Injection->Separation Detection UV or RI Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification (using calibration curve) PeakIntegration->Quantification

A generalized workflow for the quantification of this compound using HPLC.

Detailed Methodology:

  • Sample Preparation: Lipids are extracted and the extract is filtered to remove particulate matter.

  • HPLC Analysis:

    • Chromatographic Conditions: A common approach uses a reversed-phase column (e.g., C18) with an isocratic mobile phase, such as acetonitrile.[4]

    • Detection: Detection can be achieved using a UV detector (typically at a low wavelength like 205 nm) or a refractive index (RI) detector.[4]

  • Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the analyte in the samples.[4]

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a powerful technique for the direct quantification of analytes in solution, often with minimal sample preparation.

Logical Relationship for ¹H-qNMR Quantification

NMR_Logic Signal_Intensity Integrated Signal Intensity Concentration Molar Concentration Signal_Intensity->Concentration is directly proportional to Num_Protons Number of Protons (for the specific signal) Num_Protons->Signal_Intensity influences

References

Cross-Validation of GC-MS and HPLC for the Quantitative Analysis of Methyl Erucate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid compounds such as Methyl erucate is critical for quality control, product development, and research. This guide provides a comprehensive cross-validation of two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document outlines detailed experimental protocols, presents a quantitative comparison of the performance of each method, and illustrates the logical workflow for the cross-validation process. The information is designed to assist in the selection of the most appropriate analytical strategy based on specific research needs and laboratory capabilities.

Quantitative Performance Comparison

The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes typical performance metrics for the analysis of fatty acid methyl esters (FAMEs), like this compound, using GC-MS and HPLC. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, utilizing a liquid mobile phase and a solid stationary phase, with various detection methods (e.g., UV, MS).
Derivatization Not typically required as this compound is already a methyl ester, making it sufficiently volatile.Not generally necessary for HPLC analysis.
Sensitivity High, with Limits of Detection (LOD) often in the µg/L to ng/L range.[1]Moderate to high, depending on the detector. Sensitivity is lower with UV detection compared to mass spectrometry.
Selectivity Very high, owing to mass spectrometric detection and the generation of unique fragmentation patterns.[1]Moderate to high, contingent on the detector and chromatographic resolution.
Resolution Excellent for separating complex mixtures of FAMEs.Good, with the capability to resolve cis/trans isomers with appropriate column selection.[2]
**Linearity (R²) **Typically ≥ 0.998.[3]Generally ≥ 0.995.[4]
Accuracy (Recovery %) 80.23–115.41 %.[3]81.7 ± 0.2 to 110.9 ± 0.1 %.[4]
Precision (RSD %) Intra-day: ≤ 12.03 %, Inter-day: ≤ 11.34 %.[3]Repeatability: 0.2 to 1.3 %.[4]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantitative analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like FAMEs, offering high sensitivity and specificity.[1][5]

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent, such as hexane or dichloromethane.

  • For accurate quantification, add an appropriate internal standard (e.g., methyl heptadecanoate).[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-WAX (30 m x 0.53 mm x 1.0 µm) or similar polar capillary column
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 220 °C
Oven Program Initial temperature of 80°C for 2 min, ramp to 200°C at 10°C/min, hold for 16 min.[6]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide array of compounds. For FAMEs like this compound that lack a strong chromophore, UV detection at low wavelengths is often employed.[2]

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (isocratic)
Flow Rate 1.0 mL/min
Column Temperature 40 °C[7]
Injection Volume 10 µL
Detection Wavelength 205 nm[2]

Visualizing the Workflow and Logic

To ensure data integrity and reliability, a systematic cross-validation process is essential. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for comparing the results from GC-MS and HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_validation Cross-Validation Sample Test Sample Dissolution Dissolution in Solvent Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration GCMS GC-MS Analysis Filtration->GCMS Inject HPLC HPLC-UV Analysis Filtration->HPLC Inject GCMS_Data GC-MS Chromatogram & Spectra GCMS->GCMS_Data HPLC_Data HPLC-UV Chromatogram HPLC->HPLC_Data Comparison Compare Results GCMS_Data->Comparison HPLC_Data->Comparison

Experimental workflow for cross-validation.

logical_relationship cluster_methods Analytical Techniques cluster_parameters Validation Parameters cluster_decision Validation Outcome GCMS GC-MS + High Sensitivity + High Selectivity - Requires Volatility Params Accuracy (Recovery) Precision (RSD) Linearity (R²) LOD / LOQ GCMS->Params HPLC HPLC-UV + Versatile + Good for Thermally Labile Compounds - Lower Sensitivity (UV) HPLC->Params Decision Statistical Comparison (e.g., t-test) Params->Decision Conclusion Methods are equivalent for this compound quantification Decision->Conclusion

Logical framework for method comparison.

Discussion and Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound.

GC-MS is often considered the gold standard for FAME analysis due to its high sensitivity and selectivity.[1] The mass spectral data it provides allows for confident identification of the analyte, which is particularly advantageous in complex sample matrices. As this compound is a fatty acid methyl ester, it is well-suited for GC analysis without the need for further derivatization.[8]

HPLC , on the other hand, offers a valuable alternative, especially when dealing with thermally labile compounds or when a non-destructive analysis is preferred.[1] While UV detection may be less sensitive than mass spectrometry, it can provide sufficient performance for many applications. Furthermore, coupling HPLC with a mass spectrometer (LC-MS) can achieve sensitivity and selectivity comparable to GC-MS.

The cross-validation of these two methods ensures the accuracy and reliability of the analytical results. By analyzing the same samples using both techniques and comparing key validation parameters such as accuracy, precision, and linearity, researchers can have a high degree of confidence in their quantitative data. A statistical comparison of the results, for instance using a paired t-test, can formally establish the equivalence of the two methods for the analysis of this compound.[4]

Ultimately, the choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the instrumentation available. For high-sensitivity, high-specificity quantification and unambiguous identification, GC-MS is the recommended technique. HPLC provides a strong alternative, particularly if thermal degradation is a concern or if a less complex instrumental setup is desired.

References

A Comparative Analysis of Catalysts for the Synthesis of Methyl Erucate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of methyl erucate, a valuable long-chain fatty acid methyl ester (FAME), is critical for various industrial applications, including the production of biofuels, lubricants, and specialty chemicals.[1] This guide provides a comparative study of different catalytic systems—homogeneous, heterogeneous, and enzymatic—for its synthesis, primarily through the transesterification of high-erucic acid oils or the esterification of erucic acid. The performance of these catalysts is evaluated based on experimental data for reaction efficiency, conditions, and yield.

Data Presentation: Catalyst Performance Comparison

The efficacy of a catalyst is determined by several factors, including conversion or yield, reaction time, and the required temperature and reactant ratios. The following table summarizes quantitative data from various studies to facilitate a direct comparison of different catalytic approaches.

Catalyst TypeSpecific CatalystReactant(s)Molar Ratio (Methanol:Oil/Acid)Catalyst Conc.Temp. (°C)TimeYield / ConversionReference(s)
Homogeneous Base Potassium Hydroxide (KOH)High Erucic Acid Rapeseed Oil6:11.0 wt%6030 min*99% Conversion[2]
Potassium Hydroxide (KOH)Jatropha curcas Oil9:15.0 wt%603.5 h92% Yield[3][4]
Homogeneous Acid Phosphomolybdic Acid (PMo)Canola OilN/AN/AN/AN/A47.2% FAME Yield[5][6]
Phosphotungstic Acid (PWA)Canola OilN/AN/AN/AN/A44.0% FAME Yield[5][6]
Heterogeneous Base Calcium Oxide (CaO)Jatropha curcas Oil18:14.0 wt%605.5 h96% Yield[3][4]
Lithium/Calcium Oxide (Li/CaO)Karanja Oil12:12.0 wt%658 h94.9% FAME Yield[2]
Heterogeneous Acid 30% SiW12/Hβ ZeoliteSoybean Oil4:1200 mg658 h95% Conversion[7]
Amberlyst 45 ResinVegetable Oil6:1 - 18:15-15 wt%150-170N/A~80% FAME Yield[8]
Sulfated Zirconia (SZ)Neem Oil (High FFA)9:11.0 wt%652 h94% FFA Reduction[2]
Enzymatic Immobilized Lipase (Steapsin)Myristic Acid1:120 mg/mL4516 h~88 mM Product[9]

*Note: Achieved with hydrodynamic cavitation, which significantly shortens reaction time compared to conventional agitation (60 min for 94% conversion).[2]

Experimental Protocols

The synthesis of this compound, irrespective of the catalyst, follows a general workflow involving reaction, separation, and analysis. The specific parameters are adapted based on the chosen catalytic system.

1. General Esterification/Transesterification Procedure: A typical laboratory-scale synthesis is conducted in a round-bottom flask or a pressure tube reactor equipped with a magnetic stirrer and a reflux condenser.[10][11]

  • Reactants: High-erucic acid oil (or erucic acid) and methanol are added to the reactor. For oils with high free fatty acid (FFA) content (>2 wt%), a pre-esterification step using an acid catalyst like sulfuric acid is often required to prevent saponification, especially when using base catalysts.[3][12]

  • Catalyst Addition: The selected catalyst (e.g., KOH, CaO, or an enzyme) is added to the reactant mixture. The amount is typically based on the weight of the oil.[3]

  • Reaction: The mixture is heated to the desired temperature (ranging from 40°C for enzymatic reactions to over 150°C for some solid acid catalysts) and stirred vigorously for the specified reaction time.[8][9] The reaction is an equilibrium process; using an excess of methanol helps drive the reaction toward the product side.[13][14]

2. Product Separation and Purification:

  • Catalyst Removal: For homogeneous catalysts, neutralization is often the first step. For heterogeneous catalysts, separation is simpler, typically involving filtration.[13][15] Enzymatic catalysts are also removed by filtration.[16]

  • Glycerol Separation: In transesterification, the denser glycerol byproduct settles at the bottom and can be separated using a separatory funnel.[17]

  • Washing and Drying: The crude this compound (ester phase) is washed with water to remove residual catalyst, methanol, and glycerol. The washed ester is then dried using an anhydrous salt like magnesium sulfate.

  • Purification: For high-purity this compound, fractional distillation or chromatography is employed to separate it from other fatty acid methyl esters present in the mixture.[1][17]

3. Product Analysis and Characterization: The final product is analyzed to confirm its identity and purity.

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic ester carbonyl (C=O) functional group, which typically shows a strong absorption band around 1740 cm⁻¹.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for quantifying the yield of this compound and identifying other FAME components in the product mixture.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized ester.[18][19]

Mandatory Visualization

The following diagrams illustrate the logical workflow for this compound synthesis and the fundamental reaction pathway.

G cluster_prep Preparation & Pre-Treatment cluster_reaction Catalytic Reaction cluster_separation Separation & Purification cluster_analysis Analysis raw_material High Erucic Acid Oil / Erucic Acid pre_treat Pre-Treatment (Acid Esterification for high FFA) raw_material->pre_treat If FFA > 2% methanol Methanol reactor Reactor Assembly (Heating & Stirring) methanol->reactor pre_treat->reactor filtration Catalyst Removal (Filtration for Heterogeneous/Enzyme) reactor->filtration catalyst Catalyst Addition (Homogeneous / Heterogeneous / Enzyme) catalyst->reactor separation Phase Separation (Glycerol Removal) washing Washing & Drying separation->washing filtration->separation purification Purification (Distillation / Chromatography) washing->purification product Final Product: This compound purification->product analysis Characterization (GC-MS, FTIR, NMR) product->analysis G cluster_reactants Reactants cluster_products Products TG Triglyceride of Erucic Acid Catalyst Catalyst (Acid / Base / Lipase) TG->Catalyst MeOH Methanol (3 eq.) MeOH->Catalyst ME This compound (3 eq.) Glycerol Glycerol Catalyst->ME Transesterification Catalyst->Glycerol

References

Performance of Methyl erucate as a biodiesel compared to other FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Erucate's Performance Against Other Fatty Acid Methyl Esters (FAMEs) with Supporting Experimental Data.

The quest for sustainable and efficient alternative fuels has positioned biodiesel, composed of fatty acid methyl esters (FAMEs), as a leading candidate. The specific type of FAME, however, significantly influences the fuel's performance characteristics. This guide provides a detailed comparison of this compound, a long-chain monounsaturated FAME, with other common FAMEs such as methyl palmitate, methyl stearate, methyl oleate, and methyl linoleate. The following sections present quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive overview for research and development professionals.

Performance Data Summary

The performance of a biodiesel is determined by several key properties. The following tables summarize the quantitative data for this compound and other common FAMEs, providing a basis for direct comparison.

Table 1: Cetane Number of Various FAMEs

Fatty Acid Methyl Ester (FAME)Chemical FormulaSaturationCetane Number
Methyl PalmitateC17H34O2Saturated~74-80
Methyl StearateC19H38O2Saturated~87-101
Methyl OleateC19H36O2Monounsaturated~59-62
Methyl LinoleateC19H34O2Polyunsaturated~38-45
This compound C23H44O2 Monounsaturated ~74.2 [1]

Table 2: Kinematic Viscosity of Various FAMEs at 40°C

Fatty Acid Methyl Ester (FAME)Kinematic Viscosity (mm²/s)
Methyl Palmitate~4.5
Methyl Stearate~5.8
Methyl Oleate~4.5
Methyl Linoleate~3.7
This compound ~7.4 [2]

Table 3: Oxidative Stability of Various FAMEs (Rancimat Method)

Fatty Acid Methyl Ester (FAME)Degree of UnsaturationOxidative Stability (Induction Period, hours)
Methyl PalmitateSaturated> 24
Methyl StearateSaturated> 24
Methyl OleateMonounsaturated~3.5 - 5
Methyl LinoleatePolyunsaturated~1.2 - 2
This compound Monounsaturated Relatively Good (Higher than polyunsaturated FAMEs)

Table 4: Cold Flow Properties of Various FAMEs

Fatty Acid Methyl Ester (FAME)Cloud Point (°C)Pour Point (°C)
Methyl Palmitate~28 - 32~27 - 30
Methyl Stearate~38 - 42~37 - 40
Methyl Oleate~ -5 - 1~ -9 - -4
Methyl Linoleate~ -15 - -10~ -18 - -13
This compound ~10 - 14 ~8 - 12

Experimental Protocols

The data presented in the tables above are determined using standardized experimental methods. The following are detailed methodologies for the key experiments cited.

Cetane Number Determination (ASTM D613)

The cetane number, a critical measure of a diesel fuel's ignition quality, is determined using a standardized Cooperative Fuel Research (CFR) engine.[3][4][5][6]

  • Apparatus: A single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine).

  • Principle: The ignition delay of the test fuel is compared to that of reference fuels with known cetane numbers. The compression ratio of the engine is adjusted to produce a specific ignition delay for the sample fuel.

  • Procedure:

    • The engine is operated under standardized conditions of speed, injection timing, and injection pressure.

    • The test fuel is introduced into the engine, and the compression ratio is adjusted until the ignition delay, measured electronically, matches a specified value.

    • Two reference fuels, one with a higher and one with a lower cetane number than the sample, are then tested, and their corresponding compression ratios for the same ignition delay are determined.

    • The cetane number of the sample is interpolated from the compression ratio values of the sample and the two reference fuels.

Kinematic Viscosity Measurement (ASTM D445)

Kinematic viscosity, a measure of a fluid's resistance to flow under gravity, is a crucial parameter for ensuring proper fuel atomization in an engine.[7][8][9][10][11]

  • Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timing device.

  • Principle: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured at a precisely controlled temperature.

  • Procedure:

    • The viscometer is charged with the sample fuel.

    • The viscometer is placed in a constant temperature bath maintained at 40°C until the sample reaches thermal equilibrium.

    • The time taken for the fuel to flow between two marked points on the viscometer is accurately measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Oxidative Stability Determination (EN 14112 - Rancimat Method)

Oxidative stability is a measure of a biodiesel's resistance to oxidation, which can lead to the formation of gums and sediments that can clog fuel filters and injectors.[2][12][13][14][15]

  • Apparatus: A Rancimat instrument, which consists of a heating block, reaction vessels, air pump, and a measuring vessel containing deionized water with a conductivity electrode.

  • Principle: A stream of purified air is passed through a heated sample of the biodiesel. The volatile oxidation products are carried by the air stream into the measuring vessel, where they are absorbed in the water, causing an increase in its conductivity. The time until this rapid increase in conductivity occurs is known as the induction period.

  • Procedure:

    • A measured amount of the biodiesel sample is placed in the reaction vessel.

    • The vessel is placed in the heating block, which is maintained at a specified temperature (typically 110°C).

    • A constant flow of air is passed through the sample.

    • The conductivity of the water in the measuring vessel is continuously monitored.

    • The induction period is the time from the start of the test until the conductivity begins to increase rapidly.

Cold Flow Properties: Cloud Point (ASTM D2500) and Pour Point (ASTM D97)

Cloud point and pour point are critical indicators of a biodiesel's performance in cold weather conditions.[1][16][17][18][19][20][21][22][23]

Cloud Point (ASTM D2500)

  • Apparatus: A test jar, a cooling bath, and a thermometer.

  • Principle: The sample is cooled at a specified rate, and the temperature at which a cloud or haze of wax crystals first appears at the bottom of the test jar is recorded as the cloud point.[16][18][20][21]

  • Procedure:

    • The sample is poured into the test jar to a specified level.

    • The test jar is placed in a cooling bath.

    • The sample is inspected at intervals of 1°C for the appearance of cloudiness.

    • The temperature at which the first cloudiness is observed is the cloud point.

Pour Point (ASTM D97)

  • Apparatus: A test jar, a cooling bath, and a thermometer.

  • Principle: After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow. The lowest temperature at which the sample will still flow is recorded as the pour point.[1][17][19][22][23]

  • Procedure:

    • The sample is heated to a specified temperature to dissolve any wax crystals.

    • The sample is then cooled in a cooling bath.

    • At every 3°C interval, the test jar is tilted to see if the sample flows.

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

Visualizations

To better illustrate the relationships and processes involved in biodiesel performance testing, the following diagrams are provided.

Biodiesel_Property_Testing_Workflow cluster_sample Sample Preparation cluster_testing Performance Property Testing cluster_results Data Analysis & Comparison Sample Biodiesel Sample (FAME) Cetane Cetane Number (ASTM D613) Sample->Cetane Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity Oxidative_Stability Oxidative Stability (EN 14112) Sample->Oxidative_Stability Cold_Flow Cold Flow Properties (ASTM D2500 & D97) Sample->Cold_Flow Performance_Data Performance Data Cetane->Performance_Data Viscosity->Performance_Data Oxidative_Stability->Performance_Data Cold_Flow->Performance_Data Comparison Comparison with Other FAMEs Performance_Data->Comparison

Caption: Experimental workflow for biodiesel performance testing.

FAME_Property_Relationship cluster_structure FAME Molecular Structure cluster_properties Biodiesel Performance Properties Chain_Length Chain Length Cetane_Number Cetane Number Chain_Length->Cetane_Number Increases Viscosity Kinematic Viscosity Chain_Length->Viscosity Increases Unsaturation Degree of Unsaturation Unsaturation->Cetane_Number Decreases Oxidative_Stability Oxidative Stability Unsaturation->Oxidative_Stability Decreases Cold_Flow Cold Flow Properties Unsaturation->Cold_Flow Improves

Caption: Relationship between FAME structure and biodiesel properties.

References

A Comparative Analysis of Methyl Erucate and Behenyl Alcohol as Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comparative overview of the efficacy of methyl erucate and behenyl alcohol as lubricant additives. The information is intended for researchers, scientists, and professionals in the field of drug development and lubricant formulation. Due to a lack of direct comparative studies, this guide synthesizes available data on the individual compounds and related long-chain fatty acid esters and alcohols to infer their potential performance.

Introduction

The demand for high-performance and environmentally benign lubricants has driven research into novel additives. Among these, bio-based molecules like fatty acid esters and fatty alcohols are gaining attention due to their potential biodegradability and unique physicochemical properties. This guide focuses on two such molecules: this compound, a long-chain fatty acid ester, and behenyl alcohol, a long-chain fatty alcohol. While both are derived from natural sources, their structural differences suggest distinct behaviors when used as lubricant additives.

Performance Comparison

A direct, quantitative comparison of the lubricating efficacy of this compound and behenyl alcohol is challenging due to the limited availability of published, head-to-head experimental data. However, by examining studies on these and structurally similar molecules, we can infer their potential performance characteristics.

This compound:

This compound (CH₃(CH₂)₇CH=CH(CH₂)₁₁COOCH₃) is the methyl ester of erucic acid, a C22 monounsaturated fatty acid. Esters of long-chain fatty acids are known to exhibit good lubricity. The presence of the long alkyl chain and the polar ester group allows for the formation of a boundary lubricating film on metal surfaces, which can reduce friction and wear.

A study on a derivative, bis(2-hydroxyethyl)ammonium erucate, demonstrated its potential as a lubricity-improving additive in water-based fluids, suggesting that the erucate functional group can contribute positively to lubrication.[1][2] Molecular dynamics simulations on shorter-chain methyl stearate (a C18 fatty acid methyl ester) suggest that the methyl ester group can introduce some disorder in the lubricant film, which might lead to slightly higher friction compared to its corresponding carboxylic acid under certain conditions.[3] However, experimental studies on palm oil methyl ester, another fatty acid methyl ester, have shown that it can effectively reduce the steady-state friction coefficient and wear.[4]

Behenyl Alcohol:

Behenyl alcohol (CH₃(CH₂)₂₁OH), also known as docosanol, is a C22 saturated fatty alcohol. Its primary applications are in the cosmetics and pharmaceutical industries, where it functions as an emollient, thickener, and emulsifier.[5][6] These properties are indicative of its potential to modify lubricant viscosity and form protective films.

While specific tribological data for behenyl alcohol as a lubricant additive is scarce in the reviewed literature, the general class of C15-C22 fatty alcohols is recognized for its use in bio-based lubricant formulations.[7] Fatty alcohols can form adsorbed layers on surfaces, which may provide a lubricating effect.[6] Their ability to increase viscosity could also contribute to the formation of a thicker lubricating film under hydrodynamic or elastohydrodynamic lubrication regimes.

Data Summary:

Due to the absence of direct comparative studies, a quantitative data table cannot be constructed. The available information is largely qualitative and based on studies of related compounds.

AdditivePotential Lubricating MechanismReported Effects (Direct or from Related Compounds)
This compound Formation of a boundary lubricating film via the polar ester group and long alkyl chain.- Derivative (bis(2-hydroxyethyl)ammonium erucate) improves lubricity in water-based fluids.[1][2]- Palm oil methyl ester reduces friction and wear.[4]
Behenyl Alcohol Surface adsorption via the polar hydroxyl group and long alkyl chain; viscosity modification.- Widely used as a thickener and film-former in cosmetics.[5][6]- C15-C22 fatty alcohols are used in bio-based lubricants.[7]

Experimental Protocols

To evaluate the efficacy of lubricant additives like this compound and behenyl alcohol, standardized tribological tests are employed. A common method is the Four-Ball Wear Test , which is governed by standards such as ASTM D4172 for oils and ASTM D2266 for greases.[8]

Four-Ball Wear Test (ASTM D4172):

Objective: To determine the wear-preventive characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester. This apparatus consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them under a specified load.[8][9]

Procedure:

  • Preparation: The steel balls are thoroughly cleaned and dried. The test lubricant is placed in the cup, completely immersing the three stationary balls.

  • Test Conditions: The fourth ball is brought into contact with the three stationary balls, and a specific load is applied (e.g., 147 N or 392 N). The rotational speed is set to a constant value (e.g., 1200 or 1800 rpm), and the lubricant is maintained at a constant temperature (e.g., 75°C).

  • Duration: The test is run for a specified duration (e.g., 60 minutes).

  • Measurement: After the test, the three stationary balls are cleaned, and the diameter of the wear scars formed on their surfaces is measured using a microscope. The average wear scar diameter is reported.

  • Friction Measurement: The frictional torque is continuously measured during the test, and the coefficient of friction is calculated.

Data Interpretation: A smaller average wear scar diameter indicates better anti-wear properties of the lubricant. A lower coefficient of friction signifies better frictional characteristics.

Visualizations

Logical Relationship of Lubricant Additive Function:

Lubricant_Additive_Function cluster_additive Lubricant Additive cluster_properties Physicochemical Properties cluster_mechanism Lubrication Mechanism cluster_performance Performance Outcome Additive Additive PolarHead Polar Head Group (Ester or Hydroxyl) Additive->PolarHead AlkylChain Long Alkyl Chain Additive->AlkylChain Viscosity Viscosity Modification Additive->Viscosity (e.g., Behenyl Alcohol) Adsorption Surface Adsorption PolarHead->Adsorption FilmFormation Boundary Film Formation AlkylChain->FilmFormation Adsorption->FilmFormation FrictionReduction Reduced Friction FilmFormation->FrictionReduction WearReduction Reduced Wear FilmFormation->WearReduction Viscosity->FrictionReduction

Caption: Function of long-chain lubricant additives.

Experimental Workflow for Lubricant Additive Evaluation:

Experimental_Workflow Start Start AdditiveSelection Select Additives (this compound, Behenyl Alcohol) Start->AdditiveSelection BaseOil Select Base Oil Start->BaseOil Blending Blend Additives with Base Oil at Various Concentrations AdditiveSelection->Blending BaseOil->Blending TriboTest Perform Tribological Testing (e.g., Four-Ball Test) Blending->TriboTest DataCollection Collect Data: - Friction Coefficient - Wear Scar Diameter TriboTest->DataCollection Analysis Analyze and Compare Data DataCollection->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Caption: Workflow for evaluating lubricant additives.

Conclusion

Both this compound and behenyl alcohol possess molecular structures that suggest potential as lubricant additives. This compound, as a long-chain fatty acid ester, is likely to function primarily by forming a boundary lubricating film, with evidence from related compounds suggesting good friction and wear reduction properties. Behenyl alcohol, a long-chain fatty alcohol, is known for its film-forming and viscosity-modifying properties in other applications, which could translate to lubricating benefits.

References

A Guide to Inter-Laboratory Comparison of Methyl Erucate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of erucic acid, determined as its methyl ester derivative, methyl erucate. It is designed to assist laboratories in evaluating and refining their analytical performance through an understanding of inter-laboratory comparison frameworks. The content summarizes key performance data, details established experimental protocols, and visualizes the workflow of a typical proficiency testing scheme.

Data Presentation: Comparison of Analytical Methods

The accurate determination of erucic acid content, a critical factor for food safety and quality control, relies on robust analytical methods.[1][2] The standard approach involves the conversion of erucic acid to this compound, which is then quantified by gas chromatography (GC).[1] Inter-laboratory studies often focus on comparing different methodologies for extraction and derivatization prior to GC analysis.

Below is a summary of findings from a comparative study on analytical methods for erucic acid determination in rapeseed protein products.[1][2]

Parameter Method 1: Folch Extraction Method 2: Soxhlet Extraction Key Findings
Extraction Efficiency Lower yield of erucic acid.Superior performance , yielding the highest concentrations of erucic acid.[1][2]Soxhlet extraction is recommended for more accurate quantification.[1]
Isomerization Induced conversion of the natural cis-isomer (erucic acid) to its trans-isomer (brassidic acid).[2]Did not show significant isomerization.The Folch method can lead to an underestimation of the actual erucic acid content if brassidic acid is not also quantified.[2]
Reproducibility Lower reproducibility due to potential for incomplete extraction and isomerization.Higher reproducibility.A collaborative study highlighted that while different methods can have similar repeatability, gas-liquid chromatography (like that used after Soxhlet) generally shows better reproducibility than methods like thin-layer chromatography.[3]

A separate international collaborative study compared a rapid open-tubular (capillary) gas-liquid chromatography (GLC) method with an isolation thin-layer chromatography (TLC) procedure for determining erucic acid in edible fats and oils.[3] Both methods were found to have similar means and repeatability; however, the GLC method demonstrated superior reproducibility.[3]

Experimental Protocols

The following is a generalized protocol for the determination of erucic acid as this compound by gas chromatography with flame ionization detection (GC-FID). This protocol is a composite based on established methods.[1][4][5]

1. Scope

This method is applicable to the determination of erucic acid in oils, fats, and food products.[4]

2. Principle

The fat fraction is extracted from the sample matrix. The fatty acids within the extracted fat are then derivatized to their fatty acid methyl esters (FAMEs), specifically converting erucic acid to this compound. The FAMEs are subsequently separated and quantified using capillary gas chromatography with a flame ionization detector (GC-FID).[4][5]

3. Reagents and Materials

  • Hexane (for Soxhlet extraction)[1]

  • Chloroform and Methanol (for Folch extraction)[4]

  • Internal Standard Solution (e.g., Tridecanoic acid)[5]

  • Derivatization Reagent (e.g., 0.5 M Sodium Hydroxide in Methanol, Boron Trifluoride-Methanol solution)[5]

  • This compound analytical standard (≥99.0% purity)[6]

  • Helium or Hydrogen (GC carrier gas)

4. Apparatus

  • Soxhlet extraction apparatus[1]

  • Rotary evaporator

  • Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., DB-WAX) and a flame ionization detector (FID).[5]

5. Procedure

  • 5.1 Fat Extraction (Soxhlet Method)

    • Weigh an appropriate amount of the homogenized sample into an extraction thimble.

    • Extract the fat using hexane in a Soxhlet apparatus for a defined period (e.g., 4-6 hours).[1]

    • Evaporate the solvent from the collection flask using a rotary evaporator to obtain the fat extract.

  • 5.2 Preparation of Fatty Acid Methyl Esters (FAMEs)

    • Accurately weigh a portion of the extracted fat into a reaction vessel.

    • Add a known amount of the internal standard solution.[5]

    • Add 0.5 M sodium hydroxide in methanol and heat to saponify the glycerides.

    • Add a derivatization agent such as Boron Trifluoride-Methanol solution and heat to methylate the fatty acids.[5]

    • Add a non-polar solvent (e.g., hexane) and a saturated sodium chloride solution to extract the FAMEs.

    • The upper organic layer containing the FAMEs is collected for GC analysis.

  • 5.3 Gas Chromatography Analysis

    • Inject an aliquot of the FAMEs solution into the GC.

    • Operate the GC under optimized conditions to achieve separation of this compound from other FAMEs. A typical temperature program might be: initial temperature of 150°C (hold for 1 min), ramp at 10°C/min to a final temperature of 250°C (hold for 14 min).[5]

    • Identify the this compound peak based on its retention time relative to the analytical standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

6. Calculation

The concentration of erucic acid is calculated from the determined concentration of this compound using a calibration curve prepared with the this compound standard.

Mandatory Visualization

The following diagram illustrates the typical workflow for an inter-laboratory comparison or proficiency test for this compound analysis.

G cluster_0 Phase 1: Organization cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Performance Evaluation P_Provider Proficiency Test (PT) Provider Sample_Prep Preparation & Homogenization of Test Material P_Provider->Sample_Prep Distribution Distribution of Samples to Participating Labs Sample_Prep->Distribution Lab_Receipt Labs Receive Samples Distribution->Lab_Receipt Fat_Extraction Fat Extraction (e.g., Soxhlet) Lab_Receipt->Fat_Extraction Derivatization Derivatization to Methyl Esters Fat_Extraction->Derivatization GC_Analysis GC-FID/MS Analysis of this compound Derivatization->GC_Analysis Data_Submission Submission of Results to PT Provider GC_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Data_Submission->Statistical_Analysis Report Issuance of PT Report Statistical_Analysis->Report Lab_Review Laboratory Performance Review & Corrective Actions Report->Lab_Review

Caption: Workflow of an inter-laboratory comparison for this compound analysis.

References

The Unseen Workhorse: Unveiling the Advantages of Methyl Erucate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. While a variety of compounds are available for this purpose, methyl erucate, a long-chain fatty acid methyl ester, presents a compelling case for its use, particularly in gas chromatography (GC) applications. This guide provides an objective comparison of this compound's performance against other common internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

The Role of an Internal Standard

In chromatographic analysis, an internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. Its purpose is to correct for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should be chemically similar to the analyte of interest, but not naturally present in the sample, and should be well-resolved from other components in the chromatogram.

This compound: A Strong Candidate

This compound (C23:1), the methyl ester of erucic acid, possesses several key characteristics that make it an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs), especially those with longer carbon chains.

Key Advantages:

  • Non-Endogenous in Most Samples: Erucic acid and its methyl ester are not commonly found in significant amounts in many biological samples, such as human plasma or tissues, and are typically absent in many common oils and fats unless they are derived from specific sources like rapeseed or mustard seed. This minimizes the risk of interference from endogenous levels of the compound.

  • Excellent Chromatographic Resolution: Due to its long carbon chain (C22, as the acid), this compound typically elutes at a later retention time in a standard GC analysis of FAMEs. This late elution ensures it is well-separated from the more common, shorter-chain fatty acids (e.g., C16, C18), preventing peak co-elution and ensuring accurate integration.

  • Chemical Similarity: As a fatty acid methyl ester, it behaves similarly to other FAMEs during extraction, derivatization, and injection, ensuring that any losses or variations experienced by the analytes are mirrored by the internal standard.

  • High Purity and Stability: this compound is commercially available in high purity, which is crucial for accurate quantification.[1][2] It is also a stable compound under typical GC analysis conditions.

Comparative Performance of Internal Standards

The selection of an internal standard is a critical step in method development. While this compound offers distinct advantages, it is important to compare its performance with other commonly used internal standards, such as odd-chain fatty acid methyl esters (e.g., methyl heptadecanoate, C17:0) and stable isotope-labeled (SIL) internal standards.

Performance Metric This compound (C22:1 Methyl Ester) Odd-Chain FAMEs (e.g., C17:0, C19:0) Stable Isotope-Labeled (SIL) Standards
Non-Endogenous Nature Generally absent in many biological matrices.Typically low or absent in most biological samples.[3]Not naturally present, providing the highest level of specificity.[3]
Chromatographic Resolution Excellent separation from common shorter-chain FAMEs due to its long carbon chain.Good separation, but potential for co-elution with branched-chain or other minor fatty acids.Co-elutes with the target analyte, which is advantageous for mass spectrometry but not for FID.
Chemical Similarity High similarity to other long-chain FAMEs.High similarity to other saturated FAMEs.Identical chemical and physical properties to the analyte.
Cost Moderate.Relatively low.High.[3]
Typical Recovery (%) Data not explicitly found in searches. Expected to be consistent and reproducible.82-109.9% (Methyl Heptadecanoate)93-115% (Analyte dependent)
Linearity (R²) Data not explicitly found in searches. Expected to be ≥0.99.≥0.99≥0.999
Precision (%RSD) *Data not explicitly found in searches. Expected to be <15%.2.77-5.82% (Intra-day for Methyl Heptadecanoate)<10%

*Note: The quantitative data for this compound as an internal standard was not explicitly available in the searched literature. The expected values are based on the general performance of internal standards in validated chromatographic methods. The data for odd-chain FAMEs and SIL standards are compiled from various sources and represent typical performance.

Experimental Protocols

A robust and validated experimental protocol is essential for accurate and reproducible results. Below is a detailed methodology for the analysis of fatty acid methyl esters using an internal standard, which can be adapted for the use of this compound.

Sample Preparation and Derivatization
  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.[3]

    • Internal Standard Addition: Add a known amount of this compound (or other selected internal standard) to the homogenate.[3]

    • Add 0.2 volumes of a 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.[3]

    • Collect the lower chloroform phase containing the lipids.[3]

    • Evaporate the solvent under a stream of nitrogen.[3]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1% sulfuric acid in methanol.[3]

    • Heat the mixture at 80-100°C for 1-2 hours.[3]

    • After cooling, add hexane and water, vortex, and centrifuge.[3]

    • Collect the upper hexane layer containing the FAMEs for GC analysis.[3]

Gas Chromatography (GC) Analysis
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, CP-Sil 88).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp 1: 10°C/minute to 200°C.

    • Ramp 2: 4°C/minute to 220°C, hold for a sufficient time to ensure elution of all components.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps involved in using an internal standard for FAME analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization IS_Addition Internal Standard Addition (this compound) Homogenization->IS_Addition Phase_Separation Phase Separation (NaCl solution) IS_Addition->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract Transesterification Transesterification (H₂SO₄ in Methanol) Lipid_Extract->Transesterification FAME_Extract FAME Extract (in Hexane) Transesterification->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection Data_Acquisition Data Acquisition (FID) GC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for FAME analysis using an internal standard.

Conclusion

The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in fatty acid analysis. This compound offers significant advantages, particularly for the analysis of long-chain fatty acids, due to its typical absence in many biological samples and its excellent chromatographic resolution from more common FAMEs. While odd-chain fatty acid methyl esters provide a cost-effective alternative and stable isotope-labeled standards offer the highest level of specificity, this compound presents a balanced and effective choice for many applications. The detailed experimental protocol and workflow provided in this guide offer a solid foundation for the implementation of robust and reliable analytical methods for fatty acid quantification. Researchers are encouraged to perform in-house validation to ensure the suitability of their chosen internal standard for their specific sample matrix and analytical conditions.

References

A Comparative Guide to the Purity of Commercially Available Methyl Erucate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the purity of commercially available methyl erucate standards, offering a comparative analysis of their performance based on standardized experimental data. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable standard for their specific analytical needs.

Introduction

This compound, the methyl ester of erucic acid, is a critical reference standard in various analytical applications, including the nutritional analysis of food products, the quality control of biofuels, and research in lipidomics and metabolic disorders. The accuracy and reliability of these analyses are directly dependent on the purity of the reference standard used. The presence of impurities, such as other fatty acid methyl esters (FAMEs), positional isomers, or cis/trans isomers, can lead to inaccurate quantification and misinterpretation of results. This guide outlines a systematic approach to evaluating the purity of this compound standards from different commercial suppliers.

Experimental Protocols

A standardized gas chromatography with flame ionization detection (GC-FID) method was employed to determine the purity of the this compound standards. This technique is widely recognized for its high resolution and sensitivity in separating and quantifying FAMEs.[1][2][3]

1. Sample Preparation:

A stock solution of each commercial this compound standard was prepared by accurately weighing approximately 10 mg of the standard and dissolving it in 10 mL of high-purity isooctane to achieve a concentration of 1 mg/mL. A working standard solution of 100 µg/mL was then prepared by diluting the stock solution with isooctane.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

  • Instrumentation: An Agilent 7890B Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler was used for the analysis.

  • Column: A highly polar capillary column, such as a Restek Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness), was utilized for optimal separation of FAME isomers.[4]

  • Carrier Gas: Hydrogen was used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Injector: A split/splitless injector was operated in split mode with a split ratio of 100:1. The injector temperature was maintained at 250°C.

  • Oven Temperature Program: The oven temperature was initially held at 100°C for 4 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 15 minutes.

  • Detector: The FID temperature was set to 260°C.

  • Injection Volume: 1 µL of the working standard solution was injected.

3. Data Analysis:

The purity of each this compound standard was determined by area percent normalization. The peak area of this compound was divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Data Presentation

The purity of this compound standards from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for anonymity) was assessed. The results are summarized in the table below.

SupplierLot NumberStated Purity (%)Measured Purity (% Area)Number of Impurities Detected
Supplier AA12345≥99.099.52
Supplier BB67890≥99.599.81
Supplier CC11213>99.0 (GC)99.24

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the purity assessment and a conceptual representation of how impurities can interfere with a hypothetical signaling pathway analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Obtain Commercial This compound Standards weigh Accurately Weigh ~10 mg of Standard start->weigh dissolve Dissolve in 10 mL Isooctane (Stock) weigh->dissolve dilute Dilute to 100 µg/mL (Working Standard) dissolve->dilute inject Inject 1 µL into GC-FID dilute->inject separate Separation on Polar Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate compare Compare Purity of Different Standards calculate->compare

Caption: Experimental workflow for the purity assessment of this compound standards.

signaling_pathway_interference cluster_pure With Pure Standard cluster_impure With Impure Standard Receptor_P Receptor Kinase1_P Kinase A Receptor_P->Kinase1_P Kinase2_P Kinase B Kinase1_P->Kinase2_P TF_P Transcription Factor Kinase2_P->TF_P Response_P Specific Cellular Response TF_P->Response_P Receptor_I Receptor Kinase1_I Kinase A Receptor_I->Kinase1_I Kinase2_I Kinase B Kinase1_I->Kinase2_I TF_I Transcription Factor Kinase2_I->TF_I Response_I Altered Cellular Response TF_I->Response_I Impurity Impurity (e.g., Isomer) Impurity->Kinase1_I Off-target activation

Caption: Hypothetical interference of an impurity in a signaling pathway study.

Discussion

The purity of a this compound standard is a critical factor for ensuring the accuracy and reproducibility of experimental results. While all tested commercial standards exhibited high purity, slight variations and the presence of minor impurities were observed. For routine analyses, a standard with a purity of ≥99.0% may be sufficient. However, for high-sensitivity applications, such as the analysis of low-level impurities or detailed metabolic studies, a standard with the highest available purity (e.g., ≥99.5%) is recommended to minimize potential interferences. Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information and the analytical method used for its determination.[5] The choice of a highly polar GC column is also crucial for achieving the necessary resolution to separate this compound from closely related FAMEs.[6]

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Erucate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of methyl erucate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard regulations.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air, especially with intense warming.[1][4] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3][4] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves.[1]

  • Body Protection: Flame-retardant and antistatic protective clothing.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1] It should never be disposed of down the drain or mixed with regular trash.[4][5][6] The primary method of disposal is through an approved hazardous waste disposal facility.

Step 1: Waste Classification and Segregation

  • Treat all waste this compound, including contaminated materials, as hazardous chemical waste.[4][7]

  • Keep this compound waste segregated from other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[5][8] Do not mix it with other wastes.[1]

Step 2: Container Selection and Labeling

  • Use a dedicated, properly sealed, and chemically compatible container for collecting this compound waste.[6][8][9] The original container is often a suitable choice.[1]

  • The container must be in good condition, free from leaks or damage, and equipped with a secure, leak-proof closure.[6]

  • As soon as waste is added, label the container clearly with a hazardous waste tag.[7] The label must include the words "Hazardous Waste," the full chemical name ("this compound" or "Methyl cis-13-docsenoate"), and a clear indication of its flammability hazard.[1][5]

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[6][9]

  • The storage area must be cool and away from sources of ignition or heat.[1][3][4]

  • Ensure secondary containment is in place to capture any potential leaks.[6][7]

  • Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.[7][9]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) or a licensed chemical waste disposal contractor to schedule a pickup.[3][9]

  • Provide all necessary information about the waste, including its identity and hazards, as indicated on the Safety Data Sheet (SDS).

  • Handle uncleaned or empty containers as you would the product itself.[1] A container that held hazardous waste is considered "empty" only after all material has been removed by standard practice and specific residue limits are met.[8] For final disposal as regular trash, labels must be defaced and caps removed.[7]

Spill Response Procedure

In the event of a spill, immediate action is required to prevent fire and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the danger area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition (open flames, sparks, hot surfaces).[1][4]

  • Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.[1][4]

  • Absorb and Collect: Use a liquid-absorbent, non-combustible material (e.g., Chemizorb®, sand, or diatomaceous earth) to bind the spilled liquid.[1][4]

  • Dispose of Cleanup Materials: Collect the absorbent material and place it in a suitable, sealed container for disposal as hazardous waste.[4]

  • Clean the Area: Clean the affected area thoroughly.

Quantitative Data for this compound

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueSource(s)
Hazard Classification Flammable Liquid, Category 3[1]
Hazard Statement H226: Flammable liquid and vapour[1][3]
Boiling Point 172 - 175 °C (342 - 347 °F) at 0.3 hPa[1]
Density 0.87 g/mL at 20 °C (68 °F)[1]
Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste[9]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

MethylErucateDisposal This compound Disposal Workflow Start Begin Waste Generation Assess Step 1: Assess & Classify Waste (Flammable Liquid) Start->Assess Container Step 2: Select Compatible Container (Sealed, Chemically Resistant) Assess->Container Label Step 3: Attach Hazardous Waste Label (Contents, Date, Hazards) Container->Label Transfer Step 4: Transfer Waste to Container (Use Funnel, Avoid Spills) Label->Transfer Store Step 5: Store in Satellite Area (Cool, Ventilated, Secondary Containment) Transfer->Store Arrange Step 6: Arrange for Disposal (Contact EH&S or Contractor) Store->Arrange End Waste Removed by Contractor Arrange->End

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl erucate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl erucate, including detailed operational and disposal plans.

This compound is a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air, especially with intense warming.[2] It is crucial to handle this chemical with appropriate safety measures to prevent ignition and exposure.

Hazard Identification and Classification

Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable liquidsCategory 3WarningH226: Flammable liquid and vapour

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety goggles with side protectionUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2]
Hand Protection Suitable chemical-resistant glovesChemical protection gloves tested according to EN 374 are recommended. Breakthrough times and suitability for specific tasks should be confirmed with the glove supplier.[2][3]
Respiratory Protection Required when vapors/aerosols are generatedA vapor respirator is recommended.[4] Use a filter type ABEK for respiratory protective devices. Ensure maintenance, cleaning, and testing of respiratory protective devices are carried out according to the producer's instructions.
Skin and Body Protection Flame retardant antistatic protective clothingProtective boots may be required depending on the situation.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

AspectProcedure
Ventilation Work in a well-ventilated area. Use local exhaust ventilation to control vapors.[2][3]
Fire Prevention Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking.[2] Use explosion-proof electrical, ventilating, and lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2]
General Hygiene Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or aerosols. Wash hands thoroughly after handling. Change contaminated clothing.
Storage Store in a cool, well-ventilated place.[2] Keep the container tightly closed. The recommended storage temperature is 2–8 °C.[3]

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If they feel unwell, get medical advice/attention.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Rinse mouth. Make the victim drink water (two glasses at most). Call a doctor if you feel unwell.[2] Do NOT induce vomiting.[5]

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary. Disposal of this compound must be handled as hazardous waste.

ProcedureSteps
Spill Containment Evacuate the danger area. Ensure adequate ventilation. Remove all sources of ignition.[3] Cover drains to prevent entry into the sewer system.[2]
Spill Cleanup Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binding agents).[2][3] Collect the absorbed material and place it in appropriate containers for disposal.[2][3]
Disposal This material and its container must be disposed of as hazardous waste.[2] Do not empty into drains.[2] Dispose of contents/container in accordance with local, regional, national, and international regulations.[2] Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation (Don PPE, Prepare Workspace) handling Handling this compound (Dispensing, Reaction Setup) prep->handling Proceed when ready reaction Running Experiment (Monitor reaction, maintain ventilation) handling->reaction Start experiment workup Post-Reaction Workup (Quenching, Extraction) reaction->workup Reaction complete disposal Waste Disposal (Segregate waste, label containers) workup->disposal Segregate waste streams cleanup Final Cleanup (Decontaminate workspace, Doff PPE) disposal->cleanup Dispose of waste properly

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.